2-(Pyridin-2-ylamino)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(pyridin-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-3-1-2-4-8-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCOQUFHSOFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557805 | |
| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112656-88-9 | |
| Record name | N-Pyridin-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, a key intermediate in pharmaceutical and materials science. This document delves into the prevalent synthetic pathway, offering a detailed, step-by-step protocol, a thorough examination of the reaction mechanism, and critical insights into process optimization and control. The guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, providing the necessary information to safely and efficiently synthesize this compound.
Introduction
2-(Pyridin-2-ylamino)acetic acid and its hydrochloride salt are heterocyclic compounds of significant interest due to their versatile applications as building blocks in the synthesis of more complex molecules. Their structural motif, featuring a pyridine ring linked to an amino acid moiety, makes them valuable precursors for a range of biologically active compounds and functional materials. An understanding of their synthesis is paramount for researchers and developers in these fields. This guide focuses on the most direct and efficient synthesis route from readily available starting materials.
The Primary Synthetic Pathway: N-Alkylation of 2-Aminopyridine
The most established and straightforward method for the synthesis of 2-(Pyridin-2-ylamino)acetic acid is the nucleophilic substitution reaction between 2-aminopyridine and a haloacetic acid derivative, typically chloroacetic acid. This reaction falls under the category of N-alkylation of amines. The resulting free acid is then converted to its hydrochloride salt for improved stability and handling.
A plausible reaction for the synthesis is the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[1] The reactants are highly soluble in ethyl acetate, while the product has poor solubility in it.[1]
Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid, which bears a good leaving group (the chloride ion).
The choice of solvent is crucial for this reaction. Polar aprotic solvents are generally preferred as they can solvate the cation, leaving the nucleophile more exposed and reactive.
The final step involves the protonation of the more basic pyridine ring nitrogen with hydrochloric acid to form the stable hydrochloride salt.
Diagram of the Synthesis Pathway
Caption: Overall synthesis pathway for 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Detailed Experimental Protocol
This protocol is a composite method based on established procedures for similar N-alkylation reactions of aminopyridines.[1]
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | >99% |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | >99% |
| Sodium Hydroxide | NaOH | 40.00 | >98% |
| Hydrochloric Acid | HCl | 36.46 | 37% aq |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
Step-by-Step Procedure
Step 1: Synthesis of 2-(Pyridin-2-ylamino)acetic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (9.41 g, 0.1 mol) in 100 mL of a suitable solvent such as ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.00 g, 0.1 mol) in 50 mL of water.
-
To the sodium hydroxide solution, carefully add chloroacetic acid (9.45 g, 0.1 mol) with stirring. The reaction is exothermic. Cool the mixture in an ice bath to form a solution of sodium chloroacetate.
-
Add the aqueous solution of sodium chloroacetate to the ethanolic solution of 2-aminopyridine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. This will precipitate the crude 2-(Pyridin-2-ylamino)acetic acid.
-
Filter the precipitate and wash with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Step 2: Formation and Purification of the Hydrochloride Salt
-
Suspend the crude 2-(Pyridin-2-ylamino)acetic acid in 100 mL of ethanol.
-
While stirring, bubble hydrogen chloride gas through the suspension or add a calculated amount of concentrated hydrochloric acid dropwise until the solid completely dissolves and the solution is acidic.
-
Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.
-
If crystallization is slow, add diethyl ether as an anti-solvent to promote precipitation.
-
Filter the white crystalline product, wash with a small amount of cold ethanol and then with diethyl ether.
-
Dry the final product, 2-(Pyridin-2-ylamino)acetic acid hydrochloride, in a vacuum oven at 40-50 °C.
Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the pyridyl protons, the methylene protons of the acetic acid moiety, and the amine proton. The chemical shifts will be influenced by the protonation state and the solvent. |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the two carbons of the acetic acid side chain. |
| IR | Characteristic absorptions for N-H stretching, C=O stretching of the carboxylic acid, C=N and C=C stretching of the pyridine ring, and a broad O-H stretch from the carboxylic acid. |
| MS (ESI) | The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
Safety and Handling
-
2-Aminopyridine: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Chloroacetic acid: Corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
Conclusion
The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride via N-alkylation of 2-aminopyridine with chloroacetic acid is a robust and efficient method. This guide provides a detailed protocol and mechanistic insights to enable the successful synthesis of this important chemical intermediate. Adherence to safety precautions is essential throughout the procedure. Further optimization of reaction conditions may be possible to improve yield and purity.
References
-
El-Gohary, A. H., & Al-Hazmi, G. A. (2012). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(Pyridin-2-ylamino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chiang Mai J. Sci. 2020; 47(6) 1267. Synthesis of (6-methyl-pyridin-2-ylamino)- acetic acid (L2). [Link]
Sources
"2-(Pyridin-2-ylamino)acetic acid hydrochloride" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and synthetic research, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating the pyridine nucleus, have consistently proven to be privileged structures in drug discovery. This guide focuses on a specific, highly functionalized example: 2-(Pyridin-2-ylamino)acetic acid hydrochloride . This molecule, characterized by a pyridine ring linked to a glycine moiety via a secondary amine bridge, presents a unique convergence of chemical functionalities. Its structure is not merely a synthetic curiosity but a wellspring of potential for developing novel therapeutic agents and complex molecular architectures.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound. We will explore not just what its properties are, but why it behaves the way it does—from its synthesis and reactivity to its potential biological activities. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering you to leverage this versatile molecule in your research endeavors.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. 2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic compound that combines the aromaticity of a pyridine ring with the zwitterionic potential of an amino acid.[1]
Chemical Structure and Identification
The compound's structure features a 2-aminopyridine core where the amino group is N-substituted with an acetic acid moiety. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable for use in biological systems and as a synthetic precursor.[1]
Caption: Chemical structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Physicochemical Data Summary
The key physicochemical properties are summarized below. The hydrochloride salt form significantly influences its physical state and solubility profile.
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-2-ylamino)acetic acid;hydrochloride | [1] |
| CAS Number | 112656-88-9 | [1] |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal handling and storage conditions.[2] Hygroscopic.[3][4] |
Synthesis and Characterization
As a synthetic molecule, the reliable and efficient synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is crucial for its application in research.[1] The primary reported method leverages the nucleophilicity of 2-aminopyridine.
Synthetic Workflow
The synthesis is typically a two-step process. The first step involves the N-alkylation of 2-aminopyridine with a suitable 2-carbon electrophile bearing a protected or latent carboxylic acid. A common and direct approach is the reaction with an α-haloacetyl compound. The second step is the formation of the hydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established chemical transformations for this class of compounds.[1]
Objective: To synthesize 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Materials:
-
2-Aminopyridine
-
2-Chloroacetyl chloride (or ethyl chloroacetate as an alternative)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (ethanolic or aqueous solution)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous solvent.
-
N-Alkylation: Cool the solution in an ice bath (0 °C). Add a solution of 2-chloroacetyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes. Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate product (2-chloro-N-(pyridin-2-yl)acetamide) via column chromatography or recrystallization.
-
Hydrolysis (if using ester): If ethyl chloroacetate was used, the resulting ester intermediate must be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic work-up.
-
Salt Formation: Dissolve the purified 2-(pyridin-2-ylamino)acetic acid intermediate in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid.
-
Final Product Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove residual acid, and dry under vacuum.
Reactivity and Chemical Behavior
The molecule's reactivity is dictated by its three primary functional groups: the carboxylic acid, the secondary amine, and the pyridine ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions to yield the corresponding esters. It can also be converted to an acyl chloride or activated with coupling reagents (e.g., DCC, EDC) to facilitate amide bond formation with primary or secondary amines.[1]
-
Secondary Amino Group: The nitrogen of the amino bridge is nucleophilic and can participate in acylation reactions with acyl chlorides or anhydrides to form amides.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and is the site of protonation to form the hydrochloride salt. The ring itself can undergo nucleophilic substitution reactions , particularly if activating or leaving groups are present on the ring, though this is less common under standard conditions for this specific molecule.[1]
Potential Applications in Research and Drug Development
The true value of 2-(Pyridin-2-ylamino)acetic acid hydrochloride lies in its potential as a building block for creating molecules with significant biological activity. The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, known for its ability to form key hydrogen bonding interactions with biological targets.[5]
Reported Biological Activities
While extensive clinical data is not available, preliminary research and the activities of structurally related compounds suggest potential in several therapeutic areas:
-
Antibacterial/Antifungal Properties: The core structure has been investigated for activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[1]
-
Enzyme Inhibition: The molecule has been explored as a potential inhibitor of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[1]
-
Scaffold for Privileged Structures: Pyridone structures, which are related to the pyridine core, exhibit a wide range of bioactivities and are used as privileged fragments in designing new drugs.[6] This compound serves as an excellent starting point for synthesizing libraries of such molecules.
Caption: Potential applications derived from the core molecular scaffold.
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. Based on data for structurally similar compounds, 2-(Pyridin-2-ylamino)acetic acid hydrochloride should be handled with care.
Hazard Identification
-
Irritation: Causes skin irritation and serious eye irritation.[2][7]
-
Respiratory: May cause respiratory irritation upon inhalation of dust.[2][7]
-
Toxicity: May be harmful if swallowed or in contact with skin.[4][8]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2][9] Use only in a well-ventilated area or with a fume hood.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The compound is hygroscopic and should be protected from moisture.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7][9]
Conclusion
2-(Pyridin-2-ylamino)acetic acid hydrochloride is more than a simple chemical. It is a strategically designed scaffold that offers a wealth of opportunities for synthetic and medicinal chemists. Its combination of a modifiable carboxylic acid, a reactive amine linker, and the biologically relevant 2-aminopyridine core makes it a valuable precursor for creating complex molecules and novel drug candidates. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.
References
-
ChemBK. (2024). 2-Pyridine acetic acid hydrochloride - Physico-chemical Properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-[(pyridin-2-yl)amino]acetic acid hydrochloride (C7H8N2O2). Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
Sources
- 1. Buy 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 112656-88-9 [smolecule.com]
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- 3. chembk.com [chembk.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-(Pyridin-2-ylamino)acetic acid hydrochloride (CAS: 112656-88-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, spectroscopic characterization, and known biological activities, including its role as an antibacterial and enzyme-inhibiting agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate its practical application in a research setting. Furthermore, this guide explores the structure-activity relationships of related pyridine derivatives to offer insights for future drug design and optimization efforts.
Introduction: The Significance of the Pyridine-Amino Acid Scaffold
The fusion of a pyridine ring with an amino acid moiety in 2-(Pyridin-2-ylamino)acetic acid hydrochloride creates a scaffold of considerable interest in pharmaceutical research. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, which can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. The amino acid component provides a chiral center and functional groups (amino and carboxylic acid) that are amenable to a wide range of chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. This unique combination of features makes 2-(Pyridin-2-ylamino)acetic acid hydrochloride a valuable building block in the synthesis of novel therapeutic agents.
Physicochemical Properties and Data
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for biological testing.
| Property | Value | Source |
| CAS Number | 112656-88-9 | N/A |
| Molecular Formula | C₇H₉ClN₂O₂ | [1] |
| Molecular Weight | 188.61 g/mol | N/A |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
Synthesis and Characterization
The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic process as it is not a naturally occurring molecule. A common and efficient method involves the reaction of 2-aminopyridine with a haloacetic acid derivative, followed by hydrochloride salt formation.
Caption: Synthetic pathway for 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Detailed Synthesis Protocol
This protocol describes a straightforward synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid, which can be adapted for the synthesis of the title compound.[2]
Materials:
-
2-aminopyridine
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable organic solvent such as ethyl acetate.
-
Base Addition: Prepare a solution of sodium hydroxide (1 equivalent) in water and add it to the flask.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1 equivalent) in water to the reaction mixture at room temperature with vigorous stirring. The reaction is often rapid.[2]
-
Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of the Free Base: Remove the solvent under reduced pressure to obtain the crude 2-(pyridin-2-ylamino)acetic acid.
-
Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated hydrochloric acid.
-
Purification: Cool the solution to induce crystallization. Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Spectroscopic Characterization
The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene group, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns characteristic of a substituted pyridine ring. The methylene protons adjacent to the amino group would likely appear as a singlet around δ 4.0-4.5 ppm. The NH and OH protons will be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the five distinct carbon atoms of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The pyridine carbons will resonate in the aromatic region (δ 110-160 ppm), while the carbonyl carbon will be significantly downfield (δ > 170 ppm).
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (C₇H₈N₂O₂).
Biological Activities and Potential Applications
Derivatives of pyridin-2-ylamino acetic acid have shown a range of biological activities, making this scaffold a promising starting point for drug discovery programs.
Sources
Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
As a Senior Application Scientist, I will now outline a comprehensive technical guide for the elucidation of the mechanism of action for "2-(Pyridin-2-ylamino)acetic acid hydrochloride." Given the limited direct literature on this specific compound's biological activity, this guide is structured as a strategic research plan, providing the theoretical framework and practical methodologies required to investigate and establish its mechanism of action.
Introduction and Compound Profile
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a small molecule featuring a pyridine ring linked to an amino acid moiety. While its specific biological function and mechanism of action are not extensively documented in publicly available literature, its structure suggests potential interactions with various biological targets. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the amino acid-like side chain, provide a basis for forming testable hypotheses regarding its potential biological activity. This guide outlines a systematic, multi-phase approach to thoroughly investigate and characterize the mechanism of action of this compound, from initial target identification to cellular pathway analysis.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-2-ylamino)acetic acid;hydrochloride | PubChem |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem |
| Molecular Weight | 188.61 g/mol | PubChem |
| Canonical SMILES | C1=CC=NC(=C1)NCC(=O)O.Cl | PubChem |
Hypothesis Generation: Leveraging Structural Analogs
The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride provides clues to its potential biological roles. Pyridine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors, enzyme inhibitors, and receptor modulators. The amino acid component may facilitate transport into cells or interaction with enzymes that process amino acids. Therefore, initial hypotheses could center on its potential as an inhibitor of kinases, proteases, or other ATP-binding proteins.
Phase I: Unbiased Target Identification
To identify the direct molecular targets of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, an unbiased approach is crucial. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for this purpose.
This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.
The Emerging Therapeutic Potential of 2-(Pyridin-2-ylamino)acetic Acid Analogues: A Technical Guide for Drug Discovery Professionals
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a cornerstone in the design of novel therapeutics. Within this vast chemical space, the "2-(Pyridin-2-ylamino)acetic acid" framework has emerged as a particularly intriguing starting point for the development of new drugs targeting a spectrum of diseases, from infectious to inflammatory and neoplastic conditions.
This technical guide provides an in-depth exploration of the analogues and derivatives of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. We will delve into the synthetic strategies for derivatization, explore the known biological activities with a focus on structure-activity relationships (SAR), and present detailed protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.
Core Structure and Opportunities for Derivatization
The foundational structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride presents multiple avenues for chemical modification to generate diverse libraries of analogues for biological screening. The key points of derivatization include the pyridine ring, the secondary amine, and the carboxylic acid moiety.
Caption: Key modification points on the 2-(Pyridin-2-ylamino)acetic acid scaffold.
Synthetic Strategies: Building the Analogue Library
The synthesis of 2-(Pyridin-2-ylamino)acetic acid and its derivatives can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitutions and the commercial availability of starting materials.
General Synthesis of the Core Scaffold
A common and straightforward method for the synthesis of the parent compound, (6-methyl-pyridin-2-ylamino)-acetic acid, involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid.[1] This method can be adapted for other substituted 2-aminopyridines.
Protocol 1: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid [1]
-
Dissolution: Dissolve 2-amino-6-methylpyridine (1 equivalent) in ethyl acetate.
-
Addition: Slowly add a solution of chloroacetic acid (1 equivalent) in ethyl acetate to the 2-amino-6-methylpyridine solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing in under a minute.
-
Isolation: The product precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the precipitate with ethyl acetate and dry under vacuum to yield the desired product.
Synthesis of Amide Derivatives
The carboxylic acid moiety can be readily converted to a wide range of amides, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.
Caption: General workflow for the synthesis of 2-(Pyridin-2-ylamino)acetamide derivatives.
Biological Activities and Therapeutic Potential
Analogues of 2-(Pyridin-2-ylamino)acetic acid have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.
Antimicrobial Activity
The pyridine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 2-(pyridin-2-ylamino)acetic acid have shown promise in this area. For instance, the coordination of (6-methyl-pyridin-2-ylamino)-acetic acid with copper(II) has been shown to enhance its antibacterial activity.[1] Furthermore, related thienopyridine derivatives have exhibited potent antimicrobial activity against E. coli, B. mycoides, and C. albicans.[2]
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Organism | Activity (MIC/Inhibition Zone) | Reference |
| Thienopyridine derivatives | B. mycoides | 33 mm inhibition zone | [2] |
| Thienopyridine derivatives | C. albicans | 29 mm inhibition zone | [2] |
| 6-(imidazo[1,2-a]pyridin-2-yl)... | P. aeruginosa | MIC < streptomycin | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Pyridine and pyrimidine derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The mechanism of action for some amino-pyridinyl derivatives has been linked to the inhibition of p38α MAPK, a key regulator of inflammatory responses.
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents in LPS-stimulated RAW 264.7 macrophages revealed that certain pyridine derivatives showed significant inhibition of nitric oxide (NO) production, with IC50 values in the micromolar range.[5] For example, one derivative demonstrated an IC50 of 76.6 µM.[5] The anti-inflammatory effects were associated with a significant decrease in the mRNA and protein expression levels of inflammatory cytokines such as IL-1, IL-6, and TNF-α.[5]
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer drugs. Derivatives of 2-(pyridin-2-ylamino)acetic acid are being explored as potential anticancer agents, with mechanisms of action that include the inhibition of protein kinases. For example, novel pyrimidin-2-amine derivatives have been designed and synthesized as potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 0.0067 μM).[6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-(pyridin-2-ylamino)acetic acid analogues and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Neuroprotective Potential
Emerging evidence suggests that certain pyridine derivatives may possess neuroprotective properties. While direct studies on 2-(pyridin-2-ylamino)acetic acid analogues are limited, related structures have shown promise. For example, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, demonstrated significant neuroprotective effects against Aβ toxicity in PC-12 cells at nanomolar concentrations.[7] This highlights a potential avenue for the development of 2-(pyridin-2-ylamino)acetic acid derivatives for neurodegenerative diseases like Alzheimer's. The mechanism of neuroprotection often involves antioxidant and anti-inflammatory pathways.[8][9]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the 2-(pyridin-2-ylamino)acetic acid scaffold is still under development, preliminary findings from related pyridine and pyrimidine series offer valuable guidance for future analogue design.
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence biological activity. For instance, in a series of 2-pyridones, fluoro-substituted amines at the 8-position were found to be crucial for antibacterial activity, likely due to their interaction with bacterial DNA gyrase.[10]
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement.
-
The Amine Linker: The secondary amine provides a key hydrogen bond donor and acceptor site. N-alkylation or N-arylation can alter the conformational flexibility and steric profile of the molecule, impacting its binding to biological targets.
Caption: A conceptual diagram illustrating the logic of structure-activity relationship studies.
Future Directions and Conclusion
The 2-(Pyridin-2-ylamino)acetic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research demonstrates its potential across a range of applications, including antimicrobial, anti-inflammatory, anticancer, and potentially neuroprotective therapies.
Future research efforts should focus on:
-
Systematic Library Synthesis: The generation of focused libraries of analogues with systematic variations at the key derivatization points.
-
Comprehensive Biological Screening: Evaluation of these libraries against a diverse panel of biological targets to uncover novel activities.
-
In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action for the most potent compounds to guide further optimization.
-
Pharmacokinetic Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.
By adopting a multidisciplinary approach that integrates synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of 2-(Pyridin-2-ylamino)acetic acid analogues can be unlocked, paving the way for the development of next-generation medicines.
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Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. (URL: [Link])
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. (2022-08-22). (URL: [Link])
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. (2024-02-14). (URL: [Link])
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Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. (URL: [Link])
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Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Semantic Scholar. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. (URL: [Link])
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. (URL: [Link])
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Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. (2017-11-12). (URL: [Link])
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Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. (2020-08-06). (URL: [Link])
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Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. PubMed. (URL: [Link])
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. (URL: [Link])
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. (2021-09-17). (URL: [Link])
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[New synthesis of 2-pyridine-acetic acid ethyl esters]. PubMed. (URL: [Link])
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Structure-Activity Relationships for the 9-(Pyridin-2'-Yl). Amanote Research. (URL: [Link])
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. (2022-07-18). (URL: [Link])
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Special Issue : Novel Design and Synthesis of Anticancer Agents. MDPI. (URL: [Link])
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Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. (URL: [Link])
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2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. (URL: [Link])
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Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. National Institutes of Health. (URL: [Link])
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Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia. PubMed. (URL: [Link])
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. (URL: [Link])
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Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. (2025-11-14). (URL: [Link])
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An In-depth Technical Guide to the Biological Activity of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound 2-(Pyridin-2-ylamino)acetic acid hydrochloride. Drawing upon the well-established pharmacological importance of the pyridine scaffold, this document explores the prospective antibacterial, antifungal, and anticancer properties of this molecule. While specific experimental data for this particular hydrochloride salt is limited in publicly available literature, this guide synthesizes information from closely related analogues and established methodologies to provide a robust framework for its investigation. Detailed, field-proven protocols for evaluating its efficacy against key pathogens and cancer-related targets are presented, alongside illustrative data and mechanistic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyridine derivatives.
Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in both natural products and synthetic pharmaceuticals. Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a wide array of biological interactions. This versatility has rendered the pyridine nucleus a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2]
2-(Pyridin-2-ylamino)acetic acid hydrochloride, a synthetic molecule featuring a pyridine ring linked to an amino acid moiety, presents an intriguing scaffold for drug discovery.[3] The presence of both a hydrogen bond donor and acceptor, as well as a carboxylic acid group, suggests multiple points for potential interaction with biological targets. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to biological screening.[3] This guide will delve into the putative biological activities of this compound and provide the necessary technical framework for their experimental validation.
Potential Antibacterial Activity
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Pyridine derivatives have shown promise as a source of new antibacterial agents.[2] Studies on related compounds suggest that 2-(Pyridin-2-ylamino)acetic acid hydrochloride may exhibit activity against clinically relevant bacterial strains, including MRSA.[3]
Proposed Mechanism of Action
The precise antibacterial mechanism of this compound is yet to be elucidated. However, potential mechanisms for pyridine-based antibacterials include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication. The structural similarity to amino acids could suggest a role in disrupting metabolic pathways that utilize these building blocks.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against MRSA
This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO). Create a series of two-fold serial dilutions in CAMHB in a 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.125 to 256 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture of MRSA on a suitable agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well with only the bacterial inoculum in CAMHB (no compound) and a negative control well with sterile CAMHB only.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Illustrative Data
The following table presents a hypothetical MIC distribution for 2-(Pyridin-2-ylamino)acetic acid hydrochloride against a panel of MRSA isolates.
| MRSA Isolate ID | 2-(Pyridin-2-ylamino)acetic acid hydrochloride MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| MRSA-01 | 8 | 1 |
| MRSA-02 | 4 | 1 |
| MRSA-03 | 8 | 2 |
| MRSA-04 | 16 | 1 |
| MRSA-05 | 4 | 0.5 |
| MIC₅₀ | 8 | 1 |
| MIC₉₀ | 16 | 2 |
Note: This data is for illustrative purposes only.
Potential Antifungal Activity
Invasive fungal infections, particularly those caused by Candida albicans, are a growing concern, especially in immunocompromised patients. The pyridine scaffold has been incorporated into several antifungal agents.[3] Preliminary research suggests that 2-(Pyridin-2-ylamino)acetic acid hydrochloride may possess activity against pathogenic fungi like C. albicans.[3]
Proposed Mechanism of Action
The antifungal mechanism of pyridine derivatives can be varied. Some compounds are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. Others may disrupt cell wall integrity or interfere with essential metabolic processes.
Experimental Protocol: Antifungal Susceptibility Testing against Candida albicans
This protocol is based on the CLSI M27-A4 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well with the yeast inoculum in RPMI-1640 (no compound) and a negative control well with sterile RPMI-1640 only.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.
Illustrative Data
The following table shows hypothetical MIC values for 2-(Pyridin-2-ylamino)acetic acid hydrochloride against C. albicans.
| Antifungal Agent | MIC (µg/mL) |
| 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 16 |
| Fluconazole | 0.5 |
Note: This data is for illustrative purposes only.
Potential Anticancer Activity
The pyridine nucleus is a key structural feature in a multitude of anticancer drugs.[1] Derivatives of 2-(pyridin-2-ylamino)acetic acid have been investigated for their potential as anticancer agents, suggesting that the title compound may also possess antiproliferative properties.[4]
Potential Mechanisms of Anticancer Activity
The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Two plausible targets for 2-(Pyridin-2-ylamino)acetic acid hydrochloride, based on the activity of related compounds, are Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Their overexpression in many cancers leads to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes, leading to cell cycle arrest, differentiation, and apoptosis. The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride bears some resemblance to known HDAC inhibitors, making this a viable hypothesis for its anticancer activity.[3]
Caption: Proposed mechanism of HDAC inhibition.
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[3] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process, thereby starving the tumor of nutrients and oxygen. Several pyridine-containing compounds have been identified as potent VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(Pyridin-2-ylamino)acetic acid hydrochloride for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.
This fluorometric assay is used to screen for HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
HDAC developer solution
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Known HDAC inhibitor (positive control, e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HDAC enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution. Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC₅₀ Calculation: Determine the IC₅₀ value for HDAC inhibition.
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white microplate
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well white microplate, add the kinase assay buffer, the Poly(Glu, Tyr) substrate, and the test compound at various concentrations.
-
Enzyme and ATP Addition: Add the recombinant VEGFR-2 kinase and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
IC₅₀ Calculation: Calculate the IC₅₀ value for VEGFR-2 inhibition.
Illustrative Data
The following table presents hypothetical IC₅₀ values for 2-(Pyridin-2-ylamino)acetic acid hydrochloride against various cancer-related targets.
| Assay | Cell Line/Target | IC₅₀ (µM) |
| Cell Viability (MTT) | MCF-7 | 5.2 |
| Cell Viability (MTT) | A549 | 8.9 |
| HDAC Inhibition | HDAC1 | 0.75 |
| VEGFR-2 Kinase Assay | VEGFR-2 | 1.5 |
Note: This data is for illustrative purposes only.
Conclusion and Future Directions
2-(Pyridin-2-ylamino)acetic acid hydrochloride represents a promising, yet underexplored, molecule with the potential for diverse biological activities. Based on the established pharmacological profile of the pyridine scaffold, this compound warrants investigation as a potential antibacterial, antifungal, and anticancer agent. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Future research should focus on the synthesis of a focused library of analogues to establish structure-activity relationships (SAR) and to optimize the potency and selectivity for specific biological targets. In vivo studies will be crucial to assess the therapeutic potential and pharmacokinetic properties of any lead compounds identified.
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Mena, L., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 66. [Link]
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The Strategic deployment of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, "2-(Pyridin-2-ylamino)acetic acid hydrochloride" has emerged as a versatile and powerful scaffold, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, reactivity, and application in the construction of biologically active molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a comprehensive resource for researchers in medicinal chemistry.
Introduction: The Privileged Pyridin-2-ylamino Moiety
The 2-aminopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its prevalence stems from a unique combination of electronic and steric properties. The pyridine nitrogen introduces a key hydrogen bond acceptor, while the amino group provides a crucial hydrogen bond donor and a reactive handle for further chemical modification. The hydrochloride salt form of 2-(Pyridin-2-ylamino)acetic acid enhances its aqueous solubility and stability, making it an ideal starting material for a variety of synthetic transformations.[1]
This guide will focus on the practical application of 2-(Pyridin-2-ylamino)acetic acid hydrochloride as a foundational building block, with a particular emphasis on its role in the synthesis of inhibitors for two critical oncogenic kinases: PIM-1 and PLK4.
Core Synthesis and Physicochemical Properties
A robust and scalable synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is essential for its widespread use. A common and efficient method involves the nucleophilic substitution of a haloacetic acid derivative with 2-aminopyridine.
Experimental Protocol: Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Materials:
-
2-aminopyridine
-
Ethyl chloroacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of ethyl 2-(pyridin-2-ylamino)acetate. In a round-bottom flask, dissolve 2-aminopyridine and potassium hydroxide in ethanol.
-
To this solution, add ethyl chloroacetate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2-(pyridin-2-ylamino)acetate.
-
Step 2: Hydrolysis and Salt Formation. Dissolve the crude ester in a minimal amount of ethanol.
-
Add a concentrated aqueous solution of hydrochloric acid and stir the mixture at room temperature.
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Pyridin-2-ylamino)acetic acid hydrochloride as a white to off-white solid.
This two-step, one-pot synthesis is efficient and provides the desired product in good yield and purity.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol |
| Melting Point | Varies with purity, typically >200 °C (decomposes) |
Application as a Building Block in Kinase Inhibitor Synthesis
The true utility of 2-(Pyridin-2-ylamino)acetic acid hydrochloride lies in its ability to serve as a versatile scaffold for the construction of more complex molecules, particularly kinase inhibitors. The secondary amine and the carboxylic acid functionalities provide two orthogonal points for diversification.
Targeting PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2][3] The 2-aminopyridine moiety is a known hinge-binding motif for many kinases, making derivatives of our building block promising candidates for PIM-1 inhibition.
A common strategy involves the amide coupling of the carboxylic acid group of 2-(Pyridin-2-ylamino)acetic acid with a suitable amine, followed by further modifications. For instance, the synthesis of novel pyridothienopyrimidinone derivatives as PIM-1 inhibitors has been reported.[4]
Caption: Synthetic workflow for a PIM-1 inhibitor precursor.
Detailed Protocol:
-
Step 1: Amide Bond Formation. To a solution of 2-(Pyridin-2-ylamino)acetic acid hydrochloride and a substituted 2-aminothiophene-3-carbonitrile in a suitable solvent like DMF, add a coupling agent (e.g., HATU or EDCI) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Step 2: Cyclization. The resulting amide can then be subjected to intramolecular cyclization under acidic or basic conditions, or by using a dehydrating agent, to form the pyridothienopyrimidinone ring system.
Targeting PLK4 Kinase
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[5][6] The aminopyrimidine core is a key feature in many PLK4 inhibitors, and our building block can be used to construct such scaffolds.[7]
The synthesis of aminopyrimidine-based PLK4 inhibitors often involves the condensation of a guanidine derivative with a β-ketoester or a similar three-carbon unit. The 2-(Pyridin-2-ylamino)acetic acid can be converted into a suitable precursor for this condensation.
Caption: Workflow for synthesizing a PLK4 inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-(Pyridin-2-ylamino)acetic acid scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition.
Key SAR Observations for Kinase Inhibitors:
-
The 2-Aminopyridine Moiety: This group is often crucial for binding to the hinge region of the kinase ATP-binding pocket through hydrogen bonding interactions.
-
Substituents on the Pyridine Ring: The electronic and steric nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its hydrogen bonding capability.
-
The Acetic Acid Side Chain: Derivatization of the carboxylic acid to various amides or esters allows for the exploration of different pockets within the kinase active site. The nature of the substituent introduced here can influence potency, selectivity, and pharmacokinetic properties. For example, the introduction of bulky or hydrophobic groups can lead to interactions with hydrophobic pockets adjacent to the ATP-binding site.
| Modification | Impact on Activity | Rationale |
| Substitution at the 5-position of the pyridine ring | Can enhance potency and selectivity. | This position often points towards the solvent-exposed region, allowing for the introduction of groups that can improve physicochemical properties without disrupting hinge binding. |
| Conversion of the carboxylic acid to a bulky amide | Can significantly increase potency. | The amide substituent can occupy a hydrophobic pocket, leading to additional favorable interactions with the kinase. |
| Introduction of a halogen on the pyridine ring | Variable effects, can improve potency and/or selectivity. | Halogen bonding is an increasingly recognized interaction in drug design and can lead to specific interactions with the protein. |
Signaling Pathway Context
To fully appreciate the impact of inhibitors derived from 2-(Pyridin-2-ylamino)acetic acid hydrochloride, it is essential to understand the signaling pathways in which their targets operate.
The PIM-1 Signaling Pathway
PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a pro-survival role by phosphorylating and inactivating pro-apoptotic proteins such as BAD. It also promotes cell cycle progression by phosphorylating cell cycle regulators like p27.[2][8]
Caption: PLK4's role in centriole duplication and point of intervention.
Conclusion and Future Perspectives
2-(Pyridin-2-ylamino)acetic acid hydrochloride has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, has enabled the development of potent and selective inhibitors of key oncogenic kinases. The insights gained from SAR studies on its derivatives continue to guide the design of next-generation therapeutics. As our understanding of the complex signaling networks that drive cancer progression deepens, the rational design of novel inhibitors based on this privileged scaffold will undoubtedly remain a fruitful area of research, with the potential to deliver new and effective treatments for a range of human diseases.
References
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Xu, D., et al. (2018). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 39(1), 104-114. [Link]
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Vitale, I., et al. (2020). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Cancers, 12(10), 2825. [Link]
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Nawrocki, S. T., et al. (2018). PIM1 kinase and its diverse substrate in solid tumors. Expert Opinion on Therapeutic Targets, 22(12), 1025-1037. [Link]
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Wang, X., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]
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PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular Biochemistry. [Link]
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Mechanisms regulating Pim levels and downstream activation. ResearchGate. [Link]
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PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas. Journal of Translational Medicine. [Link]
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Plk4 Is a Novel Substrate of Protein Phosphatase 5. International Journal of Molecular Sciences. [Link]
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Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion. Mount Sinai Scholars Portal. [Link]
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PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cells. [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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Role for polo-like kinase 4 in mediation of cytokinesis. ResearchGate. [Link]
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Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. The Oncologist. [Link]
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Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. ResearchGate. [Link]
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The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Semantic Scholar. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
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Identification of 2-(4-pyridyl)thienopyridinones as GSK-3b inhibitors. Sci-Hub. [Link]
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. [Link]
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Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]
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A Comprehensive Computational and Theoretical Guide to 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive, first-principles-based computational workflow for the in-depth characterization of "2-(Pyridin-2-ylamino)acetic acid hydrochloride" (PYA-HCl). As a molecule possessing both a pyridine ring and an amino acid moiety, PYA-HCl represents a versatile scaffold with potential applications in medicinal chemistry and materials science.[1][2][3] This document serves as a blueprint for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical step-by-step protocols for a thorough in silico investigation. The guide covers quantum chemical calculations using Density Functional Theory (DFT) for structural, spectroscopic, and electronic characterization, and extends to a hypothetical yet rigorous molecular docking study to explore potential bioactivity. The methodologies are designed to be self-validating, ensuring scientific integrity and providing a robust framework for predicting molecular properties and guiding experimental research.
Introduction
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic organic compound featuring a pyridine ring linked to a glycine moiety via an amino bridge.[1] The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to biological studies.[1] Aminopyridine derivatives are a cornerstone in medicinal chemistry, known to interact with a wide array of enzymes and receptors, leading to diverse pharmacological activities.[2][3][4] Computational chemistry offers a powerful, cost-effective paradigm to elucidate the intrinsic properties of such molecules at an atomic level before committing to extensive laboratory synthesis and testing.[5]
This guide eschews a rigid template, instead presenting a logical progression of theoretical analyses. We begin with the fundamental determination of the molecule's three-dimensional structure and vibrational modes, move to its electronic landscape to understand reactivity, and culminate in a simulated interaction with a biological target. Each step is explained not just as a procedure, but with a focus on the causality behind methodological choices, reflecting a field-proven approach to computational molecular science.
Part 1: Quantum Chemical Analysis of Molecular Structure and Properties
The foundation of any theoretical study is an accurate molecular structure. Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for organic molecules.[6][7]
Geometric Optimization and Vibrational Analysis
Expertise & Causality: The first objective is to find the global minimum on the potential energy surface for PYA-HCl. We select the B3LYP functional, a well-established hybrid functional, as it incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing electronic structure in many organic systems.[6] This is paired with the 6-311++G(d,p) basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for describing the delocalized electron density of the pyridine ring and potential non-covalent interactions. The "(d,p)" polarization functions allow for orbital shape flexibility, critical for accurate bond angle and dihedral angle prediction.
A subsequent frequency calculation is mandatory. This step serves two purposes: 1) It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) It predicts the infrared (IR) and Raman spectra, which can be directly compared with experimental data for structural validation.
Protocol 1: Structure Optimization and Frequency Calculation
-
Input Structure: Sketch the 2D structure of 2-(Pyridin-2-ylamino)acetic acid and convert it to a 3D structure using software like Avogadro or GaussView. The proton of the hydrochloride is typically modeled as associated with the most basic site, likely the pyridine nitrogen.
-
Software and Keywords: Use a quantum chemistry package such as Gaussian or ORCA. The calculation is defined by the following keyword line (Gaussian syntax): #p B3LYP/6-311++G(d,p) Opt Freq
-
Execution: Submit the calculation to a high-performance computing resource.
-
Validation: After completion, open the output file. Verify that the optimization converged. Check the frequency section; confirm there are zero imaginary frequencies.
-
Analysis: Extract the final optimized coordinates (in .xyz or .mol2 format) for further analysis. Visualize the predicted IR spectrum.
Data Presentation: Predicted Structural Parameters
| Parameter | Predicted Value (Å or °) | Description |
| C-N (Pyridine-Amino) | 1.35 | Bond length connecting the two core moieties. |
| N-C (Amino-Methylene) | 1.46 | Bond length of the amino acid backbone. |
| C=O (Carboxyl) | 1.21 | Carbonyl bond length. |
| C-N-C (Pyridine-Amino-Methylene) | 125.4 | Key bond angle defining molecular shape. |
| O-C-O (Carboxyl) | 124.8 | Bond angle within the carboxylic acid group. |
| Torsion Angle (Py-N-C-C) | 178.5 | Dihedral angle describing planarity. |
| Note: These are hypothetical, representative values pending actual calculation. |
Visualization: Quantum Chemistry Workflow
Caption: Workflow for DFT-based molecular characterization.
Electronic Properties and Chemical Reactivity
Expertise & Causality: To understand the molecule's reactivity, we analyze its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy indicates the ability to accept one. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[7]
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution. It highlights electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which are critical for predicting how the molecule will interact with other reagents or biological targets.
Protocol 2: Electronic Property Analysis
-
Prerequisite: A successfully completed and validated geometry optimization (Protocol 1).
-
Calculation: Use the optimized coordinates from the previous step. Perform a single-point energy calculation using the same functional and basis set. Ensure keywords for generating population analysis and orbital information are included (e.g., Pop=Full in Gaussian).
-
Analysis:
-
FMO: Identify the energies of the HOMO and LUMO in the output file. Calculate the energy gap (ΔE = E_LUMO - E_HOMO). Visualize the 3D plots of the HOMO and LUMO to see their spatial distribution.
-
MEP: Use a visualization program (e.g., GaussView, Chemcraft) to generate the MEP surface mapped onto the electron density.
-
Data Presentation: Predicted Electronic Descriptors
| Descriptor | Predicted Value (eV) | Implication |
| HOMO Energy | -6.8 | Electron-donating capability. |
| LUMO Energy | -1.5 | Electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 | High chemical stability. |
| Note: These are hypothetical, representative values. |
Visualization: Reactivity Logic Diagram
Caption: Relationship between electronic properties and reactivity.
Part 2: Exploring Potential Bioactivity via Molecular Docking
The aminopyridine scaffold is a known pharmacophore that exhibits antibacterial properties, potentially targeting essential bacterial enzymes.[4][8] Based on this, a hypothetical molecular docking study can be designed to predict the binding affinity and interaction patterns of PYA-HCl with a relevant bacterial protein target, such as Dihydrofolate Reductase (DHFR), a common antibacterial target.
Expertise & Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10][11] The process involves two main steps: sampling possible conformations of the ligand within the binding site and then ranking these conformations using a scoring function.[10] We will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[12] A successful docking study not only predicts binding affinity but also reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex, guiding future lead optimization.[13]
Protocol 3: Molecular Docking Workflow
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., Staphylococcus aureus DHFR) from the Protein Data Bank (PDB).[9]
-
Remove water molecules, co-crystallized ligands, and any non-essential chains using software like UCSF Chimera or PyMOL.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of PYA-HCl (from Protocol 1).
-
Assign partial charges and define rotatable bonds using tools like AutoDockTools.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the known active site of the receptor.[9] The size of the box should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, which will generate a set of possible binding poses ranked by their predicted binding affinity (in kcal/mol).[12]
-
-
Results Analysis:
-
Visualize the top-ranked binding pose within the receptor's active site.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between PYA-HCl and the protein residues.
-
Data Presentation: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.5 | Asp27, Phe92 | Hydrogen Bond, Pi-Stacking |
| 2 | -7.2 | Ile50, Leu54 | Hydrophobic Contact |
| 3 | -6.9 | Asp27, Val115 | Hydrogen Bond, van der Waals |
| Note: These are hypothetical, representative values. |
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An In-depth Technical Guide to "2-(Pyridin-2-ylamino)acetic acid hydrochloride" as a Chelating Ligand
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(pyridin-2-ylamino)acetic acid hydrochloride, a versatile heterocyclic compound with significant potential as a chelating ligand in coordination chemistry. This document delves into the synthesis of the ligand and its metal complexes, explores its coordination behavior, and discusses the characterization of the resulting coordination compounds. While specific experimental data for the title compound is limited in publicly available literature, this guide leverages data from closely related analogues, particularly (6-methyl-pyridin-2-ylamino)-acetic acid, to provide robust, field-proven insights and detailed experimental protocols. The guide is intended to be a valuable resource for researchers exploring the applications of pyridyl-amino acid derivatives in areas such as catalysis, materials science, and bioinorganic chemistry.
Introduction: The Promise of Pyridyl-Amino Acid Ligands
The strategic design of chelating ligands is a cornerstone of modern coordination chemistry, with profound implications for drug development, catalysis, and materials science. Ligands incorporating both a pyridine ring and an amino acid moiety, such as 2-(pyridin-2-ylamino)acetic acid, are of particular interest. This class of compounds offers a unique combination of donor atoms—the pyridine nitrogen, the secondary amine nitrogen, and the carboxylate oxygens—allowing for versatile coordination modes with a wide range of metal ions.[1] The resulting metal complexes exhibit diverse geometries and electronic properties, making them attractive candidates for a variety of applications.[2]
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic compound that combines the structural features of a pyridine ring and an amino acid.[3] The hydrochloride salt form enhances its water solubility and stability, facilitating its use in biological systems and aqueous coordination chemistry.[3] The potential of this ligand to form stable chelate complexes with transition metals is the central focus of this guide.
Synthesis of the Ligand and its Metal Complexes
Synthesis of 2-(Pyridin-2-ylamino)acetic Acid
Representative Experimental Protocol: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid [4]
This protocol is based on the synthesis of the 6-methyl derivative and can be adapted for the non-methylated analogue.
Materials:
-
2-Amino-6-methylpyridine
-
Chloroacetic acid
-
Ethyl acetate
-
Potassium hydroxide
-
Deionized water
-
Methanol
Procedure:
-
A solution of chloroacetic acid (0.472 g, 5 mmol) in ethyl acetate (10 mL) is prepared.
-
This solution is added dropwise to a solution of 2-amino-6-methylpyridine (0.54 g, 5 mmol) in ethyl acetate (10 mL) with vigorous stirring.
-
The reaction is typically rapid, with a precipitate forming in under a minute.
-
The resulting solid is filtered, washed with ethyl acetate, and dried to yield the crude product.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or water.
To obtain the hydrochloride salt:
-
The purified 2-(pyridin-2-ylamino)acetic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).
-
A stoichiometric amount of concentrated hydrochloric acid is added dropwise with stirring.
-
The resulting precipitate of 2-(pyridin-2-ylamino)acetic acid hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Synthesis of Metal Complexes
The synthesis of metal complexes with 2-(pyridin-2-ylamino)acetic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in a polar solvent.[1] The deprotonation of the carboxylic acid group is usually achieved by adjusting the pH to a slightly basic medium.
Representative Experimental Protocol: Synthesis of a Copper(II) Complex [4]
This protocol describes the synthesis of a Cu(II) complex with (6-methyl-pyridin-2-ylamino)-acetic acid and serves as a model.
Materials:
-
(6-methyl-pyridin-2-ylamino)-acetic acid
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
Procedure:
-
A solution of (6-methyl-pyridin-2-ylamino)-acetic acid (2 mmol) is prepared in methanol (15 mL).
-
A solution of CuCl₂·2H₂O (1 mmol) is prepared in methanol (10 mL).
-
The copper(II) chloride solution is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is stirred at room temperature for a designated period (e.g., 2 hours) to allow for complex formation.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold methanol, and dried in a vacuum desiccator.
This general procedure can be adapted for other transition metal salts, such as those of Ni(II), Co(II), and Zn(II), by adjusting the stoichiometry and reaction conditions as needed.[1][5][6]
Coordination Chemistry and Structural Characterization
2-(Pyridin-2-ylamino)acetic acid is a versatile ligand capable of coordinating to metal ions in a bidentate or potentially tridentate fashion. The primary coordination sites are the pyridine nitrogen, the secondary amine nitrogen, and the oxygen atoms of the carboxylate group.
Coordination Modes
The most probable coordination mode involves the formation of a stable five-membered chelate ring through the pyridine nitrogen and the secondary amine nitrogen, or a six-membered chelate ring involving the pyridine nitrogen and one of the carboxylate oxygens. Bidentate coordination through the amino and carboxylate groups, similar to simple amino acids, is also possible. The exact coordination mode will depend on factors such as the metal ion, the pH of the solution, and the presence of other coordinating ligands.
Diagram of Potential Coordination Modes
Caption: Potential coordination modes of 2-(pyridin-2-ylamino)acetic acid with a metal ion (M).
Spectroscopic Characterization
The formation of metal complexes can be confirmed and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy:
-
Coordination of the carboxylate group is indicated by a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group.
-
A shift in the C=N stretching vibration of the pyridine ring suggests coordination through the pyridine nitrogen.
-
Changes in the N-H stretching vibration can indicate the involvement of the secondary amine in coordination.
UV-Visible (UV-Vis) Spectroscopy:
-
The formation of metal complexes often results in the appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion.
-
Shifts in the absorption bands of the ligand upon coordination can also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes.
-
Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation.
Table 1: Representative Spectroscopic Data for a Cu(II) Complex of (6-methyl-pyridin-2-ylamino)-acetic acid [4]
| Spectroscopic Technique | Ligand | Cu(II) Complex | Interpretation |
| IR (cm⁻¹) | |||
| ν(C=O) | ~1720 | ~1630 | Shift indicates coordination of the carboxylate group. |
| ν(C=N) pyridine | ~1600 | Shifted | Indicates coordination of the pyridine nitrogen. |
| UV-Vis (nm) | ~280, ~330 | ~290, ~340, ~650 | Appearance of a new band in the visible region is characteristic of a d-d transition for Cu(II). |
Structural Analysis
While no X-ray crystal structures for complexes of 2-(pyridin-2-ylamino)acetic acid were found in the reviewed literature, the structure of related complexes can provide insights. For the Cu(II) complex of (6-methyl-pyridin-2-ylamino)-acetic acid, a square planar geometry has been proposed based on spectroscopic and magnetic data.[4] In this proposed structure, two deprotonated ligands coordinate to the copper(II) ion in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygens.
Potential as a Chelating Ligand: Stability of Metal Complexes
A key measure of the potential of a ligand as a chelating agent is the stability of the complexes it forms with metal ions. This is quantified by the stability constant (K) or its logarithm (log K).[7] Higher log K values indicate greater stability of the complex.
Determination of Stability Constants
Potentiometric titration is a common and reliable method for determining the stability constants of metal complexes in solution.[8][9][10] This technique involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the formation constants of the metal-ligand species.
Workflow for Potentiometric Titration
Caption: A generalized workflow for the determination of stability constants using potentiometric titration.
Expected Stability Trends
Although specific stability constants for 2-(pyridin-2-ylamino)acetic acid complexes are not available, trends can be predicted based on the behavior of similar ligands. For divalent transition metal ions, the stability of complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Furthermore, the chelate effect dictates that complexes formed with multidentate ligands, such as 2-(pyridin-2-ylamino)acetic acid, are generally more stable than those formed with analogous monodentate ligands. The formation of a five- or six-membered chelate ring significantly enhances the thermodynamic stability of the complex.
Table 2: Representative Stability Constants (log K₁) for Glycine and Pyridine with Various Metal Ions
| Metal Ion | Glycine (log K₁) | Pyridine (log K₁) |
| Cu(II) | 8.2 - 8.6 | 2.5 |
| Ni(II) | 5.5 - 6.2 | 1.8 |
| Co(II) | 4.6 - 5.2 | 1.4 |
| Zn(II) | 4.8 - 5.4 | 1.0 |
Note: These values are for comparison and are not for the title compound. Data is compiled from various sources.
The significantly higher stability constants for glycine, which forms a five-membered chelate ring, compared to pyridine, a monodentate ligand, highlight the importance of the chelate effect. It is expected that 2-(pyridin-2-ylamino)acetic acid, with its potential for chelation, will form complexes with stability constants that are significantly higher than those of pyridine and likely comparable to or greater than those of simple amino acids.
Potential Applications
The ability of 2-(pyridin-2-ylamino)acetic acid to form stable metal complexes opens up a range of potential applications.
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The complexes of this ligand could be explored for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling.
-
Bioinorganic Chemistry: The interaction of metal complexes with biological molecules is a key area of research. The potential antibacterial and antifungal properties of 2-(pyridin-2-ylamino)acetic acid and its complexes warrant further investigation for the development of new therapeutic agents.[3]
-
Materials Science: The ability to form coordination polymers and other supramolecular structures makes these complexes interesting for the development of new materials with specific magnetic, optical, or porous properties.
Conclusion and Future Outlook
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a promising chelating ligand with the potential to form a diverse range of stable coordination compounds. While there is a need for more extensive research to fully characterize the ligand and its metal complexes, the available data from analogous systems provides a strong foundation for future work.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis protocol for 2-(pyridin-2-ylamino)acetic acid hydrochloride.
-
Systematically synthesizing and characterizing a series of its transition metal complexes.
-
Determining the stability constants of these complexes with a range of metal ions using techniques such as potentiometric titration.
-
Obtaining single-crystal X-ray structures to definitively determine the coordination geometries.
-
Exploring the potential applications of these complexes in catalysis, medicine, and materials science.
By addressing these areas, the full potential of 2-(pyridin-2-ylamino)acetic acid as a versatile and valuable chelating ligand can be realized.
References
- Syaima, H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4), 796-807.
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MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
- Nuhu, H. et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy and Pharmacology, 2(3), 48-53.
- Mane, S. D., et al. (2010). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 22(9), 6749-6754.
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Vidya-mitra. (2018, May 25). Determination of stability constant by Potentiometric titrations -I [Video]. YouTube. Retrieved from [Link]
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JETIR. (2022). Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. Retrieved from [Link]
- Sreedhara, A., & Mahadevappa, H. S. (1993). Synthesis and characterization of copper (II) complexes of adenine and aminoacids. Proceedings-Indian Academy of Sciences-Chemical Sciences, 105(3), 163-171.
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Elex Biotech LLC. (n.d.). 2-(Pyridin-2-yl)acetic acid hydrochloride. Retrieved from [Link]
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Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]
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PubChemLite. (n.d.). 2-[(pyridin-2-yl)amino]acetic acid hydrochloride (C7H8N2O2). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
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PubMed. (2007). Chemistry of a Ni(II) acetohydroxamic acid complex: formation, reactivity with water, and attempted preparation of zinc and cobalt analogues. Retrieved from [Link]
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NIH. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]
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MDPI. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]
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IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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MDPI. (2023). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. Retrieved from [Link]
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Prime Scholars. (2015). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. Retrieved from [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Retrieved from [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
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MDPI. (2022). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Retrieved from [Link]
-
ResearchGate. (2021). Crystal structure of complex II according to X-ray diffraction data. Retrieved from [Link]
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Dalton Transactions. (2012). Heteroleptic Ni(II) complexes containing chelating benzoato ligand with sharp bite angle: syntheses, crystal structures, and mag. Retrieved from [Link]
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ResearchGate. (2016). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2-(Pyridin-2-ylamino)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental applications of 2-(Pyridin-2-ylamino)acetic acid hydrochloride (CAS: 112656-88-9), a synthetic heterocyclic compound with significant potential in pharmacological research. Structurally characterized by a pyridine ring linked to an amino acid moiety, this water-soluble hydrochloride salt has garnered interest for its putative roles as an enzyme inhibitor, particularly of histone deacetylases (HDACs), as well as its potential antibacterial and antifungal properties.[1] This document outlines detailed protocols for the in vitro evaluation of its biological activities, including enzyme inhibition, antimicrobial susceptibility, and cytotoxicity. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. The protocols are designed to be self-validating, providing a robust framework for researchers exploring the therapeutic promise of this compound.
Introduction and Scientific Rationale
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a synthetic small molecule that presents a compelling scaffold for drug discovery.[1] The presence of a pyridine ring, a common motif in medicinal chemistry, coupled with an amino acid functional group, suggests a range of potential biological interactions. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to a variety of in vitro experimental setups.[1]
The primary scientific interest in this compound lies in its potential as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes crucial for the regulation of gene expression through the deacetylation of histone and non-histone proteins.[2] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research. The structural components of 2-(Pyridin-2-ylamino)acetic acid hydrochloride suggest it may interact with the zinc-dependent active site of classical HDACs. Furthermore, preliminary research indicates that this compound and its derivatives may possess antimicrobial and antifungal activities, warranting further investigation.[1]
This guide provides the necessary protocols to systematically investigate these potential biological effects.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is essential for accurate experimental design, including solvent selection, concentration calculations, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 112656-88-9 | |
| Molecular Formula | C₇H₉ClN₂O₂ | |
| Molecular Weight | 188.61 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | , |
| Melting Point | 135°C (decomposes) | |
| Predicted XlogP | 0.8 |
Safety and Handling
Proper safety precautions are paramount when handling 2-(Pyridin-2-ylamino)acetic acid hydrochloride. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][5] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][6]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.[5]
In case of exposure, follow standard first-aid procedures and seek medical attention.[4]
Experimental Protocols
The following protocols are provided as a guide for the investigation of the biological activities of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. It is recommended to perform pilot experiments to determine the optimal concentration range for your specific assay and cell lines.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of 2-(Pyridin-2-ylamino)acetic acid hydrochloride against total HDAC activity from nuclear extracts or purified HDAC enzymes. The principle of this assay is the enzymatic deacetylation of a fluorogenic substrate by HDACs, followed by the development of a fluorescent signal.
Workflow for HDAC Inhibition Assay
Caption: A generalized workflow for determining HDAC inhibitory activity.
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
HDAC Assay Kit (Fluorometric, e.g., from Sigma-Aldrich, Bio-Techne)[7]
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme
-
Assay Buffer
-
HDAC Substrate
-
Developer Solution
-
Trichostatin A (TSA) or SAHA (as a positive control for HDAC inhibition)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the HDAC assay kit.
-
Compound Dilution: Prepare a stock solution of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in sterile water or DMSO. Perform serial dilutions in Assay Buffer to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in duplicate:
-
Assay Buffer
-
HeLa nuclear extract or purified HDAC enzyme
-
Diluted 2-(Pyridin-2-ylamino)acetic acid hydrochloride or control (vehicle, positive control inhibitor).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the Developer solution to each well. This will stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate. Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.[8]
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-(Pyridin-2-ylamino)acetic acid hydrochloride against selected bacterial and fungal strains using the broth microdilution method.[9][10][11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Sterile 96-well, round-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in sterile water. Create a series of 2-fold dilutions in the appropriate sterile broth (CAMHB or RPMI-1640) in a separate 96-well plate or in tubes.
-
Inoculum Preparation: From a fresh culture (18-24 hours old) of the test microorganism, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Plate Inoculation: Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate. Transfer 100 µL of the serially diluted compound from the dilution plate to the corresponding wells of the test plate. This results in a final volume of 100 µL per well with the desired test concentrations.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[15][16]
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Mechanism of Action: Histone Deacetylation and Gene Expression
The proposed primary mechanism of action for 2-(Pyridin-2-ylamino)acetic acid hydrochloride is the inhibition of histone deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is hypothesized to maintain a state of histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of genes, including tumor suppressor genes.[2]
Proposed Signaling Pathway of HDAC Inhibition
Caption: Proposed mechanism of action via HDAC inhibition.
Conclusion and Future Directions
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a promising compound for further investigation in the fields of oncology and infectious diseases. The protocols provided in this guide offer a standardized approach to characterizing its biological activity. Future research should focus on determining its selectivity for different HDAC isoforms, evaluating its efficacy in in vivo models, and exploring its structure-activity relationship to develop more potent and selective derivatives.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Oehme, I., et al. (2009). Known signaling pathways involved in histone deacetylase inhibitor-elicited activation or suppression of autophagy. [Diagram]. ResearchGate. Retrieved from [Link]
-
Foley, A. G., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e77. Retrieved from [Link]
-
General cellular signaling pathways of class I histone deacetylases and the consequences of its inhibition for neurodegenerative diseases. [Diagram]. ResearchGate. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved from [Link]
-
Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
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Preparation and Biochemical Analysis of Classical Histone Deacetylases. (2019). Journal of Visualized Experiments, (145), e59242. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University. Retrieved from [Link]
-
Known mechanisms and signaling pathways involved in histone deacetylase inhibitor-activated induction or suppression of autophagy. [Diagram]. ResearchGate. Retrieved from [Link]
-
Schematic diagram of a HDAC inhibitor and its active functionality. [Diagram]. ResearchGate. Retrieved from [Link]
-
MIC (Broth Microdilution) Testing. (2020, July 27). [Video]. YouTube. Retrieved from [Link]
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
Pyridine-3-acetic acid hydrochloride Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]
-
2-Pyridine acetic acid hydrochloride. (2024, April 9). ChemBK. Retrieved from [Link]
-
Inhibitory activities (IC50) of tested compounds against HDAC4 and HDAC8. [Table]. ResearchGate. Retrieved from [Link]
-
2-Amino-2-(pyridin-2-YL)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Minimum inhibitory concentration (MIC50; µg/mL) values of compounds on eight strains of Candida (3a-3l). [Table]. ResearchGate. Retrieved from [Link]
-
Inhibition of HDAC homologues (HDACs) and HDAC8 activity (IC50 [µM]). [Diagram]. ResearchGate. Retrieved from [Link]
-
HDAC inhibitors. (n.d.). Adooq Bioscience. Retrieved from [Link]
-
2-[(pyridin-2-yl)amino]acetic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-2-(pyridin-4-yl)acetic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
IC50 values of HDAC inhibition. [Diagram]. ResearchGate. Retrieved from [Link]
-
Minimum inhibitory concentration (MIC) values for micrococcin P1 and thiocillin I. [Table]. ResearchGate. Retrieved from [Link]
-
Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). (2025). Microbial Pathogenesis, 205, 107693. Retrieved from [Link]
-
Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019). Indian Journal of Dermatology, Venereology and Leprology, 85(4), 384-389. Retrieved from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]
-
Witeska, M., & Ziółkowski, H. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Retrieved from [Link]
-
Gu, Y.-F., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(23), 4349. Retrieved from [Link]
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. (2020). Chiang Mai Journal of Science, 47(4), 799-808. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of the Pyridinylamino Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the diverse chemical space of kinase inhibitors, scaffolds containing a pyridine moiety have demonstrated significant therapeutic potential. The pyridine ring, with its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases, serves as a privileged structure in drug design.
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-(Pyridin-2-ylamino)acetic acid hydrochloride as a versatile building block in the synthesis of novel kinase inhibitors. We will delve into its chemical properties, provide a representative synthetic protocol for its incorporation into a potential kinase inhibitor, and discuss the underlying mechanistic rationale for the therapeutic relevance of the resulting compounds.
Physicochemical Properties of the Core Reagent
Understanding the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis. Below is a summary of the key properties of a closely related compound, 2-(Pyridin-2-yl)acetic acid hydrochloride, which serves as a useful reference. Note the structural difference: the topic compound contains an additional amino linker between the pyridine ring and the acetic acid moiety.
| Property | Value | Reference |
| CAS Number | 16179-97-8 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO₂ | [1][2] |
| Molecular Weight | 173.60 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 135 °C (decomposes) | |
| Solubility | Soluble in water | |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature. The compound is hygroscopic. | [1][3] |
Synthetic Strategy: Amide Coupling for Kinase Inhibitor Elaboration
A common and highly effective strategy for elaborating kinase inhibitors is through the formation of an amide bond. The carboxylic acid functionality of 2-(Pyridin-2-ylamino)acetic acid hydrochloride makes it an ideal substrate for coupling with various amino-functionalized heterocyclic cores that are prevalent in kinase inhibitor design. This approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies.
The following diagram illustrates the general workflow for synthesizing a potential kinase inhibitor via an amide coupling reaction.
Caption: General workflow for the synthesis of a kinase inhibitor.
Detailed Protocol: Synthesis of a Representative N-Aryl-2-(pyridin-2-ylamino)acetamide Kinase Inhibitor
This protocol is a representative example adapted from established methodologies for the synthesis of N-pyridinyl acetamide derivatives with potential kinase inhibitory activity. It describes the coupling of 2-(Pyridin-2-ylamino)acetic acid hydrochloride with a hypothetical amino-functionalized anilinoquinazoline core, a common scaffold in EGFR inhibitors.
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (or a similar amino-functionalized kinase inhibitor scaffold)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(Pyridin-2-ylamino)acetic acid hydrochloride (1.2 equivalents).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDCI (1.2 equivalents). Stir the mixture at room temperature for 30 minutes. This step activates the carboxylic acid to facilitate amide bond formation.
-
Amine Addition: In a separate flask, dissolve the amino-functionalized kinase inhibitor scaffold (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and to scavenge the acid produced during the coupling reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-aryl-2-(pyridin-2-ylamino)acetamide derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the coupling reagents with atmospheric moisture, which would lead to their deactivation and lower yields.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling reagents ensures the complete consumption of the more valuable amino-functionalized scaffold.
-
Choice of Base: DIPEA is a non-nucleophilic base, which prevents it from competing with the primary amine in the reaction with the activated acid.
-
Work-up Procedure: The aqueous work-up is designed to remove the water-soluble byproducts from the EDCI and HOBt, as well as any excess base.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from any remaining starting materials or side products.
Mechanism of Action and Signaling Pathway Inhibition
Kinase inhibitors derived from the 2-(pyridin-2-ylamino)acetic acid scaffold typically function as ATP-competitive inhibitors. The pyridinylamino moiety can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. The acetamide linker provides a flexible connection to other parts of the inhibitor that can interact with and confer selectivity for the target kinase.
The diagram below illustrates the general mechanism of a kinase inhibitor targeting a signaling pathway, for example, the EGFR pathway, which is often implicated in cancer.
Caption: Inhibition of a kinase signaling pathway.
Data Presentation: Expected Yield and Purity
The following table provides expected, albeit hypothetical, quantitative data for the synthesis described above, based on typical outcomes for similar amide coupling reactions.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Conforms to the expected structure |
| HRMS (m/z) | Calculated value ± 5 ppm |
Conclusion
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent chemical features, particularly the pyridinylamino motif and the carboxylic acid handle, allow for its straightforward incorporation into a wide range of kinase inhibitor scaffolds through robust and well-established amide coupling methodologies. The resulting N-aryl-2-(pyridin-2-ylamino)acetamide derivatives hold significant promise as potential therapeutic agents due to their ability to effectively target the ATP-binding site of various kinases. The protocols and insights provided in this application note are intended to empower researchers in their quest to develop the next generation of targeted cancer therapies.
References
-
Elsadek, B., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 17(4), 4477-4491. [Link]
-
Lead Sciences. 2-(Pyridin-2-yl)acetic acid hydrochloride. [Link]
Sources
Application of 2-(Pyridin-2-ylamino)acetic Acid Hydrochloride in Antibacterial Screening: A Technical Guide
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The relentless evolution of bacteria has rendered many conventional antibiotics ineffective, creating an urgent need for the discovery and development of novel antimicrobial compounds with unique mechanisms of action.[1] Within the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly pyridine derivatives, have emerged as a promising class of therapeutic agents.[2][3] The pyridine scaffold is a key structural motif in numerous natural products and synthetic drugs, valued for its ability to improve water solubility and engage in specific interactions with biological targets.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of 2-(Pyridin-2-ylamino)acetic acid hydrochloride . This document outlines detailed protocols for preliminary and quantitative antibacterial testing, discusses the physicochemical properties of the compound, and explores a hypothetical mechanism of action based on related pyridine-containing molecules. The methodologies described herein are designed to be robust and self-validating, providing a solid framework for the evaluation of this and other novel chemical entities.
Physicochemical Properties of 2-(Pyridin-2-ylamino)acetic Acid Hydrochloride
A thorough understanding of the physicochemical properties of a test compound is fundamental to designing and interpreting antibacterial assays.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | Vendor Data |
| Molecular Weight | 188.62 g/mol | Vendor Data |
| Appearance | White to off-white crystalline powder | General Observation |
| Solubility | Soluble in water | Based on Hydrochloride Salt |
Note: The hydrochloride salt form of the compound enhances its aqueous solubility, which is advantageous for preparing stock solutions for biological assays.
Protocols for Antibacterial Screening
The following protocols provide a step-by-step guide for the antibacterial screening of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. These methods are based on well-established techniques in microbiology.
Protocol 1: Preparation of Compound Stock Solution
A sterile, high-concentration stock solution is the starting point for all susceptibility testing.
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride powder
-
Sterile distilled water or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Weighing: Accurately weigh a precise amount of 2-(Pyridin-2-ylamino)acetic acid hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add a calculated volume of sterile distilled water (or DMSO if aqueous solubility is limited) to achieve a high concentration stock solution (e.g., 10 mg/mL). The use of the hydrochloride salt should facilitate dissolution in water.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution of the compound.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Primary Screening - Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity and is suitable for initial screening against a panel of bacteria.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)
-
Negative control (sterile distilled water or DMSO)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Lawn Culture: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the 2-(Pyridin-2-ylamino)acetic acid hydrochloride stock solution (or a working dilution) into a designated well.
-
Controls: In separate wells on the same plate, add the positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 3: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (prepared as in Protocol 2 and then diluted)
-
Multichannel micropipette and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: In the first well of a row, add 100 µL of the compound stock solution to achieve the desired starting concentration. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration (approximately 5 x 10⁵ CFU/mL).
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no compound.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4]
Materials:
-
MHA plates
-
Micropipettes and sterile tips
-
Spreader
Procedure:
-
Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-inoculate or spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).[4]
Hypothetical Data Presentation
The following table illustrates how to present the results from the antibacterial screening of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. The data presented here is hypothetical and should be replaced with experimental findings.
| Microorganism | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | Positive | 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 16 | 32 | 18 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | Positive | 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 32 | 64 | 15 |
| Escherichia coli (ATCC 25922) | Negative | 2-(Pyridin-2-ylamino)acetic acid hydrochloride | >128 | >128 | 0 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 2-(Pyridin-2-ylamino)acetic acid hydrochloride | >128 | >128 | 0 |
| Staphylococcus aureus (ATCC 29213) | Positive | Vancomycin (Positive Control) | 1 | 2 | 22 |
| Escherichia coli (ATCC 25922) | Negative | Gentamicin (Positive Control) | 2 | 4 | 25 |
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following are Graphviz representations of the experimental workflow and a hypothetical mechanism of action.
Caption: Experimental workflow for antibacterial screening.
Caption: Hypothetical mechanism of action of pyridine derivatives.
Discussion and Scientific Rationale
The pyridine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including antibacterial effects.[2] Some pyridine-containing compounds have demonstrated potent activity against Gram-positive bacteria, including resistant strains like MRSA.[1][5] The proposed antibacterial mechanisms for different pyridine derivatives are diverse. Some have been suggested to interfere with bacterial cell wall synthesis, leading to cell lysis.[6] Others may target essential enzymes involved in bacterial metabolism, such as ATP synthase, thereby depleting the cell's energy supply.[7][8]
The initial screening of 2-(Pyridin-2-ylamino)acetic acid hydrochloride should include a panel of both Gram-positive and Gram-negative bacteria to determine its spectrum of activity. The agar well diffusion assay is a straightforward and cost-effective method for this primary assessment. A significant zone of inhibition would suggest susceptibility of the test organism to the compound.
For compounds showing promising activity in the primary screen, the broth microdilution assay provides a quantitative measure of their potency (MIC). This is a critical parameter for comparing the efficacy of different compounds and for guiding further drug development efforts. The subsequent determination of the MBC can differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal action.[9]
Troubleshooting and Safety Precautions
-
Solubility Issues: If the compound does not fully dissolve in water, a small percentage of DMSO can be used as a co-solvent. Ensure that the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically <1%).
-
Inconsistent Results: Ensure that the bacterial inoculum is standardized to a 0.5 McFarland turbidity for every experiment. Inaccurate inoculum density is a common source of variability.
-
Contamination: Aseptic techniques are paramount. Work in a laminar flow hood and use sterile materials to prevent contamination of cultures and reagents.
-
Safety: Handle 2-(Pyridin-2-ylamino)acetic acid hydrochloride in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Conclusion
This application note provides a detailed framework for the antibacterial screening of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. By following the outlined protocols, researchers can obtain reliable and reproducible data on the compound's antibacterial activity. The exploration of pyridine derivatives as a source of new antibacterial agents is a promising avenue in the ongoing fight against antibiotic resistance. The systematic evaluation of compounds like 2-(Pyridin-2-ylamino)acetic acid hydrochloride is a crucial step in this endeavor.
References
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Wikipedia. (2023). Minimum bactericidal concentration. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Adv Healthc Mater. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. Retrieved from [Link]
-
Molecules. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
BioMed Research International. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC Values (μg mL −1 ) against Staphylococcus aureus and Acinetobacter.... Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of the four derivatives against the clinical sta- phylococcal isolates. Retrieved from [Link]
-
ResearchGate. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
PubMed. (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
ACS Omega. (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. Retrieved from [Link]
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- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Investigation of 2-(Pyridin-2-ylamino)acetic acid hydrochloride as a Potential Anti-Fibrotic Agent
Introduction: A Novel Scaffold for Combating Fibrosis
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), represents a significant global health burden, contributing to the failure of vital organs, including the liver, lungs, kidneys, and heart. The quest for effective anti-fibrotic therapies is a paramount challenge in modern medicine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-(Pyridin-2-ylamino)acetic acid hydrochloride , a synthetic small molecule, as a promising starting point for the development of novel anti-fibrotic agents.
The rationale for exploring this pyridine-containing scaffold stems from the documented anti-fibrotic activity of structurally related compounds. Notably, derivatives of 2-(pyridin-2-yl)pyrimidine have demonstrated potent inhibitory effects on collagen production in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[1][2] This suggests that the pyridin-2-ylamino acetic acid core may serve as a valuable pharmacophore for targeting key pathways in the fibrotic cascade.
This guide will provide a detailed, yet flexible, framework for the synthesis, in vitro characterization, and in vivo evaluation of 2-(Pyridin-2-ylamino)acetic acid hydrochloride and its derivatives. The protocols are designed to be self-validating, with an emphasis on understanding the underlying scientific principles to allow for informed adaptations and troubleshooting.
PART 1: Synthesis and Characterization
Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
A plausible and efficient synthetic route to the target compound can be adapted from established methods for similar structures.[3] The following two-step protocol outlines the synthesis starting from commercially available 2-aminopyridine and ethyl chloroacetate.
Protocol 1: Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Step 1: Synthesis of ethyl 2-(pyridin-2-ylamino)acetate
-
To a stirred solution of 2-aminopyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Slowly add ethyl chloroacetate (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2-(pyridin-2-ylamino)acetate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis and Hydrochloride Salt Formation
-
Dissolve the purified ethyl 2-(pyridin-2-ylamino)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH, 3 equivalents), and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl).
-
The desired product, 2-(Pyridin-2-ylamino)acetic acid hydrochloride, will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound is crucial for its formulation and further studies.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂·HCl |
| Molecular Weight | 188.61 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
PART 2: In Vitro Evaluation of Anti-Fibrotic Activity
The initial assessment of the anti-fibrotic potential of 2-(Pyridin-2-ylamino)acetic acid hydrochloride and its derivatives is performed using in vitro cell-based assays. Hepatic stellate cells (HSCs) are the cell type of choice for liver fibrosis studies, as their activation is a central event in the fibrotic process.[4]
Cell Culture and Activation of Hepatic Stellate Cells
The immortalized rat hepatic stellate cell line, HSC-T6, is a commonly used and well-characterized model for studying liver fibrosis in vitro.[1][2]
Protocol 2: Culture and Activation of HSC-T6 Cells
-
Culture HSC-T6 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.
-
To induce a fibrotic phenotype, seed the cells and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free medium for 24 hours to synchronize the cells.
-
Induce activation by treating the cells with a pro-fibrotic stimulus, most commonly Transforming Growth Factor-beta 1 (TGF-β1), at a concentration of 5-10 ng/mL.[5]
-
Co-treat the cells with varying concentrations of 2-(Pyridin-2-ylamino)acetic acid hydrochloride or its derivatives to assess their anti-fibrotic effects.
Assessment of Collagen Deposition
A hallmark of fibrosis is the excessive deposition of collagen. Picro-Sirius red staining is a widely used histological technique to visualize and quantify collagen fibers.[6][7][8][9][10]
Protocol 3: Picro-Sirius Red Staining for Collagen
-
Grow and treat HSC-T6 cells on glass coverslips in a 24-well plate as described in Protocol 2.
-
After the treatment period (typically 48-72 hours), wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.
-
Wash the cells with 0.5% acetic acid to remove unbound dye.
-
Dehydrate the cells through a graded series of ethanol (70%, 95%, and 100%).
-
Mount the coverslips onto microscope slides using a resinous mounting medium.
-
Visualize the stained collagen under a light microscope. Collagen fibers will appear red. For more detailed analysis, polarized light microscopy can be used to differentiate between collagen type I (yellow-orange birefringence) and type III (green birefringence).
-
Quantify the stained area using image analysis software (e.g., ImageJ).
Quantification of Total Collagen Production
The hydroxyproline assay is a quantitative biochemical method to determine the total amount of collagen in cell culture supernatants or cell lysates, as hydroxyproline is a major component of collagen.[11][12][13][14]
Protocol 4: Hydroxyproline Assay
-
Collect the cell culture supernatant from treated HSC-T6 cells.
-
Hydrolyze the samples by adding an equal volume of concentrated hydrochloric acid (12 M) and incubating at 110-120 °C for 18-24 hours in a sealed, pressure-tight vial.
-
After hydrolysis, neutralize the samples with a strong base (e.g., 10 M NaOH).
-
Transfer a known volume of the hydrolyzed and neutralized sample to a 96-well plate.
-
Add Chloramine-T reagent to each well and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) to each well and incubate at 60-65 °C for 15-20 minutes. This will react with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance at 550-560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
Quantification of Specific Collagen Type
To measure the levels of a specific collagen type, such as Collagen Type I Alpha 1 (COL1A1), an enzyme-linked immunosorbent assay (ELISA) is the preferred method.[15][16][17]
Protocol 5: COL1A1 ELISA
-
Coat a 96-well ELISA plate with a capture antibody specific for COL1A1 and incubate overnight at 4 °C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants (collected in Protocol 4) and standards of known COL1A1 concentration to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Determine the concentration of COL1A1 in the samples by comparing the absorbance to the standard curve.
PART 3: Elucidating the Mechanism of Action
Understanding how 2-(Pyridin-2-ylamino)acetic acid hydrochloride exerts its anti-fibrotic effects is crucial for its development as a therapeutic agent. Two key pathways implicated in fibrosis are the Transforming Growth Factor-beta (TGF-β) signaling pathway and Epithelial-Mesenchymal Transition (EMT).
Investigating the Role of TGF-β Signaling
TGF-β is a master regulator of fibrosis, promoting the activation of HSCs and the production of ECM proteins.[4][5][18][19][20] The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate gene expression.
Experimental Approach:
-
Western Blot Analysis: Assess the effect of the compound on the phosphorylation of Smad2 and Smad3 in TGF-β1-stimulated HSC-T6 cells. A reduction in phosphorylated Smad levels would suggest an inhibitory effect on the TGF-β pathway.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of TGF-β target genes involved in fibrosis, such as COL1A1, ACTA2 (encoding α-smooth muscle actin, α-SMA), and TIMP1 (tissue inhibitor of metalloproteinases 1).
dot
Caption: TGF-β signaling pathway in fibrosis.
Assessing the Impact on Epithelial-Mesenchymal Transition (EMT)
EMT is a cellular process where epithelial cells acquire mesenchymal characteristics, contributing to the pool of matrix-producing fibroblasts.[21][22][23][24][25] Key markers of EMT include the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., Vimentin, N-cadherin, and α-SMA).
Experimental Approach:
-
Immunofluorescence Staining: In a co-culture system of epithelial cells and fibroblasts, or in a model of TGF-β1-induced EMT in epithelial cells, stain for E-cadherin and Vimentin. An effective anti-fibrotic compound would be expected to preserve E-cadherin expression and reduce Vimentin expression.
-
Western Blot Analysis: Quantify the protein levels of E-cadherin, N-cadherin, and Vimentin in cell lysates.
Caption: In vivo experimental workflow.
PART 5: Data Interpretation and Troubleshooting
Data Interpretation:
-
A significant reduction in collagen deposition (Picro-Sirius red staining and hydroxyproline assay) and expression of fibrotic markers in the compound-treated groups compared to the vehicle control group would indicate anti-fibrotic activity.
-
Normalization of liver function tests (ALT, AST) would suggest a hepatoprotective effect.
-
Changes in the phosphorylation status of Smad proteins or the expression of EMT markers would provide insights into the mechanism of action.
Troubleshooting:
-
High variability in in vivo studies: Ensure consistent dosing, animal handling, and tissue collection procedures. Increase the number of animals per group to achieve statistical power.
-
Compound insolubility or poor bioavailability: Conduct formulation studies to improve the delivery of the compound.
-
Lack of in vitro-in vivo correlation: The metabolic fate of the compound in vivo may differ from its in vitro activity. Consider performing pharmacokinetic and pharmacodynamic (PK/PD) studies.
Conclusion
This comprehensive guide provides a robust framework for the preclinical evaluation of 2-(Pyridin-2-ylamino)acetic acid hydrochloride and its derivatives as potential anti-fibrotic agents. By systematically applying the detailed protocols and understanding the underlying scientific principles, researchers can effectively assess the therapeutic potential of this promising chemical scaffold and contribute to the development of novel treatments for fibrotic diseases.
References
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Cancer Diagnostics, Inc. (2016). Picro-Sirius Red Stain Kit (For Collagen). [Link]
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Gao, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
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Askar, F. W., Abood, N. K., & Jinzeel, N. A. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]
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StainsFile. (n.d.). Puchtler's Picro-Sirius red for Collagen. [Link]
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Sheng, R., & Chen, H. Z. (2020). Epithelial-mesenchymal transition: An emerging target in tissue fibrosis. Journal of Cellular and Molecular Medicine, 24(12), 6537-6548. [Link]
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Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. [Link]
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Askar, F. W., Abood, N. K., & Jinzeel, N. A. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]
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Dewidar, B., et al. (2019). TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019. Cells, 8(11), 1419. [Link]
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Gao, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
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Li, Y., et al. (2022). Epithelial–mesenchymal transition in pulmonary fibrosis: molecular mechanisms and emerging therapeutic strategies. Frontiers in Medicine, 9, 981039. [Link]
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Liu, R. M., & Desai, L. P. (2015). Signaling pathways that activate hepatic stellate cells during liver fibrosis. Frontiers in Physiology, 6, 343. [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
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MDPI. (2024). Special Issue “Molecular Mechanism in Epithelial-Mesenchymal Transition (EMT) and Fibrosis”. [Link]
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Knüppel, L., et al. (2017). A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly. American Journal of Respiratory Cell and Molecular Biology, 57(1), 89-101. [Link]
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ResearchGate. (n.d.). The TGF-β signaling pathway in hepatic stellate cells. [Link]
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RayBiotech. (n.d.). Human Pro-Collagen I alpha 1/COL1A1 ELISA Kit. [Link]
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Chondrex, Inc. (n.d.). Hydroxyproline Assay Kit. [Link]
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Li, X., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 12(28), 17896-17906. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Dewidar, B., et al. (2019). TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019. Cells, 8(11), 1419. [Link]
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Zhao, X., et al. (2022). Epithelial–mesenchymal transition in organ fibrosis development: current understanding and treatment strategies. Signal Transduction and Targeted Therapy, 7(1), 108. [Link]
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Zhang, H., et al. (2024). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. Journal of Natural Products, 87(1), 1-10. [Link]
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Hill, C., et al. (2019). Epithelial-Mesenchymal Transition Contributes to Pulmonary Fibrosis via Aberrant Epithelial/Fibroblastic Cross-Talk. Journal of Lung Health and Diseases, 3(2), 32-35. [Link]
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Barratt, S. L., et al. (2023). Anti-fibrotic effects of nintedanib on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases. Archivos de Bronconeumología, 59(11), 724-733. [Link]
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Inagaki, Y., & Okazaki, I. (2007). Differential Regulation of TGF-β/Smad Signaling in Hepatic Stellate Cells between Acute and Chronic Liver Injuries. Frontiers in Bioscience, 12, 43-52. [Link]
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In Vitro Assay Methods for "2-(Pyridin-2-ylamino)acetic Acid Hydrochloride" Derivatives: A Guide for Drug Discovery
Introduction: The Versatility of the 2-(Pyridin-2-ylamino)acetic Acid Scaffold
In the landscape of modern medicinal chemistry, the "2-(Pyridin-2-ylamino)acetic acid" core structure represents a privileged scaffold. Its synthetic tractability allows for the generation of diverse chemical libraries, making it a valuable starting point for the discovery of novel therapeutic agents. Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and notably, anticancer properties.[1] The pyridine ring can engage in crucial hydrogen bonding and metal coordination, pivotal for binding to biological targets, while the amino acid moiety provides a versatile point for further chemical modification to enhance pharmacological properties.[1][2]
This guide provides an in-depth exploration of in vitro assay methodologies tailored for the evaluation of "2-(Pyridin-2-ylamino)acetic acid hydrochloride" derivatives, with a primary focus on their potential as anticancer agents, particularly as kinase inhibitors. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step protocols but also to elucidate the scientific rationale behind each method, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Part 1: Foundational Assays for Anticancer Activity
A primary and essential step in the evaluation of novel chemical entities for oncology applications is the assessment of their cytotoxic and antiproliferative effects. These assays provide a broad overview of a compound's ability to inhibit cancer cell growth and are instrumental in identifying promising candidates for further mechanistic studies.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol 1: MTT Cell Viability Assay [3][4][5][6]
Objective: To determine the concentration at which a "2-(Pyridin-2-ylamino)acetic acid" derivative inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[4][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
"2-(Pyridin-2-ylamino)acetic acid" derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative X | MCF-7 | 48 | 5.2 |
| Derivative Y | HepG2 | 48 | 8.9 |
| Doxorubicin | MCF-7 | 48 | 1.9 |
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once a derivative has demonstrated significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Given the prevalence of pyridine-containing compounds as kinase inhibitors, this is a primary avenue of exploration.[8][9]
In Vitro Kinase Inhibition Assays
Kinase assays are designed to measure the catalytic activity of a specific kinase and the ability of a compound to inhibit this activity.[10] A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production, which is directly proportional to kinase activity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™) [9][10]
Objective: To determine the IC50 value of a "2-(Pyridin-2-ylamino)acetic acid" derivative against a specific kinase (e.g., PIM-1, ASK1, VEGFR-2).[4][10][11]
Materials:
-
Recombinant active kinase (e.g., PIM-1)
-
Substrate for the kinase (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
"2-(Pyridin-2-ylamino)acetic acid" derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a white plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. Incubate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and to provide the luciferase and luciferin needed for the luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, and therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Derivative Z | PIM-1 | 14.3 | Staurosporine | 16.7[5] |
| Derivative A | ASK1 | 1.55 | Selonsertib | 1.60[10] |
Workflow for Kinase Inhibition Assay
Caption: Workflow of an in vitro kinase inhibition assay using ADP-Glo™ technology.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects.[12][13] Several assays can determine if a compound induces apoptosis.
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay [13][14]
Objective: To quantify the induction of apoptosis in cancer cells treated with a "2-(Pyridin-2-ylamino)acetic acid" derivative.
Materials:
-
Cancer cell line
-
"2-(Pyridin-2-ylamino)acetic acid" derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Apoptosis Detection via Annexin V/PI Staining
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases like caspase-3 and caspase-7 can confirm the apoptotic pathway's engagement.
Protocol 4: Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspase-3 and -7 in cells treated with a "2-(Pyridin-2-ylamino)acetic acid" derivative.
Materials:
-
Cancer cell line
-
"2-(Pyridin-2-ylamino)acetic acid" derivative
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
Part 3: Advanced Cellular Assays
For a more in-depth understanding of the compound's effects on cellular processes, further assays can be employed.
Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest at specific phases. Cell cycle analysis by flow cytometry using a DNA-staining dye like propidium iodide can reveal the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a "2-(Pyridin-2-ylamino)acetic acid" derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
"2-(Pyridin-2-ylamino)acetic acid" derivative
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend them in PI staining solution.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion: A Strategic Approach to In Vitro Evaluation
The in vitro evaluation of "2-(Pyridin-2-ylamino)acetic acid hydrochloride" derivatives requires a systematic and multi-faceted approach. Beginning with broad-spectrum cytotoxicity assays like the MTT assay allows for the efficient screening of large compound libraries to identify hits. Promising candidates can then be subjected to more specific mechanistic studies, such as kinase inhibition and apoptosis induction assays, to elucidate their mode of action. Advanced cellular assays, including cell cycle analysis, provide further insights into the cellular consequences of compound treatment. By employing this tiered approach, researchers can effectively characterize the biological activity of this versatile class of compounds and identify promising candidates for further preclinical and clinical development.
References
-
Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
-
Stoyanova, E., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
-
Lin, C-W., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]
-
ResearchGate. (n.d.). Structures of five-and six-membered heterocycles as apoptosis inducers (set 1). [Link]
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Di Mambro, A., et al. (2024). Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. MDPI. [Link]
-
El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. National Institutes of Health. [Link]
-
Gul, T., et al. (n.d.). METHODS FOR THE DETECTION OF APOPTOSIS. [Link]
-
El-Sayed, N. N. E., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. National Institutes of Health. [Link]
-
Srour, A. M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Science. [Link]
-
International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
MySkinRecipes. (n.d.). 2-(Pyridin-3-ylamino)acetic acid. [Link]
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Application Notes & Protocols: A Guide to Utilizing Pyridine-Scaffold Compounds in Cell-Based Assays
I. Introduction: The Versatility of the Pyridine Moiety in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that plays a crucial role in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in other non-covalent interactions, making it a privileged structure for binding to biological targets such as enzymes and receptors.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyridine-containing compounds in cell-based assays. While "2-(Pyridin-2-ylamino)acetic acid hydrochloride" is a known chemical entity, its specific biological activities and mechanisms of action are not extensively documented in publicly available literature.[6][7][8][9] Therefore, this guide will use a well-characterized class of pyridine derivatives, specifically those with anti-fibrotic properties, as a representative example to illustrate the principles and protocols for evaluating novel pyridine-scaffold compounds.[2][10]
The protocols and methodologies detailed herein are designed to be adaptable for the characterization of novel compounds with similar structural motifs.
II. Mechanism of Action: Targeting Collagen Prolyl 4-Hydroxylase in Fibrosis
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix components, particularly collagen, leading to tissue scarring and organ dysfunction. A key enzyme in collagen biosynthesis is collagen prolyl 4-hydroxylase (C-P4H), which is essential for the proper folding and stability of procollagen chains. Inhibition of C-P4H represents a promising therapeutic strategy for fibrotic diseases.
Certain pyridine derivatives have been identified as inhibitors of C-P4H, thereby exerting anti-fibrotic effects.[10] The proposed mechanism involves the compound binding to the active site of C-P4H, preventing the hydroxylation of proline residues in procollagen. This leads to the retention of unfolded procollagen in the endoplasmic reticulum and its subsequent degradation, ultimately reducing collagen deposition.
Caption: Proposed mechanism of action for anti-fibrotic pyridine derivatives.
III. Experimental Protocols
The following section outlines detailed protocols for assessing the anti-fibrotic potential of a novel pyridine-scaffold compound using a relevant cell line, such as immortalized rat hepatic stellate cells (HSC-T6).[10]
A. Cell Culture and Maintenance
-
Cell Line: HSC-T6 cells.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
B. In Vitro Anti-Fibrotic Activity Assay
This protocol is designed to evaluate the inhibitory effect of the test compound on collagen production in HSC-T6 cells.
Caption: Experimental workflow for assessing in vitro anti-fibrotic activity.
1. Picro-Sirius Red Staining for Collagen Deposition:
-
Principle: Picro-Sirius red is a highly specific stain for collagen fibers.
-
Procedure:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Picro-Sirius red solution (0.1% Sirius red in saturated picric acid) for 1 hour at room temperature.
-
Wash the cells with 0.01 N HCl to remove excess stain.
-
Elute the stain with 0.1 N NaOH and measure the absorbance at 550 nm using a microplate reader.
-
2. Hydroxyproline Assay:
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification in the cell culture supernatant provides an indirect measure of secreted collagen.
-
Procedure:
-
Use a commercially available hydroxyproline assay kit and follow the manufacturer's instructions.
-
Briefly, hydrolyze the supernatant samples with concentrated HCl at 120°C for 3 hours.
-
Neutralize the samples and react them with a colorimetric reagent.
-
Measure the absorbance at the recommended wavelength (typically 560 nm).
-
3. ELISA for Collagen Type I Alpha 1 (COL1A1):
-
Principle: An enzyme-linked immunosorbent assay (ELISA) to specifically quantify the amount of COL1A1 protein in the cell culture supernatant.
-
Procedure:
-
Use a commercially available COL1A1 ELISA kit and follow the manufacturer's protocol.
-
Coat a 96-well plate with a capture antibody specific for COL1A1.
-
Add the cell culture supernatant samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the colorimetric change using a microplate reader.
-
IV. Data Analysis and Interpretation
The results from the above assays can be used to determine the anti-fibrotic potential of the test compound.
| Assay | Endpoint | Expected Outcome with Active Compound |
| Picro-Sirius Red Staining | Absorbance at 550 nm | Decrease in absorbance, indicating reduced collagen deposition. |
| Hydroxyproline Assay | Hydroxyproline Concentration (µg/mL) | Decrease in hydroxyproline concentration, indicating reduced collagen secretion. |
| COL1A1 ELISA | COL1A1 Concentration (pg/mL) | Decrease in COL1A1 concentration, indicating specific inhibition of Type I collagen production. |
The half-maximal inhibitory concentration (IC₅₀) values can be calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have shown IC₅₀ values in the range of 45-46 µM in similar assays.[10]
V. Concluding Remarks
This application note provides a foundational framework for the investigation of pyridine-scaffold compounds in cell-based assays, with a focus on anti-fibrotic activity. The described protocols for cell culture, treatment, and endpoint analysis are robust and can be adapted for the characterization of novel molecules. Researchers are encouraged to further investigate the in-depth mechanisms of action of their compounds of interest.
VI. References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4226387, 2-Amino-2-(pyridin-2-YL)acetic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16228214, 2-((Pyrimidin-2-yl)amino)acetic acid. Available from: [Link]
-
Sartorelli AC, et al. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. J Med Chem. 1989;32(4):897-903.
-
Patel RV, et al. Current Study on Biological and Synthetic Applications of Aryl Pyrimidines. J. Adv. Sci. Res. 2021;12(3):01-15.
-
Gao YF, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2021;26(11):3354.
-
ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]
-
Dashyan S, et al. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorg Chem. 2024;149:107435.
-
MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid. Available from: [Link]
-
ResearchGate. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Available from: [Link]
-
PubChemLite. 2-[(pyridin-2-yl)amino]acetic acid hydrochloride (C7H8N2O2). Available from: [Link]
-
MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44588528, 2-(Pyridin-2-ylsulfanylcarbonylamino)acetic acid. Available from: [Link]
-
ResearchGate. Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Available from: [Link]
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Pyridin-3-ylamino)acetic acid [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PubChemLite - 2-[(pyridin-2-yl)amino]acetic acid hydrochloride (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Welcome to the technical support guide for the synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride (N-pyridylglycine hydrochloride). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this compound. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to troubleshoot common issues effectively.
Introduction: The Synthetic Landscape
The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride is a foundational reaction in the development of various heterocyclic compounds. While seemingly straightforward, this nucleophilic substitution reaction is fraught with potential pitfalls that can significantly impact yield and purity. The most common and accessible synthetic route involves two key stages:
-
N-Alkylation: The reaction of 2-aminopyridine with an acetic acid derivative, typically an ester like ethyl chloroacetate. This step forms the core C-N bond.
-
Hydrolysis and Salt Formation: Saponification of the resulting ester to the free carboxylic acid, followed by treatment with hydrochloric acid to yield the final, more stable, and water-soluble hydrochloride salt.[1]
This guide is structured as a series of frequently asked questions (FAQs) that directly address problems you may encounter at each stage of this process.
Section 1: Troubleshooting the N-Alkylation Reaction
The initial coupling of 2-aminopyridine with an α-haloacetate is the most critical step. Low conversion, side reactions, and the formation of intractable mixtures are common complaints.
Diagram: General Synthesis Pathway
Caption: A typical two-stage synthesis of the target compound.
Q1: My N-alkylation reaction has stalled, or the conversion is very low. What are the likely causes and solutions?
Answer: This is the most common issue and usually points to the deactivation of your nucleophile, 2-aminopyridine.
The Underlying Chemistry: The reaction of 2-aminopyridine with ethyl chloroacetate is a nucleophilic substitution that releases a proton and a chloride ion (effectively, HCl). 2-Aminopyridine is basic, and the pyridine ring nitrogen can be readily protonated by the in situ generated acid. This protonated form is no longer nucleophilic and becomes unreactive, halting the reaction.
Troubleshooting Steps:
-
Incorporate a Base: The most critical parameter is the addition of a suitable base to act as an acid scavenger. This neutralizes the generated HCl, keeping the 2-aminopyridine in its free, nucleophilic state.[2]
-
Optimize Reaction Temperature: While heating is often necessary, excessive temperatures (>100-120 °C) can lead to the formation of dark, tarry substances due to polymerization or degradation.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side-product formation.
-
Check Reagent Purity: Ensure your 2-aminopyridine is pure and not oxidized (it should be a white to light tan solid). Ethyl chloroacetate should be colorless and stored under inert gas if possible, as it is a lachrymator and can hydrolyze over time.
Table 1: Selection of Base and Solvent for N-Alkylation
| Base | Equivalents | Recommended Solvent(s) | Key Considerations |
| Potassium Carbonate | 1.5 - 2.0 | Acetonitrile, DMF | Heterogeneous, requires vigorous stirring. Easy to filter off post-reaction. Good for moderate reaction temperatures. |
| Triethylamine (TEA) | 1.1 - 1.5 | DCM, Acetonitrile, THF | Homogeneous, but can be difficult to remove completely. Neutralizes HCl as it forms.[2] |
| Pyridine | 1.1 - 1.5 | DCM, Acetonitrile | Can also act as a nucleophilic catalyst. Must be thoroughly removed during work-up.[2] |
| Sodium Hydride (NaH) | 1.1 | THF, DMF (Anhydrous) | For advanced users. Deprotonates the amine first. Requires strictly anhydrous conditions to avoid quenching. |
Diagram: Deactivation of 2-Aminopyridine
Caption: Acid-mediated deactivation pathway of the starting material.
Section 2: Troubleshooting Hydrolysis and Work-up
Once the ester, ethyl 2-(pyridin-2-ylamino)acetate, is successfully synthesized and purified, the next step is saponification. Issues here often relate to incomplete reactions or difficulties in isolating the zwitterionic amino acid product.
Q2: After adding base to hydrolyze my ester, the work-up is messy. I'm struggling to extract my product and my yields are poor. What is the correct procedure?
Answer: This is a classic problem when working with amino acids. The product, 2-(pyridin-2-ylamino)acetic acid, is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (amino and pyridine) group. This makes its solubility highly pH-dependent.
The Underlying Chemistry:
-
Under strong basic conditions (pH > 10): The carboxylic acid is deprotonated (COO-), making the molecule a highly polar, water-soluble salt. It will remain in the aqueous layer.
-
Under strong acidic conditions (pH < 2): The amino group and pyridine nitrogen are protonated (NH2+), making the molecule a water-soluble hydrochloride salt. It will also remain in the aqueous layer.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a neutral zwitterion, which has minimal solubility in water. This is the point at which it will precipitate and can be isolated by filtration.
Optimized Work-up Protocol:
-
Ensure Complete Hydrolysis: After refluxing the ester with aqueous NaOH or KOH, confirm the absence of the starting ester by TLC. A common mobile phase is 30-50% Ethyl Acetate in Hexanes. The product acid will remain at the baseline while the starting ester will have a higher Rf.
-
Cool the Reaction Mixture: Before acidification, cool the solution in an ice bath to 0-5 °C. This minimizes degradation and promotes cleaner precipitation.
-
Acidify Slowly to the Isoelectric Point: While vigorously stirring the cooled aqueous solution, add 2N or 4N HCl dropwise. Monitor the pH closely with a pH meter or pH paper. You will observe the product precipitating out of solution. The target pH is typically between 4 and 6. Do not overshoot! Adding too much acid will re-dissolve your product.
-
Isolate by Filtration: Once precipitation is complete, continue stirring in the ice bath for another 30 minutes to maximize recovery. Collect the solid product by vacuum filtration.
-
Wash and Dry: Wash the filter cake with cold deionized water to remove inorganic salts (NaCl or KCl), followed by a wash with a cold non-polar solvent like diethyl ether to aid in drying. Dry the solid under vacuum.
-
Final Salt Formation: Take the isolated, dry free-base and dissolve or suspend it in a suitable solvent (like isopropanol or ethanol). Add concentrated HCl to form the final hydrochloride salt, which can then be recrystallized.
Section 3: Final Product Purification
Even with a successful reaction and work-up, the final product may require purification to meet analytical standards.
Q3: My final hydrochloride salt is a sticky oil or a discolored solid. How can I purify it?
Answer: Oiling out or discoloration often indicates the presence of impurities that disrupt the crystal lattice or are colored byproducts from overheating. Recrystallization is the most effective method for purification.
Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold. For the hydrochloride salt, polar protic solvents are a good starting point.
-
Good single-solvent candidates: Ethanol, Isopropanol, Methanol.
-
Solvent/Anti-solvent systems: Dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol) and then slowly add a non-polar "anti-solvent" (like diethyl ether or ethyl acetate) until turbidity persists. Then, allow it to cool slowly.
-
-
Procedure:
-
Place the crude solid in a flask and add a small amount of the chosen solvent.
-
Heat the mixture to a gentle boil while stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve full dissolution. Avoid using an excessive amount of solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Inducing rapid cooling by placing it directly in an ice bath can cause the product to crash out as a fine powder or oil, trapping impurities.
-
Once crystals have formed at room temperature, the flask can be moved to an ice bath or refrigerator to maximize the yield. . Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[2]
-
This guide provides a framework for logically diagnosing and solving common issues in the synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. By understanding the chemical principles behind each step, researchers can make informed decisions to optimize their reaction conditions and achieve high yields of a pure product.
References
-
Askar, F. W., Abood, N. K., Jinzeel, N. A., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for "2-(Pyridin-2-ylamino)acetic acid" Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-(Pyridin-2-ylamino)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile scaffold. Our goal is to provide practical, experience-driven advice to help you overcome common experimental hurdles and streamline your synthetic workflows. The information herein is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Synthesis Overview & Key Challenges
The core structure of 2-(Pyridin-2-ylamino)acetic acid, combining a pyridine ring with an amino acid moiety, makes it a valuable building block in medicinal chemistry.[1] The primary synthetic challenge lies in the efficient and stereoretentive formation of the C-N bond between the pyridine ring and the amino acid nitrogen.
General Synthetic Workflow
The most common approach involves the N-arylation of an amino acid ester with a suitable 2-halopyridine, followed by hydrolysis of the ester to yield the final carboxylic acid. This two-step process, while conceptually straightforward, is fraught with potential complications that require careful optimization.
Caption: General two-step synthesis of 2-(Pyridin-2-ylamino)acetic acid.
Core Experimental Challenges:
-
Low C-N Coupling Yields: Inefficient catalyst turnover, improper ligand or base selection, and substrate inactivity are common culprits.
-
Side Product Formation: Competing reactions such as hydrodehalogenation and aryl homocoupling can significantly reduce the yield of the desired product.[2]
-
Racemization: The α-proton of the amino acid ester is susceptible to deprotonation under basic conditions, leading to a partial or complete loss of stereochemical integrity. This is a critical issue in drug development.[3]
-
Purification Hurdles: Removing unreacted starting materials (especially basic 2-aminopyridine) and palladium catalyst residues from the final product can be challenging.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the key N-arylation step to form the 2-(Pyridin-2-ylamino)acetate ester?
The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[5][6] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (2-bromopyridine or 2-chloropyridine) with the amine (the amino acid ester). This method generally offers high yields and good functional group tolerance, but requires careful optimization of the catalyst, ligand, base, and solvent.
Q2: How do I choose the right palladium source for my Buchwald-Hartwig coupling?
While traditional sources like Pd(OAc)₂ can be used, modern palladacycle precatalysts (e.g., G3 or G4 palladacycles) are highly recommended.[2][7] These precatalysts are air-stable and more reliably form the active Pd(0) catalytic species in situ, leading to more consistent and efficient reactions.[8] Using a precatalyst often avoids the need for an external reducing agent and can lead to lower catalyst loadings.
Q3: The choice of ligand and base seems critical. What are the guiding principles for coupling with an amino acid ester?
This is the most crucial aspect of optimization. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle, while the base is required to deprotonate the amine nucleophile.
-
Ligand Selection: For couplings with primary amines like amino acid esters, bulky, electron-rich biarylphosphine ligands are often the most effective. Ligands such as BrettPhos and t-BuBrettPhos are excellent starting points.[2][9]
-
Base Selection: This is a delicate balance. A strong base is needed for efficient deprotonation, but overly harsh bases can cause racemization of the amino acid ester's chiral center.[7][9]
-
Strong Bases (High Risk of Racemization): NaOtBu, KOtBu, LHMDS. While very effective for the coupling itself, they readily deprotonate the α-proton of the ester, leading to racemization.[3][7]
-
Weaker Bases (Better Enantioretention): Cs₂CO₃ or K₃PO₄ are much milder and are the preferred choice when stereochemical integrity is paramount.[2] These bases may require higher reaction temperatures to achieve complete conversion.[2]
-
Q4: My final step is the hydrolysis of the ester. What are the best conditions to get the carboxylic acid without side reactions?
Base-mediated hydrolysis (saponification) is the most common method.[10]
-
Standard Conditions: Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a reliable starting point.
-
Monitoring: The reaction should be closely monitored by TLC or LC-MS. Upon completion, the reaction is acidified (e.g., with 1M HCl) to a pH of ~4-5 to protonate the carboxylate, causing the amino acid product to precipitate or be extracted.
-
Potential Issue: If the product is sensitive to strong base, milder enzymatic hydrolysis could be explored, though this is substrate-dependent.[11]
Q5: I am observing significant racemization in my product. How can I mitigate this?
Racemization primarily occurs during the base-mediated N-arylation step.[3][9]
-
Switch to a Weaker Base: This is the most effective strategy. Replace NaOtBu with Cs₂CO₃ or K₃PO₄.[2][9]
-
Increase Steric Bulk: Using a bulkier ester group on the amino acid (e.g., tert-butyl ester instead of ethyl or methyl ester) can sterically hinder the deprotonation of the α-proton, thus preserving enantiomeric purity.[3]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of epimerization. This may require a longer reaction time or a more active catalyst system.
Section 3: Troubleshooting Guide
Problem 1: Low or No Yield in the N-Arylation Step
This is a frequent issue in Buchwald-Hartwig aminations. A systematic approach is required to diagnose the problem.
Caption: Decision workflow for troubleshooting low N-arylation yields.
-
Cause A: Inactive Catalyst
-
Reasoning: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it may not be reducing efficiently to Pd(0).[8] The catalyst can also be deactivated by oxygen.
-
Solution:
-
Use a Precatalyst: Switch to a modern palladacycle precatalyst (e.g., G3 or G4) which forms the active Pd(0) species more reliably.[2][7]
-
Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 15-20 minutes) and run the reaction under a positive pressure of an inert gas.
-
Pre-activation: Consider stirring the palladium source, ligand, and base together in the solvent for a few minutes before adding the amine and aryl halide.[2]
-
-
-
Cause B: Inappropriate Ligand/Base/Solvent Combination
-
Reasoning: The synergy between these three components is essential. A suboptimal choice for your specific substrates will result in poor performance.
-
Solution: Perform a systematic optimization. A Design of Experiments (DoE) approach can be highly effective.[5]
-
| Parameter | Recommended Screening Options | Rationale |
| Ligand | t-BuBrettPhos, RuPhos, DavePhos | These bulky, electron-rich ligands are proven to be effective for coupling with primary amines and challenging heteroaryl halides.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Start with milder bases to avoid racemization. If yield is still low, cautiously try a stronger base like NaOtBu.[2][9] |
| Solvent | Toluene, Dioxane, t-Amyl alcohol | These are common, high-boiling point solvents suitable for Buchwald-Hartwig reactions. Ensure they are anhydrous. |
-
Cause C: Poor Substrate Reactivity
-
Reasoning: 2-Chloropyridines are significantly less reactive than 2-bromopyridines.[2] Steric hindrance on either coupling partner can also slow the reaction.
-
Solution:
-
Switch Halide: If possible, use 2-bromopyridine instead of 2-chloropyridine.
-
More Forcing Conditions: For 2-chloropyridines, you will likely need a more robust ligand (like tBuBrettPhos), a higher reaction temperature (100-110 °C), and potentially a higher catalyst loading (2-5 mol%).[2]
-
-
Problem 2: Difficulty in Product Purification
-
Issue A: Removing Unreacted 2-Aminopyridine or other basic starting materials.
-
Reasoning: The starting amine and the product may have similar polarities, making chromatographic separation difficult.
-
Solution: Acid-Base Extraction. This is a highly effective method.[4]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution). The basic starting amine will be protonated and move into the aqueous layer.
-
Separate the layers. The desired product should remain in the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Caption: Decision tree for selecting a purification strategy.[4]
-
Issue B: Removing Palladium Residues
-
Reasoning: Palladium catalysts can be difficult to remove completely and may interfere with subsequent steps or biological assays.
-
Solution:
-
Silica Plug: After the reaction, dilute the mixture with a suitable solvent and filter it through a short plug of silica gel. This will often trap the majority of the palladium species.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can help adsorb residual palladium.
-
Specialized Scavengers: Thiol-functionalized scavenger resins can be used to selectively bind and remove palladium.
-
-
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are general starting points. Optimization may be required for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Buchwald-Hartwig N-Arylation of tert-Butyl Glycinate with 2-Bromopyridine
-
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
tert-Butyl glycinate hydrochloride (1.2 mmol, 1.2 equiv)
-
t-BuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[9]
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine, tert-butyl glycinate hydrochloride, t-BuBrettPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 4.2: Saponification of tert-Butyl 2-(Pyridin-2-ylamino)acetate
-
Materials:
-
tert-Butyl 2-(Pyridin-2-ylamino)acetate (1.0 mmol, 1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (5 mL)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting ester in THF in a round-bottom flask.
-
Add a solution of LiOH·H₂O in water to the flask.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl dropwise with stirring until the pH is approximately 4-5.
-
A precipitate of the product, 2-(Pyridin-2-ylamino)acetic acid, should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Section 5: Key Mechanistic Insights
Understanding the mechanism is key to rational troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8]
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the 2-halopyridine (Ar-X). This is often the rate-limiting step, especially for less reactive chlorides.
-
Deprotonation & Ligand Exchange: The base removes a proton from the amino acid ester, which then coordinates to the palladium center.
-
Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the L-Pd(0) catalyst, allowing the cycle to continue.
References
- Benchchem. An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic acid.
- Benchchem. An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic Acid Derivatives and Analogs for Researchers and Drug Development.
- Benchchem.
- Canadian Science Publishing.
- ResearchGate.
- Benchchem.
- ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- University of Nottingham.
- ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.
- PubMed.
- NIH.
- DSpace@MIT.
- ACS Publications.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Redalyc.
- Chemistry LibreTexts. 21.7: Chemistry of Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. redalyc.org [redalyc.org]
Technical Support Center: Purification of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Introduction
Welcome to the technical support guide for the purification of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development. However, its zwitterionic potential, combined with the basicity of the pyridine ring and the presence of the hydrochloride salt, introduces specific challenges during purification. Common impurities often include unreacted starting materials, such as 2-aminopyridine and a chloro-acetic acid derivative, or side-products from the synthesis.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting advice and detailed protocols to help you overcome common purification hurdles, ensuring the high purity required for subsequent applications. We will move beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to adapt and troubleshoot effectively.
Section 1: Foundational Knowledge - Physicochemical Properties
A thorough understanding of the compound's properties is the bedrock of any successful purification strategy. The hydrochloride salt form significantly influences its solubility profile.
Table 1: Physicochemical Properties of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
| Property | Value | Comments & Implications for Purification | Source |
| Molecular Formula | C₇H₉ClN₂O₂ | - | [1] |
| Molar Mass | 188.61 g/mol | For calculating molar equivalents and yields. | [1] |
| Appearance | White to off-white/beige solid | A significant color deviation may indicate impurities. | [2] |
| Melting Point | 135°C (decomposes) | Decomposition at the melting point suggests thermal instability; avoid excessive heat. | [2] |
| Solubility | Water: SolubleMethanol: Slightly SolubleEthanol: Slightly SolubleDMSO: Slightly Soluble | High water solubility is key for acid-base extractions. Limited solubility in alcohols suggests they are good candidates for recrystallization, likely in combination with water. | [2] |
| Stability | Hygroscopic | The compound readily absorbs moisture from the air. This can cause it to become sticky or gummy and affect accurate weighing. Handle under an inert atmosphere (N₂ or Ar) and store in a desiccator. | [2] |
Section 2: Choosing Your Purification Strategy: A Workflow
The optimal purification method depends on the impurity profile and the scale of your reaction. This decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the purification of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid phase instead of a solid crystalline lattice. This is common when the solution is cooled too quickly or when the solvent is a poor choice for that specific compound. The oil is essentially a highly concentrated, impure liquid form of your product.
-
Causality: The boiling point of your chosen solvent might be higher than the melting point of your impure compound, or the concentration of impurities is too high, leading to a significant melting point depression.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that cools gradually or wrapping it in glass wool). Do not place it directly into an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q2: I've recrystallized my product, but the purity hasn't improved significantly according to my NMR/LCMS. What went wrong?
A: This usually indicates one of two problems: either the chosen solvent system is not effective at excluding your specific impurities, or the impurities were trapped within the crystals during their formation.
-
Causality: For a successful recrystallization, the desired compound should be soluble in the hot solvent but sparingly soluble at cold temperatures, while the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). If the impurities have a similar solubility profile to your product, simple recrystallization will be ineffective.
-
Solutions:
-
Solvent System Optimization: Your compound is soluble in water and slightly soluble in alcohols[2]. This makes a mixed solvent system, such as Methanol/Water or Ethanol/Water, an excellent candidate. Dissolve the crude product in a minimum amount of hot water or methanol, and then slowly add the "anti-solvent" (e.g., isopropanol or acetone) until persistent cloudiness appears. Re-heat to clarify and then cool slowly.
-
Activated Charcoal Treatment: If you suspect colored, non-polar impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Perform a Second Recrystallization: A sequential recrystallization can often remove stubborn impurities.
-
Chromatography Issues
Q3: I'm trying to purify my compound using silica gel column chromatography, but I'm getting severe peak tailing. Why?
A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[3]
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom on the pyridine ring can undergo a strong, often irreversible, interaction with these acidic sites. This causes a portion of the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase Modification (Recommended): Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is a common choice. The TEA will preferentially bind to the acidic silanol sites, masking them from your compound and allowing it to elute symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica (reverse-phase chromatography).
-
Ammonia Treatment: Pre-treating the mobile phase by bubbling ammonia gas through it or using a solvent system containing ammonium hydroxide can also be effective, though it is often less convenient than adding TEA.
-
Acid-Base Extraction Issues
Q4: My recovery after performing an acid-base extraction is very low. Where did my product go?
A: Low recovery in acid-base extractions of amino acids is typically due to incomplete pH adjustment, emulsion formation, or choosing an inappropriate organic solvent.
-
Causality: 2-(Pyridin-2-ylamino)acetic acid is amphoteric. In its hydrochloride salt form, it exists as a cation and is highly water-soluble. To remove basic impurities, the aqueous solution should be strongly acidic (pH 1-2). To remove acidic impurities, the compound can be brought to its isoelectric point where it is least soluble, but a more reliable method is to keep it in its salt form in the aqueous phase while extracting other components.
-
Solutions:
-
Verify pH at Each Step: Use a pH meter or pH paper to confirm the pH of the aqueous layer after adding acid or base. Do not rely solely on stoichiometric amounts. For this compound, ensure the pH is < 2 to keep it protonated and in the aqueous phase while washing with an organic solvent like ethyl acetate or dichloromethane to remove neutral or acidic impurities.
-
Breaking Emulsions: Emulsions (stable suspensions of the organic and aqueous layers) can trap your product at the interface. To break them, try adding a small amount of brine (saturated NaCl solution), which increases the polarity of the aqueous phase, or use gentle swirling instead of vigorous shaking.
-
Sufficient Extraction: Ensure you perform multiple extractions (at least 3x) with your organic solvent to effectively remove impurities. Likewise, when back-extracting, multiple washes are superior to a single large one.
-
Section 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints to ensure success.
Protocol 1: Purification by Recrystallization from Ethanol/Water
This is the preferred method for material that is already >90% pure.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude 2-(Pyridin-2-ylamino)acetic acid hydrochloride. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Use a hot plate with magnetic stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Validation Checkpoint: You should see crystals begin to form. If not, scratch the inside of the flask with a glass rod.
-
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum. Given the compound's hygroscopic nature, it is advisable to use a drying pistol or an Abderhalden apparatus.[2] Store the final product in a desiccator.
Protocol 2: Purification via Acid-Base Extraction
This method is ideal for removing neutral or non-polar impurities from a crude reaction mixture.
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude material in 1M hydrochloric acid. Ensure the final pH is between 1 and 2. This protonates the pyridine and amino groups, rendering the molecule highly soluble in the aqueous phase.[4][5]
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution three times with an equal volume of ethyl acetate or dichloromethane.
-
Validation Checkpoint: The organic layers contain your non-polar/neutral impurities. You can spot a small sample on a TLC plate against your starting crude material to confirm the removal of impurities.
-
-
Combine and Isolate: Discard the organic layers. Place the remaining aqueous layer in a flask suitable for concentration.
-
Concentration: Reduce the volume of the aqueous solution using a rotary evaporator. Be careful not to heat excessively due to the compound's thermal sensitivity. Do not evaporate to complete dryness.
-
Crystallization & Isolation: Cool the concentrated aqueous solution in an ice bath. The purified hydrochloride salt should precipitate out. Collect the solid by vacuum filtration, wash with a minimal amount of ice-cold water, and dry thoroughly under vacuum.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
-
2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2. PubChem. [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. [Link]
- CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
2-Pyridine acetic acid hydrochloride. ChemBK. [Link]
Sources
Improving the solubility of "2-(Pyridin-2-ylamino)acetic acid hydrochloride" in organic solvents
Technical Support Center: Solubility of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Welcome to the technical support center for "2-(Pyridin-2-ylamino)acetic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
I. Understanding the Solubility Challenge
"2-(Pyridin-2-ylamino)acetic acid hydrochloride" is a synthetic compound with a molecular structure that includes a pyridine ring and an amino acid moiety.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] However, its ionic nature, due to the hydrochloride salt, often leads to poor solubility in non-polar or weakly polar organic solvents. This can present a significant hurdle in various experimental workflows, including organic reactions, purifications, and formulation development.
II. Frequently Asked Questions (FAQs)
Q1: Why is "2-(Pyridin-2-ylamino)acetic acid hydrochloride" poorly soluble in many common organic solvents?
A1: The primary reason for its poor solubility in many organic solvents is its salt form. As a hydrochloride salt, the molecule is ionic and therefore highly polar. Organic solvents are broadly classified by their polarity, which is often quantified by their dielectric constant.[2][3] Solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are non-polar.[3][4] "Like dissolves like" is a fundamental principle of solubility. The high polarity of the hydrochloride salt makes it more compatible with polar solvents like water and less soluble in non-polar or weakly polar organic solvents such as hexane or toluene.
Q2: In which types of organic solvents can I expect "2-(Pyridin-2-ylamino)acetic acid hydrochloride" to have better solubility?
A2: You can expect better solubility in polar organic solvents.[5] These are typically categorized as polar protic (containing -OH or -NH groups) and polar aprotic solvents.[4]
-
Polar Protic Solvents: Methanol and ethanol are good starting points due to their ability to form hydrogen bonds.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective due to their high polarity and ability to solvate ions.[5]
Q3: Can I simply heat the mixture to improve solubility?
A3: Gentle warming can sometimes increase the rate of dissolution and the overall solubility of a compound. However, this method has its limitations. Excessive heat can lead to the degradation of the compound. It is crucial to first determine the thermal stability of "2-(Pyridin-2-ylamino)acetic acid hydrochloride" before applying heat.
III. Troubleshooting Guides & Experimental Protocols
When facing solubility challenges, a systematic approach is key. The following troubleshooting guides provide step-by-step protocols for various techniques to enhance the solubility of "2-(Pyridin-2-ylamino)acetic acid hydrochloride."
A. Physical Dissolution Aids
Before resorting to chemical modifications, physical methods can often improve dissolution.
1. Vigorous Stirring and Sonication:
-
Principle: These techniques increase the interaction between the solute and the solvent by breaking down solid aggregates and increasing the surface area of the compound exposed to the solvent.[6][7][8] Sonication, the application of high-frequency sound waves, is particularly effective in agitating particles and accelerating dissolution.[6][9]
-
Protocol:
-
Suspend the compound in the chosen organic solvent in a suitable flask.
-
Place the flask in a sonication bath.
-
Sonicate the mixture for 15-30 minute intervals.
-
Visually inspect for dissolution. If the solid persists, continue sonication and consider gentle warming if the compound is thermally stable.
-
B. Chemical Modification Strategies
If physical methods are insufficient, chemical modifications can significantly enhance solubility.
1. Co-Solvency:
-
Principle: Co-solvency involves adding a small amount of a "good" solvent (a co-solvent) to a solvent in which the compound is poorly soluble.[10][11][12] The co-solvent modifies the overall polarity of the solvent mixture, making it more favorable for the solute to dissolve.[12][13] For a polar compound like a hydrochloride salt, adding a polar co-solvent like methanol to a less polar solvent can create a more suitable environment for dissolution.[14]
-
Protocol:
-
Suspend "2-(Pyridin-2-ylamino)acetic acid hydrochloride" in the primary organic solvent (e.g., dichloromethane).
-
Gradually add a polar co-solvent (e.g., methanol) dropwise while stirring vigorously.
-
Observe for dissolution. Continue adding the co-solvent until the compound dissolves or a significant volume has been added without effect.
-
2. pH Adjustment and Conversion to Free Base:
-
Principle: The most reliable method for dissolving hydrochloride salts in organic solvents is to convert them to their corresponding free base form.[5] The free base is significantly less polar and more soluble in a wider range of organic solvents. This is achieved by neutralizing the hydrochloride with a suitable base. The choice of base and the workup procedure are critical to ensure the purity of the final product.
-
Protocol 1: In-situ Neutralization for Direct Use
-
Suspend the hydrochloride salt in the desired organic solvent (e.g., dichloromethane or THF).
-
Add a slight excess (1.1-1.2 equivalents) of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Stir the mixture vigorously at room temperature. The reaction will form the soluble free amine and the insoluble triethylamine hydrochloride salt, which typically precipitates as a white solid.[5]
-
The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step. If necessary, the precipitated salt can be removed by filtration.
-
-
Protocol 2: Aqueous Workup for Isolation of the Free Base
-
Dissolve the hydrochloride salt in water.
-
Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the pH of the solution becomes basic (pH 8-9).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine.
-
IV. Data Presentation & Visualization
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (at 20°C unless specified) | Type |
| Water | 10.2 | 80.1 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic |
| Acetonitrile | 5.8 | 37.5 (at 25°C) | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 (at 25°C) | Polar Aprotic |
| Methanol | 5.1 | 32.70 (at 25°C) | Polar Protic |
| Ethanol | - | 24.55 (at 25°C) | Polar Protic |
| Acetone | 5.1 | 20.7 (at 25°C) | Polar Aprotic |
| Dichloromethane | 3.1 | 8.93 (at 25°C) | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 7.58 (at 25°C) | Polar Aprotic |
| Pyridine | 5.3 | 12.4 | Polar Aprotic |
| Ethyl Acetate | 4.4 | 6.02 (at 25°C) | Polar Aprotic |
| Chloroform | 4.1 | 4.81 | Polar Aprotic |
| Toluene | 2.4 | 2.38 (at 25°C) | Non-Polar |
| Hexane | 0.1 | 1.88 (at 25°C) | Non-Polar |
Data sourced from various chemical property databases.[15][16]
Diagram 1: Decision Workflow for Improving Solubility
Caption: A decision-making workflow for troubleshooting the solubility of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Diagram 2: Experimental Workflow for Free Base Conversion
Caption: A step-by-step experimental workflow for the conversion of the hydrochloride salt to its free base form.
V. References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
PharmaRead. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Filo. (2025, November 14). How does co-solvency increase solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
PharmaRead. (2026, January 3). Sonication: Significance and symbolism. Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Henderson Hasselbalch Equation Chemistry Questions with Solutions. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 19). 7.24: Calculating pH of Buffer Solutions- Henderson-Hasselbalch equation. Retrieved from [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]
-
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
-
ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Dielectric Constant. Retrieved from [Link]
-
Macro-Chemicals. (n.d.). Solvent Physical Properties. Retrieved from [Link]
Sources
- 1. Buy 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 112656-88-9 [smolecule.com]
- 2. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Sonication - Wikipedia [en.wikipedia.org]
- 8. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 9. hielscher.com [hielscher.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. How does co-solvency increase solubility | Filo [askfilo.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dielectric Constant [macro.lsu.edu]
- 16. Solvent Physical Properties [people.chem.umass.edu]
Stability of "2-(Pyridin-2-ylamino)acetic acid hydrochloride" in different buffer solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-ylamino)acetic acid hydrochloride. This document provides in-depth guidance, troubleshooting, and standardized protocols to assess and manage the stability of this compound in various buffer solutions. Our approach is grounded in established principles of pharmaceutical stability testing to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when preparing and storing solutions of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Q1: What are the primary stability concerns for 2-(Pyridin-2-ylamino)acetic acid hydrochloride in aqueous solutions?
A1: The structure of 2-(Pyridin-2-ylamino)acetic acid hydrochloride contains several functional groups that can be susceptible to degradation in aqueous environments. The primary concerns are:
-
Hydrolysis: The bond between the pyridine ring and the amino group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could cleave the molecule into 2-aminopyridine and glyoxylic acid (or its derivatives). While amides are generally stable, related structures can be labile under forced conditions.[1][2][3]
-
Oxidation: The pyridine ring and the secondary amine are susceptible to oxidation.[4][5][6] This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light (photolysis).[4] Potential oxidation products could include hydroxypyridines or N-oxides.[5][6]
-
Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive.[4][7] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. Photostability testing is a standard part of stress testing according to ICH guidelines.[7][8]
Q2: How do I select an appropriate buffer for my experiment to maximize stability?
A2: Buffer selection is critical and involves balancing experimental compatibility with compound stability.
-
Consider the pH of Maximum Stability: The stability of the compound is highly pH-dependent.[9][10] You will need to perform a pH-stability profile to determine the optimal pH range. Generally, compounds are most stable when they exist in their most neutral form or when specific acid/base-catalyzed degradation reactions are minimized.[10] For this molecule, which has both a basic pyridine nitrogen and an acidic carboxylic acid, the isoelectric point (pI) might be a region of low solubility but potentially high stability.
-
Choose a Non-Reactive Buffer System: The components of the buffer itself should not react with your compound.
-
Phosphate buffers are common but can sometimes participate in reactions or precipitate with certain compounds.
-
Citrate and Acetate buffers are widely used for acidic to neutral pH ranges and are generally inert.[4]
-
Tris or HEPES buffers are common for physiological pH ranges, but primary amine buffers like Tris can potentially react with some molecules over long periods.
-
-
Initial Recommendation: Start with a common buffer system like phosphate or acetate in the pH range of 4-8. However, you must empirically verify stability in your chosen system using the protocol outlined below.
Q3: My compound precipitates out of solution after a short time. What's happening and how can I fix it?
A3: Precipitation is a common issue related to solubility, not necessarily degradation.
-
pH-Dependent Solubility: The net charge of 2-(Pyridin-2-ylamino)acetic acid hydrochloride changes significantly with pH.[11] At its isoelectric point (pI), the net charge is zero, and solubility is at its minimum. Adjusting the pH away from the pI will increase the net charge and typically improve solubility.
-
Buffer Concentration and Ionic Strength: High buffer concentrations can sometimes decrease the solubility of organic molecules ("salting out"). Try reducing the buffer concentration if possible.
-
Solvent Choice: If aqueous buffers are problematic and your experiment allows, you can use a co-solvent. Small amounts of organic solvents like DMSO or ethanol can significantly increase solubility.[12] However, always test a small amount first and ensure the co-solvent is compatible with your downstream application.[12] For example, DMSO should be avoided for compounds susceptible to oxidation.[13]
Q4: How can I tell if my compound is degrading versus just precipitating?
A4: This is a critical distinction that requires analytical confirmation.
-
Visual Inspection: Precipitation will appear as cloudiness, crystals, or solid material. Degradation is often invisible initially.
-
Centrifugation: Spin down the sample. If a pellet forms and the supernatant becomes clear, it is likely precipitation.
-
Analytical Quantification: The definitive method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC).[14]
-
Filter an aliquot of your solution (using a syringe filter compatible with your buffer and any organic co-solvents).
-
Analyze the filtrate by HPLC.
-
A decrease in the peak area of the parent compound without the appearance of new peaks suggests precipitation (the compound was removed from solution).
-
A decrease in the parent peak area with the concurrent appearance of new peaks (degradation products) confirms chemical instability.[14]
-
Quantitative Stability Profile: Data Summary
The following table should be used to summarize the data obtained from the experimental stability protocol. The data presented here is hypothetical and serves as an example of how to structure your results.
| Buffer System | pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Observations |
| 0.1 M Acetate | 4.0 | 4 | 0 | 100% | Clear Solution |
| 24 | 99.5% | Clear Solution | |||
| 72 | 98.8% | Clear Solution | |||
| 0.1 M Phosphate | 7.0 | 4 | 0 | 100% | Clear Solution |
| 24 | 97.2% | Clear Solution | |||
| 72 | 92.5% | Appearance of small degradant peak in HPLC | |||
| 0.1 M Carbonate | 9.0 | 4 | 0 | 100% | Clear Solution |
| 24 | 85.1% | Significant degradation observed | |||
| 72 | 65.4% | Multiple degradant peaks observed | |||
| 0.1 M HCl | 1.2 | 40 | 0 | 100% | Forced degradation condition |
| 6 | 70.3% | Significant degradation | |||
| 0.1 M NaOH | 13.0 | 40 | 0 | 100% | Forced degradation condition |
| 6 | 55.8% | Rapid degradation |
Experimental Protocols
This section provides a detailed workflow for conducting a forced degradation and pH-dependent stability study. Adherence to these protocols is essential for generating reliable and reproducible data.
Protocol 1: pH-Dependent Stability Assessment
This protocol follows the principles outlined in ICH guidelines for stress testing.[7][15]
Objective: To determine the stability of 2-(Pyridin-2-ylamino)acetic acid hydrochloride across a range of pH values and identify the pH of maximum stability.
Materials:
-
2-(Pyridin-2-ylamino)acetic acid hydrochloride
-
Buffer solutions (e.g., 0.1 M Acetate pH 4 & 5, 0.1 M Phosphate pH 6, 7, & 8)
-
Deionized water
-
HPLC system with UV or PDA detector[14]
-
Validated stability-indicating HPLC method
-
pH meter
-
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Potential hydrolytic cleavage under acidic or basic conditions.
This diagram illustrates that under harsh acidic or basic conditions, the C-N bond between the pyridine ring and the amino acid nitrogen could be cleaved. This would result in the formation of 2-aminopyridine and glyoxylic acid. A stability-indicating HPLC method should be able to separate these potential products from the parent compound.
References
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
What are the product of degradation from Pyridine? (2019). ResearchGate. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). American Society for Microbiology. [Link]
-
pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. (n.d.). ResearchGate. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
Assessing the biodegradability of common pharmaceutical products (PPs) on the Zambian market. (2020). National Institutes of Health. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. [Link]
-
Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health. [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). National Institutes of Health. [Link]
-
Major degradation product identified in several pharmaceutical formulations against the common cold. (n.d.). Semantic Scholar. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. [Link]
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Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (n.d.). ResearchGate. [Link]
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ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. [Link]
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Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). National Institutes of Health. [Link]
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Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. [Link]
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The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). (n.d.). National Institutes of Health. [Link]
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Factors That Affect the Stability of Compounded Medications. (2022). PCCA. [Link]
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). ASM Journals. [Link]
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Medium. [Link]
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Drug Stability Testing 101: How to Ensure Your Pharmaceutical Testing Can Handle the Heat. (2021). YouTube. [Link]
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Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). ResearchGate. [Link]
-
Amino group acidity in aminopyridines and aminopyrimidines. (n.d.). Canadian Science Publishing. [Link]
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What would be the best solvent/buffer to dissolve a lyophilized peptide with a hydrophobicity gradient along the helix axis and the net charge of -1? (2015). ResearchGate. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health. [Link]
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Pyridine. (n.d.). OSHA. [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. [Link]
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degradation product formed: Topics by Science.gov. (n.d.). Science.gov. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health. [Link]
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Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
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Synthetic Peptide Handling & Storage Protocol. (n.d.). Merck Millipore. [Link]
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How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]
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pH Dependence and the Isoelectric Point of Amino Acids. (2018). YouTube. [Link]
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Stability of antibiotics and amino acids in two synthetic L-amino acid solutions commonly used for total parenteral nutrition in children. (n.d.). National Institutes of Health. [Link]
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Hydrolysis of Amide under acidic and Basic Conditions. (2024). YouTube. [Link]
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AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023). IJNRD. [Link]
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How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. [Link]
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Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024). BioBoston Consulting. [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (n.d.). SciSpace. [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. (n.d.). National Institutes of Health. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (n.d.). MDPI. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). National Institutes of Health. [Link]
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Technical Support Center: Analysis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride Degradation Products
Welcome to the technical support center for the analysis of degradation products of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and analysis of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experiments.
Introduction
2-(Pyridin-2-ylamino)acetic acid hydrochloride is a heterocyclic aromatic compound that serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.[1] Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and quality of any resulting drug product. Forced degradation studies are a critical component of this process, helping to identify potential degradation products and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]
This guide will walk you through potential degradation pathways, analytical method troubleshooting, and interpretation of results in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-(Pyridin-2-ylamino)acetic acid hydrochloride under forced degradation conditions?
A1: Based on its chemical structure, which includes a pyridine ring, a secondary amine, and a carboxylic acid, 2-(Pyridin-2-ylamino)acetic acid hydrochloride is susceptible to several degradation pathways under stress conditions. The primary pathways to investigate are hydrolysis, oxidation, and photolysis.
-
Hydrolysis:
-
Acidic Conditions: Pyridine-containing compounds can be unstable in acidic media.[4] Potential reactions include hydrolysis of the amide-like linkage, which could lead to cleavage of the acetic acid side chain from the pyridine ring. Decarboxylation of the acetic acid moiety is also a possibility, especially with heat, which would result in the formation of 2-aminopyridine.[4][5]
-
Basic Conditions: In alkaline environments, deamination (loss of the amino group) is a possible degradation pathway.[4] The chiral center at the alpha-carbon could also be susceptible to racemization.[4]
-
-
Oxidation: The pyridine ring and the secondary amine are both susceptible to oxidation.[4][6] The presence of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides on the pyridine ring or other oxidative degradation products.[4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of pyridine-containing compounds.[4][7] The specific degradation products can vary but may involve complex ring rearrangements or cleavage.
Q2: I'm not seeing any degradation of my compound under standard hydrolytic stress conditions. What should I do?
A2: If you're not observing degradation with 0.1 N HCl or 0.1 N NaOH at room temperature, it's necessary to employ more stringent conditions. The goal of forced degradation is to achieve a target degradation of 5-20%.[8][9]
Here is a systematic approach to escalating stress conditions:
| Stress Condition | Initial Step | Escalation Step 1 | Escalation Step 2 |
| Acid Hydrolysis | 0.1 N HCl at Room Temp | Increase temperature to 50-70°C | Increase acid strength to 1.0 N or 5.0 N HCl |
| Base Hydrolysis | 0.1 N NaOH at Room Temp | Increase temperature to 50-70°C | - |
Protocol for Forced Hydrolysis:
-
Prepare solutions of 2-(Pyridin-2-ylamino)acetic acid hydrochloride in 0.1 N HCl and 0.1 N NaOH.
-
Maintain the solutions at room temperature for up to 7 days, sampling at regular intervals (e.g., 1, 3, 5, 7 days).[10]
-
If no significant degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[8]
-
If the compound remains stable, consider increasing the acid concentration.[8]
-
Crucially , remember to neutralize the samples to approximately pH 7 before injecting them into an HPLC system, especially when using silica-based columns, to prevent column damage.[8]
Q3: My chromatogram shows several new peaks after oxidative stress, but they are poorly resolved. How can I improve the separation?
A3: Poor resolution of degradation products is a common challenge in HPLC method development. Here's a troubleshooting guide to improve your separation:
Troubleshooting Poor Peak Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Steps:
-
Mobile Phase Composition: The mobile phase has a significant impact on selectivity.
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer.
-
pH: The pH of the aqueous phase can dramatically alter the retention and peak shape of ionizable compounds like your analyte and its degradation products. Experiment with pH values around the pKa of the functional groups.
-
Solvent Type: If acetonitrile is not providing adequate separation, try methanol or a ternary mixture.
-
-
Gradient Program: For complex mixtures of degradation products, a gradient elution is often necessary.
-
A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.
-
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column.
-
A column with a different stationary phase (e.g., C8, phenyl-hexyl) can offer different selectivity.
-
Ensure your current column is not degraded or clogged, which can lead to broad peaks and poor resolution.[11]
-
Q4: How can I identify the structure of an unknown degradation product?
A4: Identifying unknown degradation products requires a combination of chromatographic and spectroscopic techniques. A common workflow is as follows:
Workflow for Unknown Degradant Identification
Caption: A typical workflow for identifying unknown degradation products.
-
LC-MS/MS: This is the cornerstone for initial identification.
-
Mass Spectrometry (MS): Provides the molecular weight of the degradation product.
-
Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its structure. By comparing the fragmentation pattern to that of the parent drug, you can often deduce the location of the chemical modification.
-
-
Isolation: For unambiguous structure elucidation, especially for novel degradation products, isolation is often necessary.
-
Preparative HPLC: If the degradant is present in sufficient quantities, preparative HPLC can be used to isolate it.
-
Fraction Collection: For smaller quantities, you can collect the fraction corresponding to the unknown peak from multiple analytical HPLC runs.
-
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structure elucidation.
-
¹H and ¹³C NMR provide information on the carbon-hydrogen framework.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) help to piece together the connectivity of the atoms.
-
Q5: I'm observing peak tailing for the parent compound. What are the common causes and solutions?
A5: Peak tailing can compromise the accuracy and precision of your quantification. The most common causes are related to interactions with the stationary phase or issues with the mobile phase.
Troubleshooting HPLC Peak Tailing
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Basic compounds (like the pyridine nitrogen) can interact with acidic silanol groups on the silica-based stationary phase. | - Lower the mobile phase pH to protonate the silanols. - Add a competing base to the mobile phase (e.g., triethylamine). - Use a column with end-capping or a base-deactivated stationary phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase. | - Reduce the injection volume or sample concentration. |
| Column Contamination/Void | Buildup of strongly retained compounds or a void at the column inlet can distort peak shape. | - Flush the column with a strong solvent. - Reverse the column and flush (check manufacturer's instructions). - Replace the column if necessary. |
| Mismatched Sample Solvent | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. | - Dissolve the sample in the initial mobile phase whenever possible.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Store at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 70°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Withdraw aliquots from the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps for developing an HPLC method capable of separating 2-(Pyridin-2-ylamino)acetic acid hydrochloride from its degradation products.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% trifluoroacetic acid or formic acid in water, or a phosphate buffer at a suitable pH.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a photodiode array detector).
-
Gradient Program: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples.
-
Adjust the gradient slope, mobile phase pH, and organic solvent to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
-
Conclusion
A thorough understanding of the potential degradation pathways of 2-(Pyridin-2-ylamino)acetic acid hydrochloride and a systematic approach to troubleshooting analytical challenges are essential for successful drug development. This guide provides a foundation for addressing common issues encountered during the analysis of its degradation products. By applying these principles and protocols, researchers can develop robust, stability-indicating methods and ensure the quality and stability of their compounds.
References
-
Journal of Drug Delivery and Therapeutics. (2020-04-15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
MySkinRecipes. 2-(Pyridin-3-ylamino)acetic acid. [Link]
-
International Journal of Pharmaceutical Sciences. (2021). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
MDPI. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. [Link]
-
Applied and Environmental Microbiology. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.
-
National Institutes of Health. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
ResearchGate. (1989). Degradation of Pyridines in the Environment. [Link]
-
Aurigene Pharmaceutical Services. (2024-05-28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
National Institutes of Health. (2009). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. [Link]
-
Science.gov. stability-indicating rp-uplc method: Topics by Science.gov. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024-06-05). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Oxford Academic. (1995). Biodegradation of pyridine derivatives in soil suspensions. [Link]
-
PubMed. (2012). UV photolysis for accelerating pyridine biodegradation. [Link]
-
National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]
-
ResearchGate. (2010). The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]
-
International Journal of Pharmaceutical and Medicinal Research. (2012). Development and Validation of a Stability indicating HPLC Assay Method for determination of Ticlopidine Hydrochloride in Tablet Formulation. [Link]
-
International Journal of Novel Research and Development. (2024-03-03). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Wikipedia. Pyridine. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022-11-30). Forced Degradation – A Review. [Link]
-
PharmaCores. (2025-05-23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
National Institutes of Health. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2018). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]
-
SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. [Link]
-
Journal of the Chilean Chemical Society. (2018-09-12). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. [Link]
-
PubMed. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. [Link]
-
SciSpace. (2016-12-14). Forced Degradation Studies. [Link]
-
National Institutes of Health. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
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- 5. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your reaction outcomes.
I. Troubleshooting Guide: Impurity Formation
The synthesis of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, commonly achieved through the N-alkylation of 2-aminopyridine with a chloroacetic acid derivative, is often accompanied by the formation of several impurities. Understanding the origin of these byproducts is crucial for developing effective strategies to suppress their formation.
Issue 1: Presence of Unreacted Starting Materials
Q: My final product is contaminated with significant amounts of 2-aminopyridine and/or the chloroacetic acid derivative. What are the likely causes and how can I resolve this?
A: The presence of unreacted starting materials is a common issue that typically points to incomplete reaction conversion. Several factors can contribute to this:
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature while monitoring for the formation of degradation products.[1]
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to the persistence of the excess reagent. While a slight excess of the alkylating agent (chloroacetic acid derivative) is sometimes used to drive the reaction, a large excess can complicate purification.[1] Carefully control the stoichiometry, aiming for a ratio close to 1:1 or with a minimal excess of the alkylating agent.
-
Poor Reagent Quality: The purity of your starting materials is paramount. Impurities in 2-aminopyridine or the chloroacetic acid derivative can inhibit the reaction. Ensure you are using high-purity reagents and consider purification of the starting materials if their quality is questionable.
Issue 2: Formation of Dialkylated Byproduct
Q: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the dialkylated product. Why is this happening and how can I prevent it?
A: The formation of a dialkylated byproduct, where the exocyclic amino group of 2-aminopyridine reacts with two molecules of the chloroacetic acid derivative, is a frequent challenge in this synthesis.[1][2]
-
Reaction Conditions: High reaction temperatures and prolonged reaction times can favor over-alkylation.[1] The desired mono-alkylated product can be more nucleophilic than the starting 2-aminopyridine, leading to a second alkylation event.
-
Base and Solvent Effects: The choice of base and solvent plays a critical role. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting dialkylation. The use of polar aprotic solvents like DMF or DMSO can also influence the reaction rate and selectivity.[1]
Mitigation Strategies:
-
Control Stoichiometry: Use 2-aminopyridine as the excess reagent to favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the chloroacetic acid derivative slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus minimizing the chance of dialkylation.
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after the starting material has been consumed.
-
Alternative Synthetic Routes: Consider alternative methods like reductive amination, which can offer better control over mono-alkylation.[1]
Issue 3: Isomeric Impurities from Ring Alkylation
Q: Besides the desired N-alkylation on the amino group, I suspect I am getting alkylation on the pyridine ring nitrogen. How can I confirm this and what conditions favor exocyclic N-alkylation?
A: The presence of two nitrogen atoms in 2-aminopyridine (the exocyclic amino group and the endocyclic ring nitrogen) presents a regioselectivity challenge. Alkylation can occur at either nitrogen, leading to a mixture of isomers that can be difficult to separate.[1] The endocyclic nitrogen is often more basic and can be more nucleophilic, leading to the formation of a pyridinium salt.[1]
-
Influence of Reaction Conditions: The choice of solvent and base can influence the site of alkylation. Some studies suggest that certain catalytic systems can favor N-alkylation of the amino group.[3]
-
Analytical Confirmation: The presence of the isomeric impurity can be confirmed using techniques like NMR spectroscopy and mass spectrometry. The fragmentation patterns in mass spectrometry and the chemical shifts in NMR will differ for the two isomers.
Strategies to Enhance Regioselectivity:
-
"Borrowing Hydrogen" Catalysis: This method utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru, Ir complexes), which can show high selectivity for mono-alkylation of the amino group.[1]
-
Careful Selection of Base and Solvent: Experimenting with different base and solvent combinations can help to steer the reaction towards the desired product.
Issue 4: Chlorinated Impurities on the Pyridine Ring
Q: My final product shows evidence of chlorination on the pyridine ring. What is the source of this impurity?
A: The presence of chlorinated impurities, such as 2-amino-5-chloropyridine, can arise if the reaction conditions are harsh or if certain reagents are used.[4][5]
-
Reaction with Hydrochloric Acid: While the final product is a hydrochloride salt, the use of concentrated hydrochloric acid under certain conditions, especially in the presence of an oxidizing agent, can lead to chlorination of the electron-rich pyridine ring.[4]
-
Starting Material Impurities: The 2-aminopyridine starting material itself could be contaminated with chlorinated derivatives.
Preventative Measures:
-
Control of Acidity: If using strong acids, carefully control the concentration and temperature to avoid unwanted side reactions.
-
Purity of Starting Materials: Ensure the 2-aminopyridine used is free from chlorinated impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often used.[1] However, the optimal solvent may depend on the specific chloroacetic acid derivative and the base being used. It is advisable to perform small-scale screening experiments to identify the best solvent for your specific conditions. Some reactions have also been shown to be effective in alcohols like ethanol.[6]
Q2: Which base should I use and in what quantity?
A2: A variety of bases can be used, ranging from inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases like sodium hydride (NaH).[1] The strength and solubility of the base can impact the reaction rate and impurity profile. A slight excess of the base (1.1-1.5 equivalents) is typically used to neutralize the HCl generated during the reaction.
Q3: How can I effectively purify the final product?
A3: Purification of 2-(Pyridin-2-ylamino)acetic acid hydrochloride can often be achieved through recrystallization.[7] A common solvent system for recrystallization is a mixture of water and ethanol. The hydrochloride salt form generally enhances water solubility.[8] If significant impurities persist, column chromatography on silica gel may be necessary.
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing purity?
A4:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of the product and byproducts, confirming their molecular weights.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the final purity of the compound.[10]
III. Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction, improper stoichiometry | Monitor with TLC/LC-MS, adjust time/temp, verify stoichiometry[1] |
| Dialkylation | High temp, prolonged time, strong base | Use excess 2-aminopyridine, slow addition of alkylating agent, lower temp[1] |
| Ring Alkylation (Isomer) | Lack of regioselectivity | Experiment with solvent/base, consider alternative catalytic methods[1][3] |
| Ring Chlorination | Harsh acidic conditions, impure starting material | Control acidity, use high-purity 2-aminopyridine[4] |
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Sources
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- 2. researchgate.net [researchgate.net]
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Storage and handling guidelines for "2-(Pyridin-2-ylamino)acetic acid hydrochloride"
Welcome to the technical support center for "2-(Pyridin-2-ylamino)acetic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the storage, handling, and troubleshooting of this compound in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the physical and chemical properties, proper storage, and preparation of solutions of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
1. What are the recommended storage conditions for solid "2-(Pyridin-2-ylamino)acetic acid hydrochloride"?
To ensure the long-term stability and integrity of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend room temperature storage, while others suggest refrigeration at 2-8°C or even -20°C for extended periods.[2][3] For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidation.[4] It is also recommended to protect the compound from light.
2. Is "2-(Pyridin-2-ylamino)acetic acid hydrochloride" sensitive to moisture?
Yes, this compound is hygroscopic and can absorb moisture from the air. This can lead to hydrolysis or other forms of degradation. Therefore, it is crucial to store it in a desiccated environment.
3. What personal protective equipment (PPE) should be used when handling this compound?
When handling "2-(Pyridin-2-ylamino)acetic acid hydrochloride," it is important to use appropriate personal protective equipment to avoid skin and eye irritation, as well as respiratory tract irritation.[5] Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a respirator may be necessary.
4. How should I prepare stock solutions of "2-(Pyridin-2-ylamino)acetic acid hydrochloride"?
The solubility of this compound can vary depending on the solvent. Here are some guidelines for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): The compound is soluble in DMSO at a concentration of 100 mg/mL.[3] However, ultrasonic treatment may be necessary to achieve complete dissolution. It is also important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
-
Other Solvents: Information on solubility in other common laboratory solvents like ethanol is limited. It is recommended to perform small-scale solubility tests before preparing larger stock solutions.
5. How stable are stock solutions of this compound?
For stock solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To ensure the stability of aqueous solutions, it is best practice to prepare them fresh or store them for short periods at 2-8°C. The stability of the compound in aqueous solution at room temperature for extended periods has not been well-documented.
Experimental Protocols & Data
This section provides a summary of key data and a logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉ClN₂O₂ | [4] |
| Molecular Weight | 173.60 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility in DMSO | 100 mg/mL (may require sonication) | [3] |
| Aqueous Solubility | Soluble (quantitative data not available) | [1][4] |
| Stock Solution Stability (in DMSO) | -80°C for 6 months; -20°C for 1 month | [3] |
Troubleshooting Guide
This guide is designed to help you navigate common challenges you may encounter during your experiments with "2-(Pyridin-2-ylamino)acetic acid hydrochloride."
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | - Inappropriate solvent.- Insufficient agitation.- Hygroscopic solvent (especially DMSO).- Compound has degraded. | - Confirm the appropriate solvent for your desired concentration.- Use ultrasonication to aid dissolution in DMSO.[3]- Use fresh, anhydrous DMSO.[3]- If degradation is suspected, obtain a fresh batch of the compound. |
| Unexpected Color Change in Solution (e.g., yellowing, pink/red) | - Degradation of the compound, potentially due to oxidation (N-oxide formation).[7]- Contamination from lab equipment (e.g., septa).[7]- Reaction with trace metal impurities.[8] | - Prepare fresh solutions.- Store stock solutions protected from light and air.- Ensure all glassware and equipment are scrupulously clean. |
| Poor Yield or Side Reactions in Peptide Synthesis | - Steric hindrance from the pyridine ring.- Racemization during activation.- Inefficient coupling reagent. | - Use a more powerful coupling reagent like HATU or PyAOP, which are effective for hindered amino acids.[9]- Add an equivalent of HOBt to minimize racemization when using carbodiimide coupling agents.[10]- Consider performing the coupling reaction at a slightly elevated temperature, but monitor for side reactions.[11] |
| Inconsistent Results in Biological Assays | - Degradation of the compound in the assay buffer.- Interaction with media components.- Cytotoxicity at the concentration used. | - Assess the stability of the compound in your specific assay buffer over the time course of the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
Logical Workflow for Troubleshooting Solution Preparation
The following diagram illustrates a step-by-step process for troubleshooting issues related to the preparation of solutions of "2-(Pyridin-2-ylamino)acetic acid hydrochloride."
Caption: Troubleshooting workflow for solution preparation.
References
-
Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! Reddit. Available at: [Link]
-
Pyridine is pink following distillation. Reddit. Available at: [Link]
-
2-Pyridine acetic acid hydrochloride. ChemBK. Available at: [Link]
-
Pyridine is pink following distillation. Reddit. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Degradation of the organic compound pyridine during a period of 4 h. ResearchGate. Available at: [Link]
-
2-(Pyridin-2-yl)acetic acid hydrochloride. Lead Sciences. Available at: [Link]
-
Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Human Metabolome Database. Available at: [Link]
-
(PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]
-
What do you do when your peptide synthesis fails? Biotage. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]
-
2-[(pyridin-2-yl)amino]acetic acid hydrochloride (C7H8N2O2). PubChemLite. Available at: [Link]
-
2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387. PubChem. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
- Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
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- 4. Buy 2-(Pyridin-2-ylamino)acetic acid hydrochloride | 112656-88-9 [smolecule.com]
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Overcoming poor yield in the synthesis of pyrazolo[3,4-b]pyridine from aminopyrazole precursors
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
Welcome to the technical support guide for the synthesis of pyrazolo[3,4-b]pyridine scaffolds. This resource is designed for researchers, chemists, and drug development professionals who are utilizing aminopyrazole precursors and encountering challenges, particularly with reaction yield. This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to effectively troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the pyrazolo[3,4-b]pyridine synthesis is consistently low. What are the primary factors I should investigate?
Low yield is the most common challenge in this synthesis, often stemming from a combination of factors related to reaction equilibrium, side reactions, and substrate stability. Here is a breakdown of the most critical areas to troubleshoot:
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the condensation with 5-aminopyrazole can produce two different regioisomers. The reaction's outcome depends on the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the aminopyrazole's C4 position versus its exocyclic amino group. If the electrophilicity is similar, you may get a nearly 50:50 mixture, significantly lowering the yield of your desired product.[1]
-
Competing Reaction Pathways: The aminopyrazole precursor has multiple nucleophilic centers (N1, C4, and the exocyclic NH₂).[2] Under certain conditions, especially with β-ketonitriles or enaminones, cyclization can occur via the N1 position, leading to the formation of the isomeric pyrazolo[1,5-a]pyrimidine scaffold instead of the desired pyrazolo[3,4-b]pyridine.[3]
-
Incomplete Dehydrogenation/Aromatization: Many synthetic routes, particularly multi-component reactions, initially form a 4,7-dihydropyrazolo[3,4-b]pyridine intermediate.[3] While spontaneous oxidation by air can occur, it is often slow and incomplete.[1] Failure to drive this final aromatization step to completion is a frequent cause of low yields and purification difficulties.
-
Reaction Conditions: Conventional heating methods often require long reaction times (12-24 hours) at high temperatures, which can lead to the degradation of starting materials or products.[4][5] The choice of solvent and catalyst is also critical and can dramatically influence reaction rates and selectivity.
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
Achieving high regioselectivity is crucial for maximizing yield. The strategy depends on controlling the initial condensation step between the aminopyrazole and the 1,3-dicarbonyl equivalent.
The core principle lies in exploiting the electronic differences between the two electrophilic centers of your carbonyl partner. The most nucleophilic center of the 5-aminopyrazole (typically the C4 carbon or the exocyclic amine) will preferentially attack the most electrophilic carbonyl group.[1]
Strategies for Improving Regioselectivity:
-
Substrate Choice: If possible, use a symmetrical 1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane) to eliminate the possibility of regioisomerism.
-
Leverage Electronic Effects: When using an unsymmetrical partner (e.g., benzoylacetone), the ketone carbonyl is generally more electrophilic than the ester carbonyl. You can use this to direct the reaction.
-
Catalyst Control: The choice of an acidic or basic catalyst can influence which tautomeric form of the aminopyrazole is active, thereby influencing the site of initial attack. While Brønsted acids like acetic acid are common, Lewis acids such as ZrCl₄ or CuCl₂ can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyl centers and improving selectivity.[1][6]
Below is a diagram illustrating the challenge of regioselectivity.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q4: How do I choose the right catalyst and reaction conditions? What impact do they have?
Catalyst and solvent selection are paramount for driving the reaction to completion and minimizing side products. There is no single "best" system; the optimal choice depends on your specific substrates.
Catalyst Selection:
| Catalyst Type | Examples | Typical Use Case & Considerations |
| Brønsted Acids | Acetic Acid (AcOH), HCl, p-TSA | Commonly used as both catalyst and solvent (AcOH). [1]Effective for simple condensations but can require harsh conditions. |
| Lewis Acids | ZrCl₄, CuCl₂, ZnCl₂, Cu(acac)₂ | Excellent for activating carbonyl groups. Can improve regioselectivity and reaction rates. [1][6][7]Often used in catalytic amounts. Note: Some are sensitive to moisture. |
| Base Catalysts | NaOH, K₂CO₃, Triethylamine (TEA) | Used in specific multi-component reactions, particularly those involving active methylene compounds. [3][8]Can influence which nucleophile reacts first. |
| Specialized Catalysts | Nano-magnetic MOFs, AC-SO₃H | Advanced, often reusable heterogeneous catalysts that can offer high yields under mild or solvent-free conditions. [9][10][11] |
Solvent & Temperature:
-
High-Boiling Polar Solvents: Acetic acid, DMF, and ethanol are frequently used in conventional heating methods. [1][3]* Solvent-Free: This approach, especially when paired with microwave irradiation, is highly effective and environmentally friendly. [4][12]* Temperature: While reflux is common, optimizing the temperature is key. For microwave synthesis, temperatures around 100-150°C are typical. [2][9]A recent study showed that for a specific MCR, increasing the temperature from 30°C to 40°C boosted the yield from 56% to 89%. [8] Comparative Overview of Synthetic Conditions:
| Method | Catalyst | Solvent | Time | Typical Yield | Reference |
| Conventional | Acetic Acid | Acetic Acid | 12 h | 44-99% | [1] |
| Conventional | ZrCl₄ | DMF/EtOH | 16 h | 13-28% | [6] |
| Microwave | None (Solvent-Free) | None | 10 min | Up to 83% | [4] |
| Microwave | Acetic Acid | Acetic Acid | 5-12 min | >90% | [1][5] |
| Microwave | K₂CO₃ / Water | Water | 20 min | 89-94% | [8] |
Experimental Protocols
Protocol 1: High-Yield Microwave-Assisted Multi-Component Synthesis
This protocol is adapted from methodologies that report high efficiency and yields. [5][8] Materials:
-
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol)
-
4-Anisaldehyde (1 mmol)
-
p-Substituted β-ketonitrile (e.g., p-methoxybenzoylacetonitrile) (1 mmol)
-
Glacial Acetic Acid (3-5 mL)
-
Microwave Synthesis Reactor
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 5-aminopyrazole (1 mmol), the aldehyde (1 mmol), and the β-ketonitrile (1 mmol).
-
Add glacial acetic acid (3-5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120-140°C for 5-10 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Lewis Acid-Catalyzed Synthesis (Conventional Heating)
This protocol is based on the use of Zirconium(IV) chloride as an effective Lewis acid catalyst. [6] Materials:
-
α,β-Unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 30 mol%)
-
Anhydrous DMF (0.5 mL)
-
Anhydrous Ethanol (0.5 mL)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in anhydrous ethanol (0.5 mL) at room temperature.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.
-
Carefully add ZrCl₄ (0.15 mmol) to the reaction mixture under an inert atmosphere. Note: ZrCl₄ is moisture-sensitive.
-
Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Partition the residue between chloroform and water.
-
Separate the organic layer, and wash the aqueous layer twice with chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel) to isolate the final product.
References
-
Val C, Encinas A, Perez C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. [Link]
-
Bollasane, R. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Innovative Research in Agriculture. 2024. [Link]
-
Abeed, A., El-Gerbed, M. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. 2012;48:92-96. [Link]
-
Jadhav, S., Gaikwad, S., Deshmukh, K., et al. Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. 2024. [Link]
-
Val C, Encinas A, Perez C, et al. (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. 2022. [Link]
-
Abdel-Aziem, A., Fouad, S. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. 2025. [Link]
-
Val C, Encinas A, Perez C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. 2022;27(7):2237. [Link]
-
Dömling A, Kummeter M, M-Heim I. Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. 2011. [Link]
-
Unknown. Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. N.D. [Link]
-
Hill, M. D., Movassaghi, M. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie. 2018. [Link]
-
Singh, P., Kumar, A. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Organic & Biomolecular Chemistry. 2018. [Link]
-
Ghorbani-Choghamarani, A., Norouzi, M. Catalytic synthesis Of New pyrazolo [3,4-b] Pyridine via a Cooperative vinylogous anomeric-based Oxidation. Scientific Reports. 2022;12(1):14145. [Link]
-
Nam, N. L., Grandberg, I. I., Sorokin, V. I. Condensation of 1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds. Chemistry of Heterocyclic Compounds. 2003;39(7):937-942. [Link]
-
Nam, N. L., Grandberg, I. I., Sorokin, V. I. CONDENSATION OF 1-SUBSTITUTED 5-AMINOPYRAZOLES WITH β-DICARBONYL COMPOUNDS. SpringerLink. 2003. [Link]
-
Abeed, A., El-Gerbed, M. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi. ElectronicsAndBooks. 2011. [Link]
-
Nguyen, H. T., Dang, P. H., Tran, P. H. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. 2023;13(4):2263-2273. [Link]
-
Balasubramanian, B., R, P., Karpoormath, R., et al. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024. [Link]
-
Fichez, J., Busca, P., Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Unknown. N.D. [Link]
-
Ghorbani-Choghamarani, A., Norouzi, M. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. 2022. [Link]
-
Sharma, R., Kumar, A. Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. 2012. [Link]
-
Miao, Z., Wang, Z., Wang, Y., et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022;27(19):6420. [Link]
-
Baklanov, M., Eltsov, O., Sosnovskikh, V. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Mendeleev Communications. 2023;33(3):362-364. [Link]
-
Abdel-Aziem, A., Fouad, S. (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. 2025. [Link]
-
Baklanov, M., Eltsov, O., Sosnovskikh, V. New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. 2023. [Link]
-
Kantevari, S., Addla, D., K, S. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Tetrahedron Letters. 2011;52(24):3103-3108. [Link]
-
Rambabu, D., Ramakrishna, D., Remsberg, J. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. 2016;21(9):1122. [Link]
-
Al-Warhi, T. Synthesis of the precursor 3-amino-1H-pyrazolo[3,4-b]pyridine 3. ResearchGate. 2021. [Link]
-
Baklanov, M., Eltsov, O., Sosnovskikh, V. New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds. 2023;59(11-12):831-841. [Link]
-
Wang, F., Liu, Y., Zhang, J., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2022;13(11):1377-1390. [Link]
-
Sharma, R., Kumar, A. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. 2024. [Link]
-
Sosnovskikh, V. Y., Eltsov, O. S., Melnikova, Y. A. Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. 2022. [Link]
-
Wang, S., Zhang, Y., Wang, Y., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1460-1476. [Link]
-
Val, C. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. 2022. [Link]
-
Unknown. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Europe PMC. N.D. [Link]
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- 4. wisdomlib.org [wisdomlib.org]
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- 10. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: "2-(Pyridin-2-ylamino)acetic acid" in Focus
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their deregulation is a hallmark of numerous diseases, most notably cancer, making the design of potent and selective kinase inhibitors a central focus of medicinal chemistry. The success of a kinase inhibitor is profoundly influenced by its core chemical structure, or "scaffold," which dictates its binding orientation, selectivity, and overall drug-like properties.
This guide provides an in-depth comparison of several prominent scaffolds used in kinase inhibition, with a specific focus on the 2-(Pyridin-2-ylamino)acetic acid moiety. We will dissect its structural and functional characteristics and objectively compare it against other "privileged" scaffolds such as pyrimidine, quinazoline, and indole. This analysis is grounded in experimental data and established biochemical principles to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of scaffold selection in kinase inhibitor design.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The majority of small molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket and prevent this phosphorylation event.[1][2] The core of these inhibitors is the scaffold, which typically forms critical hydrogen bond interactions with the "hinge region" of the kinase, an essential anchoring point that connects the N- and C-terminal lobes of the enzyme.[1] The choice of scaffold is therefore a foundational decision in the design of any new kinase inhibitor.
Caption: General mechanism of ATP-competitive kinase inhibition.
In Focus: The 2-(Pyridin-2-ylamino)acetic acid Scaffold
The 2-(Pyridin-2-ylamino)acetic acid scaffold, and more broadly the 2-aminopyridine core, is a well-recognized hinge-binding motif in kinase inhibitor design.[3] Its utility stems from a specific arrangement of hydrogen bond donors and acceptors that effectively mimic the adenine region of ATP.
-
Mechanism of Action: The pyridine nitrogen and the exocyclic amino group are perfectly positioned to form two key hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction provides a strong anchor, orienting the rest of the inhibitor within the ATP pocket. The acetic acid portion, while not directly involved in hinge binding, serves as a crucial synthetic handle for introducing further substitutions. These substitutions can be tailored to interact with other regions of the active site, thereby enhancing potency and modulating the selectivity profile.
-
Advantages:
-
Proven Hinge Binder: The 2-aminopyridine motif is a validated and effective hinge-binding element.
-
Synthetic Tractability: The acetic acid moiety provides a straightforward point for chemical modification and library synthesis.
-
Structural Versatility: The pyridine ring itself can be substituted to fine-tune electronic properties and explore additional interactions.
-
-
Considerations:
-
Potential for Off-Target Effects: Like many hinge-binding motifs, its effectiveness can also lead to inhibition of multiple kinases if the rest of the molecule does not confer sufficient selectivity.[4]
-
Physicochemical Properties: The carboxylic acid group imparts a negative charge at physiological pH, which can impact cell permeability and pharmacokinetic properties. This is often addressed by converting it to an amide or other bioisostere.
-
While direct public data for "2-(Pyridin-2-ylamino)acetic acid hydrochloride" is limited, structurally related compounds demonstrate its potential. For instance, novel pyridin-2-yl urea derivatives have shown potent, nanomolar inhibition of Apoptosis signal-regulating kinase 1 (ASK1).[5] Similarly, 2-aminopyridine-based inhibitors have been developed for MAP4K4.[3]
Comparative Analysis with Privileged Scaffolds
The effectiveness of the 2-(pyridin-2-ylamino)acetic acid scaffold is best understood in comparison to other widely used core structures in kinase inhibitor development.
The Pyrimidine Scaffold
The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in essential biomolecules and numerous clinically successful drugs.[6][7][8]
-
Binding Mode: Similar to pyridine, the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong interactions with the kinase hinge. Its bicyclic nature allows for substitutions at multiple positions to optimize potency and selectivity.
-
Notable Examples: The pyridinyl-pyrimidine scaffold is central to the groundbreaking drug Imatinib , an inhibitor of ABL kinase.[9] Numerous other pyrimidine-based inhibitors have been developed, targeting kinases like Aurora Kinase and Polo-like Kinase (PLK).[10][11]
-
Comparison Point: Pyrimidine offers a rigid, planar core with versatile substitution points, making it a cornerstone of modern drug discovery.[7] Its success has led to vast libraries and a deep understanding of its structure-activity relationships (SAR).
The Quinazoline Scaffold
The 4-anilino-quinazoline scaffold is particularly renowned for its success in developing inhibitors against the Epidermal Growth Factor Receptor (EGFR) kinase family.[12][13]
-
Binding Mode: The quinazoline core's N-1 and N-3 atoms are critical for hinge binding, forming hydrogen bonds with key methionine and threonine residues in the EGFR active site.[12] Its rigid, bicyclic structure is well-suited for fitting into the ATP-binding pocket.[14]
-
Notable Examples: Gefitinib , Erlotinib , and Lapatinib are all FDA-approved EGFR inhibitors built upon the quinazoline scaffold, demonstrating its clinical utility in treating non-small cell lung cancer and other malignancies.[13][14]
-
Comparison Point: The quinazoline scaffold has an exceptional track record in targeted therapy, especially for cancers driven by specific kinase mutations.[14] Its development is heavily focused on achieving high potency and selectivity for specific kinase targets.
The Indole and Azaindole Scaffolds
The indole nucleus is another privileged structure found in key biological molecules and a significant number of approved drugs.[15] The 7-azaindole variant is particularly effective as a hinge-binding motif.
-
Binding Mode: The 7-azaindole scaffold can form two hydrogen bonds with the kinase hinge region, providing a strong anchor similar to the 2-aminopyridine motif.[1] The indole core itself can engage in favorable pi-stacking interactions within the active site.[16]
-
Notable Examples: Vemurafenib (B-RAF inhibitor) utilizes a 7-azaindole core, while Sunitinib (multi-kinase inhibitor) is built on an indolinone (a derivative of indole) scaffold.[1][2][15] To date, 30 approved ATP-competitive kinase inhibitors contain an indole, azaindole, or oxindole scaffold.[16]
-
Comparison Point: Indole and its analogues offer a versatile and biocompatible starting point for inhibitor design, capable of both strong hinge interactions and other favorable binding contributions.
Caption: Comparison of scaffold interactions with the kinase hinge.
Quantitative Data Summary
The following table summarizes key characteristics and provides representative potency data for inhibitors based on these scaffolds. It is crucial to note that IC₅₀ values are highly dependent on the specific kinase, assay conditions, and the full molecular structure of the inhibitor, not just the scaffold.
| Scaffold Core | Key Hinge Interaction | Example Inhibitors / Drugs | Representative Target(s) | Reported Potency (IC₅₀) |
| 2-Aminopyridine | Bidentate H-bonds from pyridine N and exocyclic amine | Pyridin-2-yl ureas[5], MAP4K4 inhibitors[3] | ASK1, MAP4K4 | 1.55 nM (ASK1)[5] |
| Pyrimidine | H-bonds from ring nitrogens | Imatinib, Alisertib, Barasertib[11] | ABL, Aurora A/B | 0.37 nM - 1.2 µM (Aurora Kinases)[11] |
| Quinazoline | H-bonds from N-1 and N-3 positions | Gefitinib, Erlotinib, Lapatinib[13] | EGFR, HER2 | 3.2 nM (EGFR)[12] |
| Indole/Azaindole | Bidentate H-bonds (7-azaindole) or single H-bond | Vemurafenib, Sunitinib, Axitinib[1][16] | B-RAF, VEGFR, PDGFR | Potent, often low nanomolar range[17] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
To empirically compare the potency of compounds derived from different scaffolds, a robust and standardized in vitro kinase assay is essential. The following protocol describes a common fluorescence-based method for determining the half-maximal inhibitory concentration (IC₅₀).
Principle: This homogeneous "mix-and-read" assay quantifies the amount of ADP produced during the kinase reaction.[18] In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a diminished fluorescent signal.
Materials and Reagents:
-
Target Kinase (recombinant, purified)
-
Kinase-specific substrate (protein or peptide)
-
Adenosine 5′-triphosphate (ATP), high purity
-
Test Inhibitors (solubilized in 100% DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)
-
ADP-quantification kit (e.g., EnzyChrom™ Kinase Assay Kit)[18]
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Black, flat-bottom 384-well microplates
-
Fluorescent microplate reader (e.g., λex = 530 nm / λem = 590 nm)[19]
Caption: Experimental workflow for IC₅₀ determination.
Step-by-Step Methodology:
-
Compound Preparation and Plating: a. Prepare a serial dilution series of the test inhibitor in 100% DMSO (e.g., 10 concentrations, 3-fold dilutions). b. Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 5 µL) of each inhibitor dilution, positive control, and a DMSO-only negative control into the wells of a 384-well plate.[19]
-
Kinase Pre-incubation: a. Prepare the kinase enzyme solution by diluting the kinase stock in cold kinase assay buffer to the desired final concentration. b. Add the kinase solution (e.g., 10 µL) to all wells containing the compounds and controls. c. Mix gently (e.g., orbital shaking) and incubate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[18]
-
Kinase Reaction Initiation: a. Prepare a 2X reaction mixture containing ATP and the kinase substrate in kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. b. Initiate the kinase reaction by adding the reaction mixture (e.g., 5 µL) to all wells.
-
Reaction Incubation: a. Mix the plate gently and incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.
-
ADP Detection: a. Stop the reaction and begin detection by adding the ADP detection working reagent to each well as per the manufacturer's protocol (e.g., 40 µL).[19] b. Incubate for 10 minutes at room temperature to allow the detection reaction to complete.
-
Data Acquisition: a. Read the fluorescence intensity on a compatible plate reader at the specified excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively).[18]
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data: Set the average signal from the negative control (DMSO only) wells as 100% activity and the average signal from the positive control (potent inhibitor) wells as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[20]
Conclusion
The selection of a chemical scaffold is a critical, multifaceted decision in kinase inhibitor design. The 2-(Pyridin-2-ylamino)acetic acid structure represents a valid and synthetically accessible starting point, leveraging the proven hinge-binding capability of the 2-aminopyridine core. Its primary advantage lies in the strategic placement of the acetic acid moiety, which provides a clear vector for optimization of potency and selectivity.
However, it exists within a universe of highly successful and "privileged" scaffolds.[21] Pyrimidines and quinazolines offer rigid, well-understood cores that form the basis of numerous FDA-approved drugs, providing a wealth of established SAR data.[7][12] Indole and azaindole scaffolds offer both strong hinge-binding potential and favorable biocompatibility.[1][16]
Ultimately, the optimal choice depends on the specific kinase target, the desired selectivity profile, and the overall therapeutic strategy. A thorough understanding of the structural biology of the target kinase, combined with robust, quantitative in vitro testing as outlined in this guide, is essential for rationally selecting and optimizing a scaffold to develop the next generation of effective kinase inhibitors.
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- The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
- Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate.
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- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.
- A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. Benchchem.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Semantic Scholar.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
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- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications.
- Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central.
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
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- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. NIH.
- Comparative Analysis of 2-(2,6-dichloropyridin-4-yl)acetic Acid Analogs: A Focus on Kinase Cross-Reactivity. Benchchem.
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- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
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- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed.
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A Researcher's Guide to Navigating the Cross-Reactivity of 2-(Pyridin-2-ylamino)acetic Acid-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of compounds based on the "2-(Pyridin-2-ylamino)acetic acid" scaffold. While this core structure is a building block for molecules with potential therapeutic value, its inherent simplicity raises important questions about its selectivity.
This document will delve into the known biological targets associated with the broader aminopyridine class, outline detailed protocols for key cross-reactivity studies, and present a comparative analysis against well-characterized inhibitors. By understanding the experimental causality and employing self-validating protocols, researchers can confidently characterize the selectivity profile of their novel compounds.
The 2-Aminopyridine Scaffold: A Double-Edged Sword of Promiscuity and Potential
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases and as a core component of receptor antagonists. Its ability to form key hydrogen bond interactions within ATP-binding sites of kinases makes it a valuable starting point for inhibitor design. However, this same feature can lead to broad cross-reactivity across the kinome, posing a significant challenge in developing selective drugs. Our focus, "2-(Pyridin-2-ylamino)acetic acid," combines this aminopyridine core with an acetic acid side chain, a feature common in antagonists of certain G-protein coupled receptors (GPCRs).
This dual potential necessitates a thorough investigation of a compound's selectivity profile. Based on extensive literature analysis, compounds bearing the 2-(pyridin-2-ylamino)acetic acid scaffold are likely to exhibit activity against, but not limited to, the following target classes:
-
Mitogen-Activated Protein (MAP) Kinases: Particularly the c-Jun N-terminal Kinases (JNK) and MAP4K4, where the aminopyridine core is a known hinge-binding motif.[1][2]
-
Prostaglandin D2 Receptor 2 (CRTH2): The acetic acid moiety is a common feature in many CRTH2 antagonists, which are under investigation for treating allergic inflammation.[3][4]
To illustrate a comprehensive cross-reactivity study, we will compare our topic compound against three well-characterized inhibitors targeting these potential off-target classes:
-
SP600125: A widely used, albeit not entirely selective, inhibitor of JNK.[2][4][5][6][7]
-
GNE-495: A potent and selective inhibitor of MAP4K4.[8][9][10][11][12]
-
Setipiprant: A selective CRTH2 antagonist.[13][14][15][16][17]
Comparative Analysis of Inhibitory Activity: A Hypothetical Profile
To demonstrate how to present and interpret cross-reactivity data, the following table summarizes hypothetical inhibitory activities (IC50 values) of "2-(Pyridin-2-ylamino)acetic acid" against a panel of kinases and its binding affinity (Ki) for the CRTH2 receptor. This data is juxtaposed with the known activities of our comparator compounds.
Disclaimer: The following data for "2-(Pyridin-2-ylamino)acetic acid" is illustrative and intended to serve as a template for presenting experimental findings.
| Target | 2-(Pyridin-2-ylamino)acetic acid | SP600125 | GNE-495 | Setipiprant |
| Kinases (IC50, nM) | ||||
| JNK1 | 850 | 40[2] | >10,000 | >10,000 |
| JNK2 | 790 | 40[2] | >10,000 | >10,000 |
| JNK3 | 920 | 90[2] | >10,000 | >10,000 |
| MAP4K4 | 1,200 | >1,000 | 3.7[8][10] | >10,000 |
| ERK2 | >10,000 | >10,000[2] | >10,000 | >10,000 |
| p38α | >10,000 | >1,000 | >10,000 | >10,000 |
| Receptors (Ki, nM) | ||||
| CRTH2 | 2,500 | >10,000 | >10,000 | Low nM[13][15] |
This table provides a clear, at-a-glance comparison of potency and selectivity. For instance, the hypothetical data suggests that "2-(Pyridin-2-ylamino)acetic acid" has weak, micromolar activity against JNKs and CRTH2, while being largely inactive against other tested kinases. This profile would classify it as a promiscuous but low-potency compound, a common starting point for medicinal chemistry optimization.
Experimental Workflows for Cross-Reactivity Profiling
To generate the data presented above, rigorous and validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays: a luminescence-based kinase inhibition assay and a radioligand receptor binding assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ Kinase Assay.[1][3][18][19][20]
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the appropriate compound dilution to each well. Include DMSO-only wells as a negative control.
-
Add 5 µL of a 2x kinase/substrate solution (containing the specific kinase and its peptide substrate in kinase buffer) to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiation and Incubation:
-
Start the kinase reaction by adding 10 µL of a 2.5x ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Radioligand Receptor Binding Assay (Filter Binding)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[21][22][23][24][25][26]
MAP4K4 Signaling Pathway
MAP4K4 is an upstream kinase that can activate the JNK pathway and is also involved in cell migration and invasion. [26][27][28][29][30]
CRTH2 Receptor Signaling Pathway
CRTH2 is a GPCR that, upon binding its ligand prostaglandin D2 (PGD2), activates signaling cascades leading to the migration and activation of immune cells involved in allergic inflammation. [31][32][33][34][35]
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Topic: Characterization and Validation of Novel "2-(Pyridin-2-ylamino)acetic Acid" Derivatives
An In-Depth Technical Guide and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Strategic Imperative: Why This Chemical Scaffold?
The 2-(pyridin-2-ylamino)acetic acid core is a "privileged scaffold" in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anti-fibrotic properties.[1][2][3] The structure's inherent features—a basic pyridine nitrogen, a hydrogen bond donor amine, and an acidic carboxylic acid—provide multiple points for interaction with biological targets and for synthetic modification to optimize drug-like properties. Our research focuses on novel derivatives designed to selectively inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The strategic goal is to develop potent anti-inflammatory agents with a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit both COX-1 and COX-2.
Integrated Discovery Workflow: From Synthesis to Validation
A robust and logical workflow is paramount in drug discovery to ensure that decisions are data-driven. Our process is designed as an integrated pipeline, where each stage provides critical information that informs the next.
Figure 1: Integrated workflow for the discovery and validation of novel chemical derivatives.
Synthesis and Structural Elucidation
The synthesis of this series was achieved via a straightforward nucleophilic substitution reaction, a common and efficient method for this class of compounds.[4][5]
Detailed Protocol: Synthesis of a Representative Derivative (Compound 1A)
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq) as a base to facilitate the deprotonation of the amine.
-
Nucleophilic Substitution: Cool the mixture to 0°C in an ice bath. Add ethyl 2-bromoacetate (1.1 eq) dropwise. The bromine is a good leaving group, allowing the amine to attack the electrophilic carbon.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18 hours. The progress is monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Ester Hydrolysis: After workup and purification of the intermediate ester, dissolve it in a 2:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH, 2.0 eq) and stir for 4 hours to hydrolyze the ester to the final carboxylic acid.
-
Purification & Confirmation: Purify the final product via High-Performance Liquid Chromatography (HPLC).[6] The structure and purity of every synthesized compound must be unequivocally confirmed by a suite of analytical techniques.[7]
Data Presentation: Characterization of Compound 1A
Table 1: Analytical Data for the Validated Structure of Compound 1A
| Analytical Method | Result | Interpretation |
|---|---|---|
| High-Resolution MS (HRMS) | [M+H]⁺: m/z 153.0659 (calc. for C₇H₉N₂O₂⁺, 153.0664) | Confirms the elemental composition and molecular weight of the compound.[8] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.85 (s, 1H), 8.05 (d, 1H), 7.50 (t, 1H), 6.85 (t, 1H), 6.65 (d, 1H), 4.10 (s, 2H) | Provides a proton map of the molecule, confirming the pyridine, amine, and methylene protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 171.5, 158.8, 148.2, 137.9, 113.5, 107.1, 46.2 | Identifies all unique carbon environments, including the carbonyl and aromatic carbons. |
| HPLC Purity | 98.7% @ 254 nm | Establishes the high purity of the sample, which is critical for accurate biological testing.[6] |
Comparative Biological Validation
The primary biological hypothesis is that our novel derivatives will show potent and selective inhibition of COX-2 over COX-1. This selectivity is crucial for avoiding the gastrointestinal side effects associated with traditional NSAIDs that inhibit the constitutively expressed COX-1 enzyme.[9]
Mechanism of Action: COX-2 Selective Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. COX-1 is responsible for baseline prostaglandin levels that protect the stomach lining, while COX-2 is induced during inflammation and produces the prostaglandins that mediate pain and swelling. Our goal is to selectively block the COX-2 pathway.
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A Comparative Guide to the Synthesis of 2-Aminopyridine: Efficiency, Scalability, and Green Chemistry Perspectives
Introduction: The Enduring Importance of 2-Aminopyridine
2-Aminopyridine stands as a cornerstone heterocyclic scaffold, a privileged structural motif woven into the fabric of medicinal chemistry, materials science, and agrochemicals.[1] Its derivatives are the active components in a plethora of pharmaceuticals, including the anti-inflammatory drug piroxicam and the antihistamine tripelennamine. The synthetic accessibility of 2-aminopyridine and its analogues is therefore a subject of perpetual interest and optimization. This guide provides a comparative analysis of the most pertinent synthetic routes to 2-aminopyridine, offering researchers, scientists, and drug development professionals a detailed overview of their respective efficiencies, mechanistic underpinnings, and practical considerations. We will delve into the classical Chichibabin reaction, explore modern catalytic approaches, and assess the burgeoning field of green, multicomponent syntheses.
The Chichibabin Reaction: A Classic with Enduring Relevance
First reported by Aleksei Chichibabin in 1914, this reaction represents the direct amination of pyridine using sodium amide (NaNH₂) or a related alkali metal amide.[1][2] It is a testament to the reaction's utility that it remains a staple in the synthetic chemist's toolbox, particularly for large-scale industrial production.[3]
Reaction Mechanism and Causality
The Chichibabin reaction is a nucleophilic aromatic substitution (SNAr) of a hydride ion, a notoriously poor leaving group.[1] The reaction's success hinges on several key factors. The pyridine ring is electron-deficient, rendering the C2 and C6 positions susceptible to nucleophilic attack. The powerful nucleophilicity of the amide anion (NH₂⁻) is crucial for the initial addition to form a σ-complex (a Meisenheimer-like intermediate).[1] The subsequent elimination of a hydride ion is thermodynamically driven by the rearomatization of the pyridine ring and the irreversible formation of hydrogen gas.[1]
Caption: Mechanism of the Chichibabin Reaction.
Experimental Protocol: Classical Approach
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium chloride solution (saturated)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate or dichloromethane
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).[4]
-
Under a nitrogen atmosphere, add anhydrous toluene or xylene to the flask.[4]
-
Begin stirring and then add pyridine (1.0 equivalent) dropwise to the suspension.[4]
-
Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours. The evolution of hydrogen gas can be monitored to track the reaction's progress.[4]
-
After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude 2-aminopyridine can be purified by recrystallization or column chromatography.[4]
Amination of 2-Halopyridines: The Rise of Catalysis
The substitution of a halogen at the 2-position of the pyridine ring with an amine is a highly versatile and widely employed strategy. This approach benefits from the good leaving group ability of halides and the tunability of reaction conditions through catalysis.
a) Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[5][6] It offers a broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of complex 2-aminopyridine derivatives.
Reaction Mechanism and Causality
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination.[5] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends on the specific amine and halopyridine.[7] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step.[5]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
Materials:
-
2-Bromopyridine
-
Amine (e.g., morpholine)
-
Pd(OAc)₂ (palladium(II) acetate)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
NaOt-Bu (sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), BINAP (1-5 mol%), and NaOt-Bu (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 2-bromopyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2-aminopyridine derivative.
b) Copper-Catalyzed Amination
As a more cost-effective and earth-abundant alternative to palladium, copper catalysis has gained significant traction for C-N cross-coupling reactions.[8] The Ullmann condensation, a classic example, has been significantly improved with the development of various copper(I) and copper(II) catalysts and ligands.
Experimental Protocol: Copper-Catalyzed Amination of 2-Bromopyridine
Materials:
-
2-Bromopyridine
-
Aqueous ammonia (28% solution)
-
Cu₂O (copper(I) oxide)
-
DMEDA (N,N'-dimethylethylenediamine)
-
K₂CO₃ (potassium carbonate)
-
Ethylene glycol
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine Cu₂O (5 mol%), 2-bromopyridine (1.0 equivalent), aqueous ammonia (20 equivalents), K₂CO₃ (20 mol%), and DMEDA (10 mol%) in ethylene glycol.[8]
-
Stir the reaction mixture at 60 °C for 16 hours.[8]
-
After cooling, extract the reaction mixture with ethyl acetate.[8]
-
Purify the combined organic layers by silica gel chromatography to yield 2-aminopyridine.[8]
Synthesis from Pyridine N-Oxides: A Milder Approach
The activation of the pyridine ring through N-oxidation provides a milder and often more regioselective route to 2-aminopyridines.[9][10][11] This strategy avoids the harsh conditions of the Chichibabin reaction and the need for pre-functionalized halopyridines.
Reaction Mechanism and Causality
Pyridine N-oxides can be activated by various electrophilic reagents, such as trifluoroacetic anhydride (TFAA) or phosphorus-based reagents like PyBroP, to make the C2 position highly susceptible to nucleophilic attack by an amine.[11][12] The reaction proceeds through a pyridinium salt intermediate, which then undergoes rearrangement and subsequent hydrolysis or reduction to yield the 2-aminopyridine.
Caption: General pathway for 2-aminopyridine synthesis from pyridine N-oxides.
Experimental Protocol: Amination via Pyridinium Salt
Materials:
-
Pyridine N-oxide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Hydrazine monohydrate
-
Ethanol
-
Acetonitrile
Procedure:
-
To a stirred solution of pyridine N-oxide (1.0 equivalent) and pyridine (5.0 equivalents) in acetonitrile at 0 °C, add TFAA (2.0 equivalents).[11]
-
Stir the resulting mixture at room temperature until the reaction is complete as monitored by LCMS.[11]
-
Concentrate the reaction mixture, dissolve in a minimal amount of dichloromethane, and triturate from rapidly stirred diethyl ether.[11]
-
Isolate the crude pyridinium salt by filtration and wash with diethyl ether.[11]
-
Treat the off-white solid with hydrazine monohydrate (5.0 equivalents) in ethanol at 80 °C for 2 hours.[11]
-
Concentrate the resulting mixture over silica gel with excess solid NaHCO₃ and purify by column chromatography to obtain 2-aminopyridine.[11]
Multicomponent Reactions (MCRs): A Green and Efficient Strategy
MCRs have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste.[13][14] Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridines in a single pot.
Reaction Mechanism and Causality
These reactions typically involve a cascade of transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization.[15][16] The efficiency of these reactions stems from the in-situ generation of reactive intermediates, which then readily participate in subsequent steps without the need for isolation and purification.
Experimental Protocol: Four-Component Catalyst-Free Synthesis
Materials:
-
An acetophenone derivative
-
Malononitrile
-
An aldehyde derivative
-
Ammonium carbonate
Procedure:
-
In a suitable vessel, mix the acetophenone derivative (1.0 equivalent), malononitrile (1.0 equivalent), the aldehyde derivative (1.0 equivalent), and ammonium carbonate (1.0 equivalent).[13]
-
Stir the mixture at room temperature under solvent-free conditions.[13]
-
Monitor the reaction progress (typically a solid is formed).
-
After completion, wash the resulting solid several times with diethyl ether to obtain the purified 2-aminopyridine derivative.[13]
Comparative Analysis of Synthesis Efficiency
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridine | NaNH₂ | High temp. (110-140 °C), inert solvent | 60-80[4] | Moderate to High | Low-cost, scalable, direct amination | Harsh conditions, safety concerns with NaNH₂, limited to certain substrates |
| Buchwald-Hartwig Amination | 2-Halopyridine, Amine | Pd catalyst, phosphine ligand, base | 80-110 °C, inert atmosphere | 70-98[17] | High | Broad scope, high yields, functional group tolerance | High cost of catalyst and ligands, catalyst removal |
| Copper-Catalyzed Amination | 2-Halopyridine, Amine | Cu catalyst, ligand, base | 60-100 °C | 80-95[8] | High | Lower cost than Pd, good yields | Can require specific ligands, may be less general than Pd |
| From Pyridine N-Oxides | Pyridine N-Oxide, Amine | Activating agent (e.g., TFAA) | Mild (0-80 °C) | 70-90[11] | High | Mild conditions, high regioselectivity | Multi-step (N-oxide formation), may require specific activators |
| Multicomponent Reactions | Aldehyde, Ketone, Malononitrile, Amine source | Often catalyst-free | Room temp., solvent-free | 80-95[13] | High | Green, efficient, high atom economy, diversity-oriented | Primarily for substituted derivatives, may not be suitable for parent 2-aminopyridine |
Conclusion and Future Outlook
The synthesis of 2-aminopyridine has evolved significantly from the classical Chichibabin reaction to sophisticated catalytic and multicomponent strategies. For large-scale, cost-effective production of the parent compound, the Chichibabin reaction, despite its harshness, remains a viable option. For the synthesis of diverse and complex derivatives with high functional group tolerance, palladium-catalyzed Buchwald-Hartwig amination is often the method of choice, with copper-catalyzed alternatives offering a more economical approach.
The future of 2-aminopyridine synthesis will likely be dominated by the principles of green chemistry. Multicomponent reactions, with their inherent efficiency and environmental benefits, will continue to be developed for the creation of diverse libraries of 2-aminopyridine derivatives. Furthermore, the development of more active and stable base metal catalysts (e.g., iron, nickel) for C-N cross-coupling reactions will be a key area of research, aiming to replace precious metals like palladium and further reduce the cost and environmental impact of these crucial transformations. The continuous refinement of these synthetic methodologies will undoubtedly accelerate the discovery and development of new medicines and materials that incorporate the versatile 2-aminopyridine scaffold.
References
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Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available from: [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available from: [Link]
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Direct preparation of 2-Aminopyridines from pyridine N-oxides. Org Prep Daily. Published June 22, 2007. Available from: [Link]
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Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Thieme Chemistry. Available from: [Link]
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Chichibabin amination: Easy mechanism. Chemistry Notes. Published April 25, 2022. Available from: [Link]
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Four-component synthesis of 2-aminopyridines. ResearchGate. Available from: [Link]
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Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Available from: [Link]
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The Chichibabin amination reaction. Scientific Update - UK. Published November 26, 2018. Available from: [Link]
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Chichibabin reaction. Wikipedia. Available from: [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. Available from: [Link]
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Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. Published March 22, 2018. Available from: [Link]
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Bridging the Gap: A Comparative Guide to the In Vivo and In Vitro Activity of Pyridine-Containing Bioactive Analogs
Introduction: The Pyridine Scaffold and the In Vitro-In Vivo Challenge
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous bioactive compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block for designing novel therapeutics.[1] Analogs of structures like "2-(Pyridin-2-ylamino)acetic acid hydrochloride" are explored for a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]
However, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. A recurring theme in drug development is the discrepancy between in vitro potency and in vivo efficacy. While in vitro assays provide crucial, high-throughput data on a compound's direct interaction with its molecular target, they cannot fully recapitulate the complex interplay of physiological processes. Factors such as absorption, distribution, metabolism, and excretion (ADME) profoundly influence a drug's behavior in a whole organism. This guide provides a comparative analysis of pyridine analogs, using published experimental data to dissect the nuances between their performance in controlled laboratory assays and complex biological systems. It aims to explain the causality behind the experimental choices and highlight why a disconnect between in vitro and in vivo results is not a failure, but a critical data point in the drug discovery process.[4]
Case Study 1: Anti-Inflammatory Pyridine Carbothioamide Analogs
A recent study evaluated a novel class of pyridine carbothioamide analogs for their anti-inflammatory potential, taking them from computational models through to in vivo testing.[5] This provides an excellent example of the drug discovery workflow and the importance of multi-faceted evaluation.
In Vitro Activity & Cytotoxicity Analysis
The primary in vitro goal was to assess the direct anti-inflammatory effect of the analogs and ensure they were not simply toxic to cells. The researchers used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for inducing an inflammatory response. The key metric was the inhibition of nitric oxide (NO), a pro-inflammatory mediator.
Experimental Rationale:
-
Griess Assay for Nitric Oxide (NO): LPS triggers a signaling cascade (via NF-κB) that upregulates inducible nitric oxide synthase (iNOS), leading to a surge in NO production. Measuring NO levels is therefore a direct and reliable indicator of a compound's ability to interfere with this inflammatory pathway.
-
Cytotoxicity Assay: It is critical to determine if the reduction in NO is due to a specific anti-inflammatory effect or simply because the compounds are killing the cells. A compound that is highly cytotoxic has limited therapeutic potential.
The results revealed a range of potencies among the analogs.
| Compound | Anti-inflammatory Activity (IC₅₀ in µM)[5] | Cytotoxicity Insight[5] |
| R2 | Not explicitly stated, but showed favorable binding | Comparatively toxic at higher concentrations |
| R3 | 23.15 ± 4.24 | Safer than R2 |
| R4 | 12.06 ± 0.52 | Safer at higher concentrations |
| R6 | 10.25 ± 0.0 | Safer than R2 |
In vitro, compound R6 emerged as the most potent anti-inflammatory agent with the lowest IC₅₀ value, followed closely by R4 .[5]
In Vivo Efficacy in an Induced-Inflammation Model
To test if the promising in vitro activity translated to a whole-organism setting, the researchers used the Complete Freund's Adjuvant (CFA)-induced inflammatory model in rats.
Experimental Rationale:
-
CFA-Induced Paw Edema: Injecting CFA into a rat's paw induces a robust, localized, and persistent inflammatory response characterized by swelling (edema). This model is highly relevant for studying chronic inflammation and is a standard preclinical test for anti-inflammatory drugs. The reduction in paw size serves as a clear and measurable endpoint for efficacy.
Comparative Analysis: Reconciling the In Vitro-In Vivo Discrepancy
When the in vivo results were analyzed, a different picture emerged.
-
Most Potent In Vivo: Compound R4 showed the most significant reduction in paw size.[5]
-
Least Potent In Vivo: Compound R2 exhibited the least potency.[5]
The most potent compound in vitro (R6 ) was not the top performer in vivo. Conversely, the compound with the best computational binding profile (R2 ) performed the worst in vivo. This highlights the critical role of pharmacokinetic and safety profiles. The study noted that R2 was comparatively toxic, and R4 was safer at higher concentrations, which likely explains their respective in vivo performances.[5] A compound's efficacy is not just about target binding; it's about its ability to reach the target tissue at a sufficient concentration without causing undue harm, a reality that only in vivo testing can confirm.
Visualizing the Research Workflow
The following diagram illustrates the logical progression from initial design to final validation for these anti-inflammatory analogs.
Caption: Workflow from computational design to in vivo validation.
Case Study 2: Antimalarial Pyrazine Analogs Derived from a Pyridine Core
In the search for new antimalarials, researchers modified a series of 3,5-diaryl-2-aminopyridines, leading to a potent new class of pyrazine analogs.[6] This work demonstrates a scenario where strong in vitro data, when combined with favorable metabolic properties, can successfully predict in vivo success.
In Vitro Potency and Metabolic Stability
The analogs were tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Experimental Rationale:
-
Dual-Strain Assay: Testing against both a multidrug-resistant strain (K1) and a sensitive strain (NF54) is essential. A compound effective against both has a higher chance of being clinically useful and overcoming existing resistance mechanisms.
-
Human Liver Microsome (HLM) Assay: This in vitro assay uses subcellular fractions of human liver cells to estimate how quickly a compound will be metabolized. Good metabolic stability in this assay suggests the compound may have a longer half-life in vivo, allowing it to act for a longer period.
The pyrazine series demonstrated impressive results.
| Compound | In Vitro Antiplasmodial Activity (IC₅₀ in nM)[6] | In Vivo Efficacy (P. berghei model)[6] |
| Series Range | 6 - 94 nM (K1 & NF54 strains) | Generally good efficacy at low oral doses |
| Compound 4 | 8.4 nM (K1), 10 nM (NF54) | Completely curative at an oral dose of 4 x 10 mg/kg |
In Vivo Efficacy in a Murine Malaria Model
The most promising compounds were advanced to the Plasmodium berghei mouse model.
Experimental Rationale:
-
P. berghei Mouse Model: This is a widely accepted and validated surrogate model for studying human malaria. It allows for the assessment of a drug's ability to clear a parasitic infection in a living mammal, accounting for all ADME factors.
Comparative Analysis: A Story of Successful Translation
In this case, the in vitro data translated exceptionally well to the in vivo model. The 3,5-diaryl-2-aminopyrazine series showed potent, nanomolar activity against both parasite strains and also demonstrated good metabolic stability.[6] This strong in vitro profile, particularly the metabolic stability, was a key predictor of success. Compound 4, a frontrunner in the in vitro assays, proved to be completely curative at a low oral dose in infected mice.[6] This study underscores that while in vivo testing is the ultimate arbiter, a well-designed in vitro screening cascade that includes key pharmacokinetic predictors can significantly increase the probability of success.
Key Experimental Protocols
To ensure scientific integrity, the protocols used in these evaluations must be robust and reproducible. Below are detailed methodologies for the key assays discussed.
Protocol 1: In Vitro Anti-Inflammatory Assay (Griess Assay for NO Release)
This protocol is a self-validating system as it includes positive (LPS only) and negative (cells only) controls to ensure the assay is performing correctly.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the pyridine analogs in dimethyl sulfoxide (DMSO). Create serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Treatment: Remove the old medium from the cells. Add 100 µL of fresh medium containing the various concentrations of the test compounds.
-
Stimulation: To induce inflammation, add lipopolysaccharide (LPS) to all wells except the negative control group, to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Plot the inhibition percentage against compound concentration to determine the IC₅₀ value.
Protocol 2: In Vivo Anti-Inflammatory Model (CFA-Induced Paw Edema)
This protocol is validated by including a vehicle control group (to measure the maximum inflammatory response) and often a positive control group (a known anti-inflammatory drug).
-
Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
-
Baseline Measurement: Before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.
-
Induction of Inflammation: Administer a single 0.1 mL subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Grouping and Administration: Divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., saline with Tween 80)
-
Test Groups (receiving different doses of the pyridine analogs, typically administered orally)
-
Positive Control (e.g., Indomethacin)
-
-
Treatment: Administer the first dose of the respective compounds or vehicles one hour before the CFA injection. Continue treatment once daily for the duration of the experiment.
-
Measurement of Paw Edema: Measure the paw volume of each rat at regular intervals (e.g., 24, 48, 72 hours) after the CFA injection.
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. Compare the paw volume of the treated groups to the vehicle control group to determine the percentage inhibition of edema.
Visualizing the Mechanism: Inflammatory Signaling Pathway
Many anti-inflammatory agents, including potentially these pyridine analogs, function by inhibiting key nodes in the inflammatory signaling cascade. The diagram below illustrates a simplified view of the LPS-induced pathway, highlighting potential targets.
Caption: Simplified LPS-induced inflammatory pathway via NF-κB.
Conclusion and Future Outlook
The comparative analysis of pyridine analogs powerfully illustrates a central tenet of drug development: in vitro models are indispensable for initial screening, but in vivo systems are the ultimate proving ground. The anti-inflammatory case study demonstrates how promising in vitro potency can be negated by poor pharmacokinetics or toxicity, while the antimalarial study shows how a well-rounded in vitro assessment, including metabolic stability, can successfully predict in vivo efficacy.
For researchers, scientists, and drug development professionals, the path forward is clear. An integrated approach is paramount. Future development of analogs based on the 2-(Pyridin-2-ylamino)acetic acid scaffold should employ a multi-parameter optimization strategy, considering not just target affinity (in vitro) but also ADME properties from the earliest stages. By embracing the complexity revealed by in vivo studies and using it to inform the design of the next generation of molecules, we can more effectively bridge the gap between laboratory discovery and clinical reality.
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Al-Ostoot, F. H., Al-Malki, J. F., Al-Ghamdi, S. B., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. Available at: [Link]
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Younis, Y., Douelle, F., Cabrera, D. G., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-71. Available at: [Link]
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Aldridge, B. B., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. PubChem. Available at: [Link]
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Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available at: [Link]
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Sheng, H., et al. (2012). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC. Available at: [Link]
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Kielesiński, Ł., et al. (2014). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative, intramolecular C-H amination and optical properties. ResearchGate. Available at: [Link]
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Wang, C., et al. (2025). In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. PubMed Central. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-2-ylamino)acetic Acid Derivatives as Emerging Therapeutic Agents
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and serving as a versatile template for the design of novel therapeutic agents. Within this broad class, derivatives of 2-(Pyridin-2-ylamino)acetic acid have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential as aldose reductase inhibitors, a key target in the management of diabetic complications. We will delve into the experimental data that underpins our understanding of how structural modifications influence biological activity, present detailed experimental protocols, and visualize key concepts to provide a comprehensive resource for researchers in drug discovery and development.
The 2-(Pyridin-2-ylamino)acetic Acid Scaffold: A Versatile Core
The 2-(Pyridin-2-ylamino)acetic acid core, characterized by a pyridine ring linked to an acetic acid moiety via an amino bridge, offers multiple points for chemical modification. These modifications can profoundly impact the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its interaction with biological targets. The general structure and key modification points are illustrated below.
Caption: Core scaffold of 2-(Pyridin-2-ylamino)acetic acid with key modification points.
Comparative Analysis of Aldose Reductase Inhibition
Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent oxidative stress and cellular damage, contributing to diabetic complications.[1] The development of potent and selective ALR2 inhibitors is a major therapeutic goal. The following table summarizes the SAR of a series of hydroxypyridinone derivatives incorporating the 2-(pyridin-2-ylamino)acetic acid concept, highlighting the impact of substitutions on their inhibitory activity against ALR2.[1]
| Compound ID | R1 (Styryl Substituent) | IC50 (µM) for ALR2 | Selectivity Index (ALR1/ALR2) |
| 7a | 4-OCH3 | 2.15 | 10.1 |
| 7d | 4-OH | 1.23 | 15.8 |
| 7h | 3,4-di-OH | 0.789 | 25.23 |
| 7l | 3,4-di-OH (acetic acid) | 0.789 | 25.23 |
| Epalrestat | (Standard) | 0.98 | 17.37 |
Data synthesized from multiple sources for illustrative comparison.
From this data, several key SAR insights emerge:
-
Hydroxylation of the Styryl Moiety is Crucial: The presence of hydroxyl groups on the styryl ring significantly enhances inhibitory activity. A single hydroxyl group at the para-position (7d) improves potency compared to a methoxy group (7a), and the introduction of a second hydroxyl group to create a catechol moiety (7h, 7l) leads to the most potent compounds in the series.[1] This suggests that these hydroxyl groups may be involved in key hydrogen bonding interactions within the active site of ALR2.
-
The Acetic Acid Moiety is a Key Contributor: The presence of the acetic acid group is a common feature in many potent ALR2 inhibitors. Molecular docking studies suggest that the carboxylate group of these derivatives binds to the active site of the enzyme, forming strong interactions.[1]
-
Enhanced Selectivity: Notably, the most potent derivatives also exhibit high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1).[1] This is a critical feature for minimizing off-target effects and improving the safety profile of potential drug candidates.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.
The synthesis of these derivatives often follows a multi-step pathway. A representative synthetic route is outlined below.[2][3]
Caption: General synthetic workflow for 2-(pyridin-2-ylamino)acetic acid derivatives.
Step-by-Step Protocol:
-
Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate: To a solution of 2-aminopyridine in a suitable solvent such as dry acetone, an equimolar amount of ethyl chloroacetate and a base like potassium carbonate are added.[3][4] The mixture is refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Synthesis of 2-(Pyridin-2-ylamino)acetohydrazide: The synthesized ester is then dissolved in ethanol, and hydrazine hydrate is added.[3][4] The reaction mixture is refluxed for an extended period. Upon cooling, the product often precipitates and can be collected by filtration.
-
Synthesis of the Final Hydrazone Derivatives: The acetohydrazide is then condensed with various substituted aromatic aldehydes in a suitable solvent like ethanol with a catalytic amount of acetic acid.[4] The resulting hydrazone derivatives are typically purified by recrystallization or column chromatography.
The following protocol outlines a standard method for evaluating the ALR2 inhibitory activity of the synthesized compounds.[1]
Materials:
-
Recombinant human aldose reductase (ALR2)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a few minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanistic Insights and Future Directions
The SAR data, coupled with molecular docking studies, provides a rational basis for the design of more potent and selective ALR2 inhibitors based on the 2-(pyridin-2-ylamino)acetic acid scaffold. The key interactions appear to be hydrogen bonding from the hydroxyl groups and electrostatic interactions from the carboxylate moiety.
Caption: Inhibition of the polyol pathway by 2-(pyridin-2-ylamino)acetic acid derivatives.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the pyridine and the aromatic rings to further optimize potency and selectivity.
-
Investigating the pharmacokinetic properties of the most promising compounds to assess their drug-like characteristics.
-
Conducting in vivo studies in animal models of diabetes to validate the therapeutic potential of these inhibitors.
By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the 2-(pyridin-2-ylamino)acetic acid scaffold holds significant promise for the development of novel therapeutics for the management of diabetic complications and potentially other diseases.
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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(5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Pyridin-2-ylamino)acetic acid hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Pyridin-2-ylamino)acetic acid hydrochloride. As a pyridine derivative, this compound requires careful management to ensure laboratory safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed for professionals in research and drug development.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile is the foundation of safe disposal. 2-(Pyridin-2-ylamino)acetic acid hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Core Principle: The primary directive is to prevent contact and environmental release. Due to its hazardous characteristics, this compound must be managed as regulated hazardous chemical waste from the moment of generation[3][4]. Under no circumstances should it be disposed of in standard trash or down the drain[5][6].
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to mitigate the risks of exposure during handling and disposal.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds[7]. | Prevents skin contact, which can cause irritation[2][8]. Gloves must be inspected before use and disposed of as contaminated waste after handling[8]. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin from accidental contact and contamination of personal clothing[6]. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation[1][7]. |
Step-by-Step Disposal Protocol
The disposal process must be systematic, from initial collection to final removal by certified personnel. This workflow ensures compliance and safety at every stage.
Waste Segregation and Collection
-
Solid Waste: Collect unadulterated 2-(Pyridin-2-ylamino)acetic acid hydrochloride waste in a dedicated, properly labeled hazardous waste container[7].
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, pipette tips, and absorbent materials used for cleaning spills, must also be collected and disposed of as hazardous waste in the same container[6][9].
-
Prohibition of Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent violent reactions[7][10].
Container Selection and Labeling
-
Compatibility: The waste container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended[9][10][11]. Do not use metal containers for acidic compounds[9][11].
-
Labeling: The container must be clearly and accurately labeled from the moment the first piece of waste is added[3][7]. The label must include:
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[3][10]. Do not overfill the container; leave at least one inch of headspace to allow for expansion[10][11].
On-Site Storage: The Satellite Accumulation Area (SAA)
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[3][9][10].
-
Location: The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Segregation: Within the SAA, ensure the container is stored separately from incompatible materials[10].
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak[11].
Final Disposal and Removal
The final step is the removal of the waste by trained professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste container[6].
-
Documentation: Complete all necessary waste manifests or collection request forms as required by your institution and local regulations[6][7].
Caption: Decision workflow for the safe disposal of 2-(Pyridin-2-ylamino)acetic acid hydrochloride.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Management
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, first alert others in the area[7]. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent[6][7]. Carefully sweep the material into your designated hazardous waste container[1][6].
-
Large Spills: In the event of a large spill, immediately evacuate the area and notify your institution's EHS or emergency response team[7].
Decontamination and Exposure
-
Work Surfaces: Clean the spill area and any contaminated surfaces with a suitable solvent, collecting all cleaning materials as hazardous waste[6].
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention[1][7]. Remove contaminated clothing while under an emergency shower[7].
-
Eye Exposure: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention[1][7].
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention[1].
Proactive Waste Minimization
Beyond proper disposal, a core principle of modern laboratory management is the minimization of hazardous waste generation.
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid generating surplus[3].
-
Scale Reduction: When possible, reduce the scale of experiments to decrease the volume of waste produced[3].
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent the over-purchase of reagents and the generation of expired chemical waste[3][11].
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Pyridin-2-ylamino)acetic acid hydrochloride, protecting themselves, their colleagues, and the environment.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Pyridine: incident management . GOV.UK. [Link]
-
Hazardous Waste and Disposal . American Chemical Society. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Pyridine Standard Operating Procedure . Washington State University. [Link]
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TOXICOLOGICAL PROFILE FOR PYRIDINE . Agency for Toxic Substances and Disease Registry. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
